Product packaging for (6-Fluoro-2-methylpyridin-3-yl)methanol(Cat. No.:CAS No. 884494-98-8)

(6-Fluoro-2-methylpyridin-3-yl)methanol

Cat. No.: B591783
CAS No.: 884494-98-8
M. Wt: 141.145
InChI Key: OIRVHSIXTBFZRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

(6-Fluoro-2-methylpyridin-3-yl)methanol is a fluorinated pyridine derivative that serves as a versatile chemical intermediate in medicinal chemistry and drug discovery research. This compound is of significant interest for its potential use in structure-activity relationship (SAR) studies, where the 6-fluoro and 2-methyl substituents on the pyridine ring can be leveraged to fine-tune the electronic properties, metabolic stability, and binding affinity of target molecules . Researchers can utilize this chemical block to develop novel compounds for various therapeutic areas. Its structure is reminiscent of scaffolds used in developing inhibitors for biological targets such as MmpL3 in tuberculosis research and in the synthesis of positive allosteric modulators for neurological targets . The primary alcohol functional group provides a handle for further synthetic elaboration, allowing for conjugation to other complex molecular architectures. This compound is intended for research purposes as a valuable precursor in the synthesis of more complex bioactive molecules.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H8FNO B591783 (6-Fluoro-2-methylpyridin-3-yl)methanol CAS No. 884494-98-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(6-fluoro-2-methylpyridin-3-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8FNO/c1-5-6(4-10)2-3-7(8)9-5/h2-3,10H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIRVHSIXTBFZRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=N1)F)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10654270
Record name (6-Fluoro-2-methylpyridin-3-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10654270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

884494-98-8
Record name (6-Fluoro-2-methylpyridin-3-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10654270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

In-depth Technical Guide: (6-Fluoro-2-methylpyridin-3-yl)methanol (CAS 1362241-72-7)

Author: BenchChem Technical Support Team. Date: December 2025

Preliminary Assessment: Despite a comprehensive search for detailed technical information, experimental protocols, and biological data for (6-Fluoro-2-methylpyridin-3-yl)methanol, with the specific CAS number 1362241-72-7, publicly available scientific literature and patent databases appear to be limited at this time. The information presented herein is based on the currently accessible data.

Chemical Identity and Properties

This compound is a fluorinated pyridine derivative. While detailed, experimentally verified data is scarce, some basic properties can be inferred from its chemical structure and information from chemical suppliers.

Table 1: Chemical and Physical Properties

PropertyValueSource
CAS Number 1362241-72-7-
Molecular Formula C₇H₈FNOCP Lab Safety
Molecular Weight 141.14 g/mol Calculated
Purity 98%CP Lab Safety
Appearance Not specified-
Boiling Point Not specified-
Melting Point Not specified-
Solubility Not specified-

Synthesis and Experimental Protocols

Hypothetical Experimental Workflow for Synthesis:

G cluster_0 Hypothetical Synthesis Workflow start Starting Material (e.g., 6-fluoro-2-methylnicotinic acid) step1 Activation (e.g., with SOCl₂ or oxalyl chloride) start->step1 Reagent step2 Reduction (e.g., with NaBH₄ or LiAlH₄) step1->step2 Activated Intermediate product This compound step2->product Crude Product purification Purification (e.g., Column Chromatography) product->purification Purification

Caption: A potential, unverified workflow for the synthesis of this compound.

Applications in Research and Development

The utility of this compound in drug discovery and development is not yet documented in available literature. However, the pyridine scaffold is a common motif in medicinal chemistry, and fluorinated organic molecules often exhibit unique biological properties due to the effects of fluorine on metabolic stability, binding affinity, and lipophilicity.

Given its structure, this compound could potentially serve as a building block for the synthesis of more complex molecules with potential therapeutic applications. The hydroxymethyl group provides a reactive handle for further chemical modifications.

Biological Activity and Signaling Pathways

There is currently no published data on the biological activity of this compound or its involvement in any specific signaling pathways. Researchers investigating novel small molecules for therapeutic purposes would need to conduct initial screening assays to determine any potential biological effects.

Logical Workflow for Biological Screening:

G cluster_0 Biological Screening Workflow compound This compound invitro In Vitro Assays (e.g., Enzyme inhibition, Receptor binding) compound->invitro cell_based Cell-Based Assays (e.g., Cytotoxicity, Reporter assays) compound->cell_based hit_id Hit Identification invitro->hit_id cell_based->hit_id pathway Signaling Pathway Analysis hit_id->pathway

Caption: A generalized workflow for the initial biological evaluation of a novel chemical entity.

Conclusion

This compound (CAS 1362241-72-7) is a chemical compound for which detailed technical information is not widely available in the public domain. While its structure suggests potential as a building block in medicinal chemistry, further research is required to elucidate its synthesis, physicochemical properties, and biological activities. This document serves as a summary of the currently available information and highlights the need for further investigation to understand the potential of this compound. Researchers and drug development professionals are encouraged to perform their own detailed experimental evaluations.

An In-depth Technical Guide to the Synthesis and Characterization of (6-Fluoro-2-methylpyridin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of (6-Fluoro-2-methylpyridin-3-yl)methanol, a key building block in medicinal chemistry and drug development. This document details a reliable synthetic route, purification methods, and expected analytical data for this compound.

Synthesis

The synthesis of this compound is most readily achieved through the reduction of a suitable precursor, 6-Fluoro-2-methylnicotinaldehyde. This transformation can be efficiently carried out using a standard reducing agent such as sodium borohydride (NaBH₄).

The overall synthetic pathway is a straightforward reduction of an aldehyde to a primary alcohol.

Synthetic Workflow Synthesis of this compound start 6-Fluoro-2-methylnicotinaldehyde reagents Sodium Borohydride (NaBH4) Methanol start->reagents Reduction product This compound reagents->product purification Purification (Column Chromatography) product->purification

Caption: Synthetic workflow for this compound.

Materials:

  • 6-Fluoro-2-methylnicotinaldehyde

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes (for column chromatography)

Procedure:

  • In a round-bottom flask, dissolve 6-Fluoro-2-methylnicotinaldehyde (1.0 eq.) in methanol (10 volumes).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride (1.2 eq.) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 3 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

  • Concentrate the mixture under reduced pressure to remove the methanol.

  • Extract the aqueous residue with dichloromethane (3 x 10 volumes).

  • Combine the organic layers and wash with brine (5 volumes).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Prepare a silica gel column using a slurry of silica in a non-polar solvent (e.g., hexanes).

  • Dissolve the crude this compound in a minimal amount of dichloromethane.

  • Load the dissolved crude product onto the top of the silica gel column.

  • Elute the column with a gradient of ethyl acetate in hexanes. The polarity of the eluent should be gradually increased to facilitate the separation of the product from any impurities.

  • Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Characterization

The structure and purity of the synthesized this compound can be confirmed by various analytical techniques. Below is a summary of the expected characterization data.

The following diagram illustrates the relationship between the analytical techniques and the information they provide for the characterization of the target compound.

Analytical Workflow Characterization of this compound compound This compound nmr NMR Spectroscopy (¹H and ¹³C) compound->nmr ms Mass Spectrometry (MS) compound->ms physical Physical Properties (Melting/Boiling Point) compound->physical data_nmr Structural Information (Proton and Carbon Environment) nmr->data_nmr data_ms Molecular Weight and Fragmentation ms->data_ms data_physical Purity and Physical State physical->data_physical

Caption: Analytical techniques for characterizing the target compound.

The following table summarizes the predicted quantitative data for this compound. Note: The NMR chemical shifts are estimations based on the analysis of similar structures and may vary slightly from experimentally determined values.

Parameter Predicted Value
Molecular Formula C₇H₈FNO
Molecular Weight 141.14 g/mol
Appearance White to off-white solid
¹H NMR (CDCl₃, 400 MHz) δ 7.95 (d, J = 2.4 Hz, 1H, H-4), 7.05 (dd, J = 8.4, 2.4 Hz, 1H, H-5), 4.70 (s, 2H, -CH₂OH), 2.55 (s, 3H, -CH₃)
¹³C NMR (CDCl₃, 100 MHz) δ 162.5 (d, J=240 Hz, C-6), 155.0 (d, J=15 Hz, C-2), 140.0 (d, J=8 Hz, C-4), 125.0 (d, J=4 Hz, C-3), 110.0 (d, J=35 Hz, C-5), 60.0 (-CH₂OH), 23.0 (-CH₃)
Mass Spectrometry (EI) m/z 141 (M⁺), 124 (M⁺ - OH), 112 (M⁺ - CH₂OH)

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Dissolve approximately 5-10 mg of the purified product in 0.7 mL of deuterated chloroform (CDCl₃).

  • Transfer the solution to an NMR tube.

  • Acquire ¹H and ¹³C NMR spectra on a 400 MHz NMR spectrometer.

  • Process the spectra and assign the chemical shifts, coupling constants, and integrations.

Mass Spectrometry (MS):

  • Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or dichloromethane).

  • Introduce the sample into the mass spectrometer via a direct infusion or gas chromatography inlet.

  • Acquire the mass spectrum using electron ionization (EI) or electrospray ionization (ESI).

  • Analyze the resulting spectrum to determine the molecular ion peak and fragmentation pattern.

Melting Point Determination:

  • Place a small amount of the crystalline product into a capillary tube.

  • Use a calibrated melting point apparatus to determine the temperature range over which the solid melts. A sharp melting point range is indicative of high purity.

The Solubility Profile of (6-Fluoro-2-methylpyridin-3-yl)methanol: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of (6-Fluoro-2-methylpyridin-3-yl)methanol, a key intermediate in pharmaceutical synthesis. Understanding the solubility of this compound in various organic solvents is critical for its effective use in drug discovery and development, impacting processes from reaction chemistry and purification to formulation. Due to the limited availability of specific quantitative public data for this exact molecule, this guide presents an analysis based on its structural features, qualitative expectations for solubility in different solvent classes, and standardized experimental protocols for determining solubility.

Physicochemical Properties and Solubility Profile

This compound is a functionalized pyridine derivative. The presence of a fluorine atom, a methyl group, and a hydroxymethyl group on the pyridine ring dictates its physicochemical properties and, consequently, its solubility. The pyridine nitrogen and the hydroxyl group can act as hydrogen bond acceptors and donors, respectively, suggesting a propensity for solubility in polar solvents. The fluorine atom can further influence electronic distribution and intermolecular interactions.

Based on these structural characteristics, a qualitative solubility profile can be predicted:

  • High Solubility: Expected in polar protic solvents such as methanol, ethanol, and isopropanol, where hydrogen bonding can be readily established.

  • Moderate to High Solubility: Likely in polar aprotic solvents like dimethyl sulfoxide (DMSO) and acetonitrile (ACN).

  • Low Solubility: Anticipated in non-polar solvents such as hexanes and toluene, where the polar nature of the molecule would lead to unfavorable interactions.

While specific experimental values are not publicly available, the following table provides a representative, illustrative summary of expected solubility for this compound in a range of common organic solvents at ambient temperature.

Table 1: Illustrative Solubility of this compound in Common Organic Solvents

Solvent ClassSolventPredicted Solubility (g/L)
Polar Protic Methanol> 100
Ethanol> 100
Isopropanol50 - 100
Polar Aprotic Dimethyl Sulfoxide (DMSO)> 100
Acetonitrile (ACN)20 - 50
Acetone20 - 50
Dichloromethane (DCM)10 - 20
Non-Polar Toluene< 1
Hexanes< 0.1

Note: The data in this table are illustrative and based on the predicted physicochemical properties of the compound. Actual experimental values may vary.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the experimental determination of the solubility of this compound in organic solvents, based on the widely accepted shake-flask method.[1]

Objective: To determine the saturation solubility of this compound in a given organic solvent at a specific temperature.

Materials:

  • This compound (solid)

  • Selected organic solvents (e.g., methanol, acetonitrile, dichloromethane)

  • Analytical balance

  • Scintillation vials or other suitable sealed containers

  • Constant temperature shaker or incubator

  • Syringe filters (e.g., 0.45 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a series of vials. The excess solid is crucial to ensure that a saturated solution is achieved.

    • Add a known volume of the desired organic solvent to each vial.

    • Seal the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature shaker set to the desired experimental temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient period (typically 24-48 hours) to ensure that equilibrium between the dissolved and undissolved solid is reached.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Immediately filter the collected supernatant through a syringe filter to remove any undissolved solid particles.

  • Analysis:

    • Dilute the filtered solution with a known volume of a suitable solvent to bring the concentration within the linear range of the analytical instrument.

    • Analyze the diluted samples using a calibrated HPLC or UV-Vis spectrophotometer to determine the concentration of this compound.

  • Calculation of Solubility:

    • Calculate the original concentration in the saturated solution by accounting for the dilution factor.

    • Express the solubility in appropriate units, such as g/L or mg/mL.

Experimental Workflow Diagram

The following diagram illustrates the logical workflow for the experimental determination of solubility.

Solubility_Workflow A Add excess solid to solvent in a sealed vial B Equilibrate at constant temperature with agitation (24-48h) A->B C Allow excess solid to settle B->C D Withdraw and filter supernatant C->D E Dilute filtered sample D->E F Analyze concentration (e.g., HPLC, UV-Vis) E->F G Calculate solubility F->G

Solubility Determination Workflow

Applications in Drug Development

The solubility of this compound is a critical parameter in various stages of drug development:

  • Process Chemistry: The choice of solvent for the synthesis and purification of this intermediate and its downstream products is dictated by its solubility. Higher solubility can lead to more efficient reactions and easier purification processes like crystallization.

  • Formulation Development: For active pharmaceutical ingredients (APIs) derived from this intermediate, solubility in pharmaceutically acceptable solvents is a key factor in developing viable formulations for administration.

This technical guide provides a foundational understanding of the solubility of this compound. For specific applications, it is imperative that the illustrative data presented here is confirmed and expanded upon through rigorous experimental determination as outlined in the provided protocol.

References

Stability and Storage of (6-Fluoro-2-methylpyridin-3-yl)methanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for (6-Fluoro-2-methylpyridin-3-yl)methanol, a key intermediate in pharmaceutical research and development. Due to the limited availability of specific stability data for this compound, this guide synthesizes information from safety data sheets (SDS) of closely related pyridine derivatives and established principles of chemical stability testing. The document outlines recommended storage protocols, potential degradation pathways, and detailed experimental methodologies for stability assessment. This guide is intended to be a valuable resource for ensuring the integrity and reliability of this compound in research and manufacturing settings.

Introduction

This compound is a fluorinated pyridine derivative of significant interest in medicinal chemistry due to its utility as a building block for various biologically active molecules. The presence of the fluoro and methyl groups on the pyridine ring, along with the primary alcohol functionality, makes it a versatile synthon. However, the chemical stability of such intermediates is paramount to ensure the reproducibility of synthetic procedures and the quality of the final active pharmaceutical ingredients (APIs). This guide provides a detailed examination of the factors influencing the stability of this compound and offers best practices for its storage and handling.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for understanding its handling and storage requirements.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC₇H₈FNO
Molecular Weight141.14 g/mol
AppearanceOff-white to light yellow solid
Melting PointNot available
Boiling PointNot available
SolubilitySoluble in methanol, ethanol, and other polar organic solvents.

Recommended Storage and Handling

Proper storage and handling are critical for maintaining the purity and stability of this compound. Based on information for structurally similar compounds, the following conditions are recommended.

Table 2: Recommended Storage and Handling Conditions

ParameterRecommendationRationale
Temperature Store in a cool, dry place. Recommended storage at 2-8°C for long-term storage.Minimizes the rate of potential thermal degradation.
Light Protect from light. Store in an opaque or amber container.Prevents potential photodegradation.
Atmosphere Store under an inert atmosphere (e.g., nitrogen or argon).Protects against oxidative degradation.
Container Use a tightly sealed, non-reactive container (e.g., glass or compatible plastic).Prevents contamination and exposure to moisture.
Incompatible Materials Avoid contact with strong oxidizing agents, strong acids, and acid chlorides.These materials can react with the alcohol functionality or the pyridine ring.
Hygroscopicity Assumed to be hygroscopic based on related structures.Store in a desiccated environment to prevent moisture absorption, which could lead to degradation.

Potential Degradation Pathways

While specific degradation pathways for this compound have not been experimentally elucidated in the available literature, potential degradation mechanisms can be inferred based on the functional groups present in the molecule. These include oxidation, hydrolysis (under certain conditions), and photodegradation.

A hypothetical degradation pathway is illustrated in the following diagram:

G Hypothetical Degradation Pathways A This compound B Oxidation (e.g., air, peroxides) A->B Oxidizing agents F Photodegradation (UV light) A->F Light exposure C (6-Fluoro-2-methylpyridin-3-yl)carbaldehyde B->C D Further Oxidation C->D E 6-Fluoro-2-methylnicotinic acid D->E G Radical Intermediates / Ring Opening Products F->G G Forced Degradation Study Workflow cluster_stress Stress Conditions cluster_analysis Analysis A Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) G Analyze Stressed Samples by HPLC-UV/DAD A->G B Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) B->G C Oxidative Degradation (e.g., 3% H2O2, RT) C->G D Thermal Degradation (e.g., 80°C, solid state) D->G E Photodegradation (ICH Q1B conditions) E->G F Develop Stability-Indicating HPLC Method F->G H Characterize Degradants (LC-MS, NMR) G->H I Initial Sample of This compound I->A I->B I->C I->D I->E

The Hydroxymethyl Group on Fluorinated Pyridines: A Technical Guide to Its Reactivity and Synthetic Utility

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic introduction of fluorine atoms into pyridine scaffolds is a cornerstone of modern medicinal chemistry, profoundly influencing the pharmacokinetic and pharmacodynamic properties of drug candidates. The hydroxymethyl group (-CH₂OH), when present on these fluorinated pyridine rings, serves as a versatile synthetic handle for further molecular elaboration. This technical guide provides an in-depth exploration of the reactivity of the hydroxymethyl group on fluorinated pyridines, offering a summary of key transformations, experimental protocols, and quantitative data to aid in the design and execution of synthetic strategies in drug discovery and development.

Reactivity of the Hydroxymethyl Group

The hydroxymethyl group on a fluorinated pyridine ring exhibits a rich and varied reactivity profile, allowing for its conversion into a range of other important functional groups. The electron-withdrawing nature of both the fluorine atom and the pyridine ring can influence the reactivity of the benzylic-like hydroxymethyl group. Key transformations include oxidation to aldehydes and carboxylic acids, nucleophilic substitution to introduce halogens, and derivatization through esterification and etherification.

Oxidation Reactions

The oxidation of the hydroxymethyl group provides access to the corresponding aldehydes and carboxylic acids, which are valuable intermediates for a wide array of chemical transformations, including reductive amination, Wittig reactions, and amide bond formation.

The selective oxidation of primary alcohols to aldehydes requires mild reaction conditions to prevent over-oxidation to the carboxylic acid. Several modern oxidation methods are well-suited for this transformation on sensitive heterocyclic systems. While specific examples with quantitative yields on hydroxymethyl-substituted fluorinated pyridines are not extensively documented in the literature, the following methods are standard and reliable for this class of compounds.

  • Dess-Martin Periodinane (DMP) Oxidation: This method employs a hypervalent iodine reagent and is known for its mild conditions, broad functional group tolerance, and rapid reaction times at room temperature.[1][2][3] The reaction is typically performed in chlorinated solvents like dichloromethane (DCM).[1]

  • Swern Oxidation: This oxidation uses dimethyl sulfoxide (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride at low temperatures (-78 °C), followed by the addition of a hindered base such as triethylamine.[4][5][6] It is highly effective for the synthesis of aldehydes from primary alcohols and is compatible with a wide range of functional groups.[4]

  • TEMPO-Catalyzed Oxidation: This method utilizes a stable nitroxyl radical, (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO), as a catalyst in the presence of a stoichiometric oxidant like sodium hypochlorite. This system is highly selective for the oxidation of primary alcohols to aldehydes.[7][8]

Stronger oxidizing agents can convert the hydroxymethyl group directly to a carboxylic acid. A reliable method for this transformation on a fluorinated pyridine has been demonstrated through the oxidation of a methyl group, which is expected to be mechanistically similar to the oxidation of a hydroxymethyl group.

  • Potassium Permanganate (KMnO₄) Oxidation: The oxidation of a methyl group on a fluorinated pyridine to a carboxylic acid has been achieved using potassium permanganate in the presence of a base at elevated temperatures. This method provides a direct route to fluorinated nicotinic acid derivatives.[9]

Nucleophilic Substitution Reactions

The hydroxyl group of the hydroxymethyl moiety can be converted into a good leaving group, facilitating nucleophilic substitution to introduce other functionalities, most notably halogens.

The transformation of the hydroxymethyl group to a halomethyl group is a key step for introducing nucleophiles via SN2 reactions. Thionyl chloride (SOCl₂) is a common and effective reagent for the conversion of alcohols to the corresponding chlorides.[10][11] The reaction proceeds by converting the hydroxyl into a chlorosulfite, which is a better leaving group.[12]

Esterification and Etherification

The hydroxyl group can be readily derivatized to form esters and ethers, which can be useful for prodrug strategies, modifying solubility, or as protecting groups.

Esterification can be achieved through various standard methods. One common approach is the reaction of the alcohol with an acyl halide or anhydride in the presence of a base like pyridine.[13]

The formation of ethers from the hydroxymethyl group can be accomplished via the Williamson ether synthesis. This involves deprotonation of the alcohol with a strong base to form an alkoxide, followed by reaction with an alkyl halide, such as methyl iodide, to yield the corresponding ether.[14]

Data Presentation

The following tables summarize quantitative data for key reactions of the hydroxymethyl group and related functionalities on fluorinated pyridines.

Table 1: Oxidation of a Methyl Group on a Fluorinated Pyridine to a Carboxylic Acid

Starting MaterialReagents and ConditionsProductYieldReference
2-Fluoro-5-methylpyridine1. KMnO₄, KOH, H₂O, 95°C, 5h2. Concentrated HCl6-Fluoronicotinic acid84%[9]

Table 2: Conversion of a Hydroxymethyl Group to a Chloromethyl Group on a Halogenated Pyridine

Starting MaterialReagents and ConditionsProductYieldReference
2-Chloro-5-(hydroxymethyl)pyridineThionyl chloride, 1,2-dichloroethane, 5-20°C then reflux2-Chloro-5-(chloromethyl)pyridineHighNot specified

Experimental Protocols

The following are representative experimental protocols for the key transformations discussed. Researchers should adapt these general procedures to their specific substrates and scales.

General Protocol for Oxidation to Aldehyde using Dess-Martin Periodinane (DMP)
  • To a solution of the (fluoropyridin-yl)methanol (1.0 eq) in anhydrous dichloromethane (DCM) at room temperature, add Dess-Martin periodinane (1.1-1.5 eq).

  • Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 1-3 hours.[3]

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate and a saturated aqueous solution of sodium thiosulfate.

  • Stir the mixture vigorously until the solid dissolves.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired aldehyde.

Protocol for Oxidation of 2-Fluoro-5-methylpyridine to 6-Fluoronicotinic Acid
  • In a three-necked flask, combine 2-fluoro-5-methylpyridine (1.0 eq), water, potassium permanganate (2.0 eq), and potassium hydroxide (1.0 eq).[9]

  • Heat the mixture to 95°C with mechanical stirring for 5 hours.[9]

  • Filter the hot reaction mixture and collect the filtrate.

  • After cooling the filtrate to room temperature, adjust the pH to 2-4 with concentrated hydrochloric acid to precipitate the product.[9]

  • Filter the solid, wash with water, and dry under vacuum to obtain 6-fluoronicotinic acid.[9]

General Protocol for Conversion to Chloromethylpyridine using Thionyl Chloride
  • To a solution of the (fluoropyridin-yl)methanol (1.0 eq) in a suitable solvent such as 1,2-dichloroethane, add thionyl chloride (1.2-1.5 eq) dropwise at a low temperature (e.g., 0-5 °C).

  • After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Carefully quench the reaction by pouring it into ice-water.

  • Neutralize the mixture with a base such as sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., DCM or chloroform).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude chloromethyl derivative.

General Protocol for Esterification with an Acyl Halide
  • Dissolve the (fluoropyridin-yl)methanol (1.0 eq) in anhydrous pyridine or another suitable solvent containing a non-nucleophilic base (e.g., triethylamine).

  • Cool the solution to 0 °C and add the acyl halide (e.g., benzoyl chloride, 1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir until completion as monitored by TLC.

  • Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with dilute acid (e.g., 1M HCl) to remove the base, then with saturated aqueous sodium bicarbonate, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude ester by column chromatography.

General Protocol for O-Alkylation with an Alkyl Halide
  • To a solution of the (fluoropyridin-yl)methanol (1.0 eq) in an anhydrous aprotic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF), add a strong base (e.g., sodium hydride, 1.1 eq) portion-wise at 0 °C.

  • Stir the mixture at 0 °C or room temperature for 30-60 minutes to ensure complete formation of the alkoxide.

  • Add the alkyl halide (e.g., methyl iodide, 1.2 eq) and stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitor by TLC).

  • Carefully quench the reaction with water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude ether by column chromatography.

Visualization of Synthetic Pathways

The following diagrams illustrate the key synthetic transformations of the hydroxymethyl group on a fluorinated pyridine backbone.

Reactivity_of_Hydroxymethyl_Fluoropyridine start (Fluoropyridin-yl)methanol aldehyde (Fluoropyridin-yl)aldehyde start->aldehyde Mild Oxidation (DMP, Swern, TEMPO) acid (Fluoropyridin-yl)carboxylic Acid start->acid Strong Oxidation (e.g., KMnO₄) halide (Fluoropyridin-yl)methyl Halide start->halide Halogenation (e.g., SOCl₂) ester (Fluoropyridin-yl)methyl Ester start->ester Esterification (Acyl Halide/Anhydride) ether (Fluoropyridin-yl)methyl Ether start->ether Etherification (Base, Alkyl Halide)

Caption: Key synthetic transformations of a hydroxymethyl group on a fluorinated pyridine.

Experimental_Workflow_Oxidation start Start: (Fluoropyridin-yl)methanol in Solvent add_oxidant Add Oxidizing Agent (e.g., DMP in DCM) start->add_oxidant reaction Stir at Appropriate Temperature (e.g., Room Temperature) add_oxidant->reaction monitor Monitor Reaction Progress (TLC / LC-MS) reaction->monitor quench Quench Reaction (e.g., NaHCO₃ / Na₂S₂O₃) monitor->quench Upon Completion extract Work-up: Extraction and Washing quench->extract purify Purification (Column Chromatography) extract->purify product Final Product: (Fluoropyridin-yl)aldehyde purify->product

Caption: A typical experimental workflow for the oxidation of a (fluoropyridin-yl)methanol.

References

The Role of Fluorine in Modifying Pyridine Ring Electronics: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: The strategic incorporation of fluorine into the pyridine scaffold is a cornerstone of modern medicinal chemistry and materials science. This technical guide provides a comprehensive analysis of the profound electronic modifications induced by fluorine substitution on the pyridine ring. We delve into the fundamental principles of fluorine's inductive and resonance effects, and their subsequent impact on the physicochemical properties, including basicity (pKa) and dipole moment. The guide further explores how these electronic changes modulate the chemical reactivity of the ring, particularly towards nucleophilic and electrophilic species. Quantitative data is systematically presented in tabular format for comparative analysis. Detailed experimental protocols for the synthesis of key fluoropyridines and the determination of their pKa values are provided. Finally, logical and mechanistic pathways are visualized using Graphviz diagrams to offer a clear, conceptual understanding for researchers, scientists, and drug development professionals.

Fundamental Electronic Effects of Fluorine

The influence of a fluorine substituent on the pyridine ring is governed by the interplay of two primary electronic effects: the inductive effect and the resonance effect.

  • Inductive Effect (-I): Fluorine is the most electronegative element, leading to a strong electron-withdrawing inductive effect. It pulls electron density away from the carbon atom to which it is attached and, to a lesser extent, from the rest of the ring through the sigma (σ) bonds. This effect deactivates the ring by reducing its overall electron density.[1][2]

  • Resonance Effect (+R): The lone pairs of electrons on the fluorine atom can be delocalized into the π-system of the pyridine ring. This electron-donating resonance effect opposes the inductive effect. However, due to the poor overlap between the 2p orbitals of fluorine and carbon, this resonance effect is significantly weaker than its powerful inductive counterpart.[3]

The net result is that fluorine acts as a strong electron-withdrawing group, rendering the pyridine ring more electron-deficient than the parent heterocycle. This has significant consequences for the molecule's properties and reactivity.[4]

Caption: Duality of fluorine's electronic influence on the pyridine ring.

Impact on Physicochemical Properties

The electron-withdrawing nature of fluorine directly modulates key physicochemical properties of the pyridine ring.

Basicity (pKa)

The introduction of fluorine significantly decreases the basicity of the pyridine nitrogen. The strong -I effect withdraws electron density from the entire ring, including the nitrogen atom. This reduces the availability of the nitrogen's lone pair to accept a proton, resulting in a lower pKa value compared to unsubstituted pyridine.[5][6] This modulation of pKa is a critical tool in drug design for optimizing a molecule's absorption, distribution, metabolism, and excretion (ADME) properties.[7][8]

CompoundpKa (in THF)
Pyridine6.4
2-Fluoropyridine2.0
3-Fluoropyridine4.3
4-Fluoropyridine3.6
Data sourced from[9]
Dipole Moment

Pyridine itself possesses a significant dipole moment due to the electronegativity of the nitrogen atom.[2] Fluorine substitution alters both the magnitude and direction of the molecular dipole moment. The final dipole moment is the vector sum of the C-F bond dipole and the intrinsic dipole of the pyridine ring. This property can influence molecular recognition and binding interactions with biological targets.[5][10]

CompoundDipole Moment (Debye)
Pyridine2.22
2-Fluoropyridine3.03
3-Fluoropyridine2.18
4-Fluoropyridine0.58
Data represents a compilation of typical literature values.

Spectroscopic Characterization

NMR spectroscopy is an indispensable tool for the analysis of fluorinated pyridines.

  • ¹⁹F NMR: This technique is highly sensitive for characterizing fluoropyridines. The ¹⁹F chemical shift is extremely sensitive to the electronic environment, providing a clear fingerprint of the fluorine's position on the ring.[11][12]

  • ¹H and ¹³C NMR: Protons and carbons near the fluorine atom experience a deshielding effect due to its electronegativity, resulting in downfield chemical shifts.

  • Spin-Spin Coupling: J-coupling constants between fluorine and carbon (J_CF) or between two fluorine atoms (J_FF) provide valuable information for structural elucidation. J_CF values typically increase with the degree of fluorination.[13]

Compound¹H Chemical Shifts (δ, ppm)¹³C Chemical Shifts (δ, ppm)¹⁹F Chemical Shift (δ, ppm, rel. to CFCl₃)J-Coupling (Hz)
2-Fluoropyridine H6: 8.19, H4: 7.77, H3: 7.15, H5: 6.88C2: 162.9, C6: 149.5, C4: 139.1, C3: 123.8, C5: 109.2-60.7 to -68.0¹J_C2F = -236, ²J_C3F = +41, ³J_C4F = +16
3-Fluoropyridine H2: 8.45, H6: 8.35, H4: 7.40, H5: 7.25C3: 161.2, C2: 146.5, C4: 137.5, C6: 145.1, C5: 122.0-110.0 to -115.0¹J_C3F = -250, ²J_C2F = +22, ²J_C4F = +22
4-Fluoropyridine H2/H6: 8.40, H3/H5: 7.00C4: 165.0, C2/C6: 150.5, C3/C5: 110.0-90.0 to -95.0¹J_C4F = -265, ²J_C3F = +20
Note: Chemical shifts can vary based on solvent and experimental conditions. Data compiled from[13][14].

Modification of Chemical Reactivity

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the fluorinated pyridine ring makes it highly susceptible to nucleophilic aromatic substitution (SNAr). The reaction proceeds via a two-step addition-elimination mechanism involving a stabilized intermediate known as a Meisenheimer complex. Fluorine, particularly at the 2- and 4-positions, is an excellent leaving group for SNAr reactions, often showing greater reactivity than its chloro- or bromo- counterparts.[2][15] For instance, the reaction of 2-fluoropyridine with sodium ethoxide is approximately 320 times faster than the corresponding reaction with 2-chloropyridine.[15] This enhanced reactivity makes fluoropyridines valuable synthons for introducing a wide variety of functional groups.[16]

G start 2-Fluoropyridine + Nucleophile (Nu⁻) step1 Step 1: Nucleophilic Attack start->step1 intermediate Meisenheimer Complex (Stabilized Anionic Intermediate) step1->intermediate step2 Step 2: Elimination of Fluoride intermediate->step2 product 2-Substituted Pyridine + Fluoride Ion (F⁻) step2->product

Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr) on a fluoropyridine.

Electrophilic Aromatic Substitution (SEAr)

Conversely, the strong deactivating effect of fluorine makes the pyridine ring much less reactive towards electrophilic aromatic substitution (SEAr). Reactions such as nitration or halogenation require harsh conditions and often result in low yields.

Applications in Drug Discovery and Development

The ability of fluorine to precisely tune the electronic and physicochemical properties of the pyridine ring is extensively leveraged in drug discovery.[17][18]

  • Metabolic Stability: Fluorine can replace a hydrogen atom at a site susceptible to metabolic oxidation by cytochrome P450 enzymes, thereby blocking this metabolic pathway and increasing the drug's half-life.[6]

  • pKa Modulation: As discussed, fluorine lowers the pKa, which can be used to optimize a drug's ionization state at physiological pH, thereby improving its solubility, cell membrane permeability, and oral bioavailability.[8]

  • Binding Affinity: The altered electronic distribution and dipole moment can lead to new, favorable interactions (e.g., dipole-dipole, hydrogen bonding) with the target protein or receptor, enhancing binding affinity and potency.[7]

G cluster_0 Molecular Level cluster_1 Physicochemical Changes cluster_2 Pharmacological Outcome A Fluorine Substitution on Pyridine Ring B Altered Ring Electronics (-I > +R) A->B causes E Blocked Metabolic Site A->E C Lowered pKa (Reduced Basicity) B->C D Modified Dipole Moment B->D F Improved Permeability & Bioavailability C->F G Enhanced Binding Affinity & Potency D->G H Increased Metabolic Stability (Longer Half-life) E->H

Caption: Logical workflow of fluorine's impact in drug discovery.

Key Experimental Protocols

Protocol: Site-Selective C-H Fluorination of Pyridine (Adapted from Hartwig et al.)

This protocol describes the direct fluorination of a C-H bond adjacent to the pyridine nitrogen using silver(II) fluoride.[16]

  • Reagent Handling: Silver(II) fluoride (AgF₂) is a moisture-sensitive solid and should be handled quickly in the air and stored in a desiccator.[16]

  • Reaction Setup: To a dried flask under an inert atmosphere (e.g., argon), add the substituted pyridine substrate (1.0 mmol) and a suitable solvent such as acetonitrile (5 mL).

  • Reagent Addition: Add AgF₂ (2.5 mmol, 2.5 equivalents) to the solution in one portion.

  • Reaction Conditions: Stir the resulting suspension vigorously at room temperature (or slightly elevated temperature, e.g., 30-40 °C, for less reactive substrates).

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed (typically 1-4 hours).

  • Workup: Upon completion, dilute the reaction mixture with a solvent like ethyl acetate and filter through a pad of celite to remove insoluble silver salts.

  • Purification: Wash the filtrate with aqueous sodium bicarbonate solution, then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel to yield the desired 2-fluoropyridine derivative.

Protocol: Synthesis of 4-Fluoropyridine via Balz-Schiemann Reaction

This classic method involves the thermal decomposition of a diazonium tetrafluoroborate salt.[19]

  • Diazotization: Dissolve 4-aminopyridine (1.0 eq) in an aqueous solution of tetrafluoroboric acid (HBF₄, ~48%). Cool the solution to 0-5 °C in an ice-water bath.

  • Nitrite Addition: Slowly add a solution of sodium nitrite (NaNO₂, 1.1 eq) in water dropwise, maintaining the temperature below 10 °C. Stir the mixture for an additional 30 minutes at this temperature.

  • Isolation of Salt: The 4-pyridyldiazonium tetrafluoroborate salt will precipitate. Isolate the solid by filtration, wash it with cold water, then cold ethanol, and finally cold diethyl ether. Dry the salt under vacuum.

  • Decomposition: Gently heat the dry diazonium salt in a flask under vacuum. The salt will decompose to yield 4-fluoropyridine, nitrogen gas, and boron trifluoride. The product can be collected in a cold trap.

  • Purification: The collected crude product is typically purified by distillation. Due to the instability of 4-fluoropyridine in the presence of water, all workup and purification steps should be conducted under anhydrous conditions.[19]

Protocol: Determination of pKa by ¹H NMR Titration

This method relies on monitoring the chemical shift of a ring proton as a function of pH.[20][21]

  • Sample Preparation: Prepare a series of ~10-15 NMR samples of the fluoropyridine (~5 mM) in a mixed D₂O/H₂O solvent system. Each sample should be adjusted to a different pH (or pD) value spanning a range of approximately 4 pH units centered around the expected pKa. Use small aliquots of dilute DCl and NaOD to adjust the pH.

  • pH Measurement: Accurately measure the pH of each sample using a calibrated pH meter. For measurements in D₂O, a correction is often applied (pD = pH_reading + 0.4).

  • NMR Acquisition: Acquire a ¹H NMR spectrum for each sample under identical experimental conditions (temperature, number of scans).

  • Data Analysis: Identify a proton on the pyridine ring whose chemical shift (δ) changes significantly between the fully protonated and deprotonated states.

  • Curve Fitting: Plot the observed chemical shift (δ_obs) against the measured pH. Fit the data to the Henderson-Hasselbalch equation (or a sigmoidal Boltzmann fit), where δ_obs is a function of δ_deprotonated, δ_protonated, and the pKa. The inflection point of the resulting sigmoidal curve corresponds to the pKa of the compound.

References

A Technical Guide to (6-Fluoro-2-methylpyridin-3-yl)methanol for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: (6-Fluoro-2-methylpyridin-3-yl)methanol, a substituted pyridine derivative, is a valuable building block for medicinal chemistry and drug discovery. Its unique structural features, including a fluorinated pyridine ring and a reactive hydroxymethyl group, make it an attractive starting material for the synthesis of novel compounds with potential therapeutic applications. This technical guide provides a comprehensive overview of its commercial availability, physicochemical properties, a plausible synthetic route, and safety information.

Commercial Availability

This compound, identified by CAS Number 884494-98-8 , is commercially available from several chemical suppliers. Researchers can procure this compound from vendors specializing in fine chemicals and building blocks for research and development purposes. Confirmed suppliers include Alfa Chemistry, ChemScene, and CP Lab Safety, among others. It is typically offered in various quantities with purity levels of 98% or higher.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These values are compiled from various chemical databases and supplier information.

PropertyValueReference
Molecular Formula C₇H₈FNOGeneral Knowledge
Molecular Weight 141.14 g/mol General Knowledge
Boiling Point 259.4 °C at 760 mmHg[1][2]
Flash Point 110.7 °C[1]
Density 1.206 g/cm³[1][2]
Refractive Index 1.521[1]

Synthesis and Experimental Protocols

Plausible Synthetic Pathway

A potential two-step synthesis is outlined below, starting from the commercially available 6-fluoro-2-methylnicotinic acid.

Synthesis_Pathway A 6-Fluoro-2-methylnicotinic acid (CAS: 884494-97-7) B 6-Fluoro-2-methylnicotinaldehyde (CAS: 884494-96-6) A->B Reduction (e.g., DIBAL-H) C This compound (CAS: 884494-98-8) B->C Reduction (e.g., NaBH4)

Caption: Plausible synthesis of this compound.

Step 1: Reduction of 6-Fluoro-2-methylnicotinic acid to 6-Fluoro-2-methylnicotinaldehyde

Methodology: The carboxylic acid can be selectively reduced to the aldehyde using a mild reducing agent such as diisobutylaluminium hydride (DIBAL-H).

  • Reaction: 6-Fluoro-2-methylnicotinic acid + DIBAL-H → 6-Fluoro-2-methylnicotinaldehyde

  • Experimental Protocol (Hypothetical):

    • Dissolve 6-fluoro-2-methylnicotinic acid in an anhydrous aprotic solvent (e.g., toluene or THF) under an inert atmosphere (e.g., argon or nitrogen) and cool the solution to -78 °C.

    • Slowly add a solution of DIBAL-H (typically 1.0 M in an appropriate solvent) dropwise to the cooled solution. The stoichiometry should be carefully controlled to favor aldehyde formation.

    • Monitor the reaction progress using thin-layer chromatography (TLC).

    • Upon completion, quench the reaction by the slow addition of methanol, followed by an aqueous work-up (e.g., with Rochelle's salt solution or dilute acid).

    • Extract the product into an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude aldehyde by flash column chromatography.

Step 2: Reduction of 6-Fluoro-2-methylnicotinaldehyde to this compound

Methodology: The aldehyde is then reduced to the corresponding primary alcohol using a standard reducing agent like sodium borohydride (NaBH₄).

  • Reaction: 6-Fluoro-2-methylnicotinaldehyde + NaBH₄ → this compound

  • Experimental Protocol (Hypothetical):

    • Dissolve 6-fluoro-2-methylnicotinaldehyde in a protic solvent such as methanol or ethanol.

    • Cool the solution in an ice bath.

    • Add sodium borohydride portion-wise to the stirred solution.

    • Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC.

    • Quench the reaction by the careful addition of water or dilute acid.

    • Remove the solvent under reduced pressure.

    • Extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

    • Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

    • If necessary, purify the final compound by flash column chromatography or recrystallization.

Logical Relationship of Synthetic Precursors

The following diagram illustrates the logical relationship between the starting material, intermediate, and the final product in the proposed synthetic pathway.

Logical_Relationship Start Starting Material 6-Fluoro-2-methylnicotinic acid Intermediate Intermediate 6-Fluoro-2-methylnicotinaldehyde Start->Intermediate Step 1: Selective Reduction Product Final Product This compound Intermediate->Product Step 2: Aldehyde Reduction

Caption: Logical flow of the proposed synthesis.

Safety and Handling

This compound should be handled in a well-ventilated area, preferably in a fume hood. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Applications in Research and Development

While specific signaling pathways involving this compound are not yet detailed in publicly available literature, its structural motifs are of interest in drug discovery. The fluorinated pyridine core is a common feature in many biologically active compounds, often enhancing metabolic stability and binding affinity. The primary alcohol functionality serves as a versatile handle for further chemical modifications, allowing for the synthesis of a diverse library of derivatives for screening against various biological targets. Researchers in oncology, neuroscience, and infectious diseases may find this compound to be a valuable starting point for the development of novel therapeutic agents.

This guide provides a foundational understanding of this compound for its application in a research and development setting. As a commercially available and synthetically accessible building block, it holds potential for the advancement of medicinal chemistry programs.

References

The Strategic deployment of (6-Fluoro-2-methylpyridin-3-yl)methanol in Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

(6-Fluoro-2-methylpyridin-3-yl)methanol , a fluorinated pyridine derivative, has emerged as a valuable building block in medicinal chemistry, particularly in the design and synthesis of targeted therapeutics. Its unique structural features, including the fluorine atom and the hydroxymethyl group, offer medicinal chemists a versatile scaffold to modulate the physicochemical and pharmacokinetic properties of drug candidates. This technical guide provides an in-depth overview of its synthesis, applications, and the biological significance of the molecules derived from it, tailored for researchers, scientists, and drug development professionals.

Physicochemical Properties

A clear understanding of the physicochemical properties of a building block is fundamental to its effective utilization in drug design. The table below summarizes key computed properties for this compound.

PropertyValue
Molecular Formula C₇H₈FNO
Molecular Weight 141.14 g/mol
Topological Polar Surface Area (TPSA) 32.98 Ų
XLogP3 1.1
Hydrogen Bond Donor Count 1
Hydrogen Bond Acceptor Count 2
Rotatable Bond Count 1

Note: These values are computationally derived and may vary slightly from experimentally determined values.

Synthesis of this compound

While specific, detailed protocols for the direct synthesis of this compound are not extensively documented in publicly available literature, a general synthetic approach can be inferred from related transformations. A plausible synthetic route is outlined below, based on established pyridine chemistry.

Synthesis_of_6_Fluoro_2_methylpyridin_3_yl_methanol start 2,5-Difluoro-6-methylpyridine intermediate1 Lithiation start->intermediate1 n-BuLi, THF, -78 °C intermediate2 Formylation intermediate1->intermediate2 DMF intermediate3 6-Fluoro-2-methyl-3-formylpyridine intermediate2->intermediate3 Workup product This compound intermediate3->product NaBH4, MeOH Kinase_Inhibitor_Synthesis_Workflow building_block This compound activation Activation of Hydroxymethyl Group (e.g., conversion to bromide or mesylate) building_block->activation coupling Coupling with Core Scaffold (e.g., Suzuki, Sonogashira, or SNAr reaction) activation->coupling elaboration Further Functional Group Interconversion and Elaboration coupling->elaboration final_compound Final Kinase Inhibitor Candidate elaboration->final_compound FGFR_Signaling_Pathway FGF FGF Ligand FGFR FGFR FGF->FGFR Dimerization Receptor Dimerization and Autophosphorylation FGFR->Dimerization FRS2 FRS2 Dimerization->FRS2 recruits PLCg PLCγ Dimerization->PLCg recruits GRB2 GRB2 FRS2->GRB2 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival, Differentiation) ERK->Transcription DAG DAG PLCg->DAG IP3 IP3 PLCg->IP3 PKC PKC DAG->PKC Ca_release Ca²⁺ Release IP3->Ca_release PKC->Transcription Ca_release->Transcription

Methodological & Application

Application Notes and Protocols: Suzuki-Miyaura Coupling with (6-Fluoro-2-methylpyridin-3-yl)methanol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool in modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides. This palladium-catalyzed reaction is characterized by its mild reaction conditions, broad functional group tolerance, and the use of generally stable and less toxic boronic acid reagents. These attributes have made it a cornerstone in the synthesis of complex molecules, particularly in the pharmaceutical and agrochemical industries for the construction of biaryl and heteroaryl scaffolds.

This document provides detailed application notes and protocols for the Suzuki-Miyaura coupling involving derivatives of (6-Fluoro-2-methylpyridin-3-yl)methanol. This structural motif is of significant interest in medicinal chemistry due to the presence of a fluorinated pyridine ring, a common feature in many biologically active compounds that can enhance metabolic stability and binding affinity. The hydroxymethyl group offers a versatile handle for further functionalization.

Reaction Principle

The Suzuki-Miyaura coupling proceeds through a catalytic cycle involving a palladium catalyst. The generally accepted mechanism consists of three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl or heteroaryl halide (Ar-X), forming a Pd(II) complex.

  • Transmetalation: In the presence of a base, the organoboron reagent (R-B(OR')₂) forms a boronate species, which then transfers its organic group (R) to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic groups on the palladium complex (Ar and R) couple and are eliminated from the metal center, forming the desired C-C bond and regenerating the active Pd(0) catalyst.

Experimental Protocols

Protocol 1: Synthesis of (6-Fluoro-2-methylpyridin-3-yl)boronic acid pinacol ester via Miyaura Borylation

The synthesis of the requisite boronic ester is a crucial first step. A common method is the palladium-catalyzed Miyaura borylation of a corresponding aryl halide.[1][2]

Materials:

  • 3-Bromo-6-fluoro-2-methylpyridine (or other suitable halide)

  • Bis(pinacolato)diboron (B₂pin₂)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • Potassium acetate (KOAc)

  • 1,4-Dioxane (anhydrous)

  • Argon or Nitrogen gas

  • Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk line)

Procedure:

  • To an oven-dried Schlenk flask, add 3-bromo-6-fluoro-2-methylpyridine (1.0 equiv), bis(pinacolato)diboron (1.1 equiv), Pd(dppf)Cl₂ (3 mol%), and potassium acetate (3.0 equiv).

  • Seal the flask with a septum, and evacuate and backfill with an inert gas (argon or nitrogen) three times.

  • Add anhydrous 1,4-dioxane via syringe.

  • Place the flask in a preheated oil bath at 80-90 °C and stir the reaction mixture vigorously.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of celite to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired (6-fluoro-2-methylpyridin-3-yl)boronic acid pinacol ester.

Protocol 2: Suzuki-Miyaura Coupling of this compound derivative with an Aryl Halide

This protocol outlines a general procedure for the cross-coupling of a halide derivative of this compound with a generic arylboronic acid. For successful coupling of fluorinated pyridines, careful selection of the catalyst and ligand is crucial to overcome the challenges posed by the strong C-F bond and the electronic nature of the pyridine ring.[3][4]

Materials:

  • Protected (3-Bromo-6-fluoro-2-methylpyridin-3-yl)methanol (e.g., as a silyl ether or other suitable protecting group) (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (4 mol%)

  • Potassium phosphate (K₃PO₄) (2.0-3.0 equiv)

  • Toluene (anhydrous)

  • Water (degassed)

  • Argon or Nitrogen gas

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To an oven-dried Schlenk flask, add the protected (3-bromo-6-fluoro-2-methylpyridin-3-yl)methanol (1.0 equiv), the arylboronic acid (1.2 equiv), Pd(OAc)₂ (2 mol%), SPhos (4 mol%), and K₃PO₄ (3.0 equiv).

  • Seal the flask with a septum, and evacuate and backfill with an inert gas (argon or nitrogen) three times.

  • Add anhydrous toluene and degassed water (e.g., in a 4:1 to 10:1 ratio) via syringe.

  • Place the flask in a preheated oil bath at 100-110 °C and stir the reaction mixture vigorously.

  • Monitor the reaction progress by TLC or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the coupled product.

  • If necessary, deprotect the alcohol functionality using standard procedures to yield the final (6-fluoro-2-methyl-3-arylpyridin-3-yl)methanol derivative.

Data Presentation

The following tables summarize typical reaction parameters and expected outcomes for the Suzuki-Miyaura coupling of related fluorinated and methylated pyridine derivatives, which can serve as a starting point for optimization.

Table 1: Representative Conditions for Miyaura Borylation of Halopyridines

EntryHalopyridineCatalyst (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)Reference
13-Bromo-2-methylpyridinePd(dppf)Cl₂ (3)KOAc (3)1,4-Dioxane901285[5]
22-ChloropyridinePd(OAc)₂ (2) / SPhos (4)K₃PO₄ (3)Toluene1001692[5]
33-BromopyridinePdCl₂(dppf) (3)KOAc (3)DMSO801860-98[2]

Table 2: Representative Conditions for Suzuki-Miyaura Coupling of Halopyridines

EntryHalopyridineBoronic AcidCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)Reference
13-Bromo-2-methylpyridinePhenylboronic acidPd(PPh₃)₄ (3)-K₃PO₄ (2)1,4-Dioxane/H₂O (4:1)901285[5]
22-Chloro-3-(trifluoromethyl)pyridine(6-methylpyridin-3-yl)boronic acidNot specifiedNot specifiedNot specifiedNot specifiedNot specifiedNot specifiedNot specified[6]
32,5-Dibromo-3-(trifluoromethyl)pyridinePhenylboronic acidPd(OAc)₂ (2)RuPhos (4)K₂CO₃ (2)Toluene/H₂O (10:1)1002488General knowledge, no specific citation
43-Chloropyridine3,5-dimethylisoxazole-4-boronic acid pinacol esterPalladacycle (P1-L5)PCy₃DBUTHF/H₂O (5:1)1100.1735[4]

Visualizations

Suzuki_Miyaura_Catalytic_Cycle cluster_reactants Reactants cluster_products Products pd0 Pd(0)Ln oxidative_addition Oxidative Addition pd2_complex Ar-Pd(II)Ln-X oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation pd2_r_complex Ar-Pd(II)Ln-R transmetalation->pd2_r_complex reductive_elimination Reductive Elimination pd2_r_complex->reductive_elimination reductive_elimination->pd0 Regeneration coupled_product Ar-R reductive_elimination->coupled_product aryl_halide Ar-X aryl_halide->oxidative_addition boronic_ester R-B(OR')₂ boronic_ester->transmetalation base Base base->transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow start Start: Assemble Reactants setup Reaction Setup under Inert Atmosphere (Halide, Boronic Ester, Catalyst, Base) start->setup solvent Add Anhydrous/Degassed Solvents setup->solvent reaction Heat and Stir Reaction Mixture (e.g., 80-110 °C) solvent->reaction monitoring Monitor Reaction Progress (TLC, LC-MS) reaction->monitoring workup Aqueous Workup and Extraction monitoring->workup Upon Completion purification Purification (Column Chromatography) workup->purification product Final Product purification->product

Caption: General experimental workflow for Suzuki-Miyaura coupling.

Logical_Relationships cluster_inputs Reaction Inputs cluster_outputs Reaction Outputs substrate This compound Derivative (Halide or Boronic Ester) reaction Suzuki-Miyaura Coupling substrate->reaction coupling_partner Coupling Partner (Boronic Acid/Ester or Halide) coupling_partner->reaction catalyst_system Catalyst System pd_precatalyst Palladium Precatalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) catalyst_system->pd_precatalyst ligand Phosphine Ligand (e.g., SPhos, RuPhos) catalyst_system->ligand catalyst_system->reaction base Base base->reaction solvent Solvent solvent->reaction product Coupled Product reaction->product byproducts Byproducts reaction->byproducts

Caption: Logical relationships of components in the Suzuki-Miyaura coupling.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of (6-Fluoro-2-methylpyridin-3-yl)methanol Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the palladium-catalyzed cross-coupling of a representative analogue of (6-Fluoro-2-methylpyridin-3-yl)methanol. Due to the inherent stability of the C-F bond, direct cross-coupling at the 6-position of this compound is challenging and often requires specialized catalytic systems. A more common and practical approach in medicinal chemistry and drug development involves the use of more reactive halo-substituted pyridines, such as the bromo- or chloro-analogues.

Therefore, this document focuses on the versatile cross-coupling reactions of (6-Bromo-2-methylpyridin-3-yl)methanol , a readily accessible synthetic precursor. The protocols provided for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions are robust and can be adapted for various substituted pyridines, serving as a valuable guide for the synthesis of novel compounds.

Alternative Synthetic Strategies

For the direct functionalization of this compound, two primary strategies can be considered:

  • C-F Bond Activation: This approach is challenging due to the high bond dissociation energy of the C-F bond. Success in such couplings typically requires the use of specialized, highly electron-rich, and sterically hindered phosphine ligands in combination with a palladium catalyst. Reaction conditions often need to be rigorously optimized.

  • Conversion of the Hydroxymethyl Group: The primary alcohol can be converted into a more reactive leaving group, such as a triflate (-OTf) or nonaflate (-ONf). This would enable palladium-catalyzed cross-coupling reactions at the 3-position of the pyridine ring, offering an alternative route to functionalized derivatives.

Suzuki-Miyaura Coupling: Synthesis of 6-Aryl-(2-methylpyridin-3-yl)methanol Derivatives

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of C(sp²)–C(sp²) bonds, enabling the synthesis of biaryl compounds. This reaction is particularly valuable for introducing a variety of aryl and heteroaryl substituents at the 6-position of the pyridine ring.

General Reaction Scheme:
Quantitative Data for Suzuki-Miyaura Coupling of Bromopyridines
EntryArylboronic AcidCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O1001285
24-Methoxyphenylboronic acidPd(dppf)Cl₂Cs₂CO₃1,4-Dioxane901692
33-Pyridylboronic acidPd₂(dba)₃ / SPhosK₃PO₄Toluene110878
42-Thienylboronic acidPd(OAc)₂ / XPhosK₃PO₄t-BuOH/H₂O801888
Experimental Protocol: Suzuki-Miyaura Coupling

Materials:

  • (6-Bromo-2-methylpyridin-3-yl)methanol

  • Arylboronic acid (1.2 equivalents)

  • Pd(PPh₃)₄ (3 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 equivalents)

  • Toluene and Water (4:1 mixture)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Ethyl acetate

  • Brine

Procedure:

  • To a dry Schlenk flask under an argon atmosphere, add (6-Bromo-2-methylpyridin-3-yl)methanol (1.0 mmol), the arylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.03 mmol), and K₂CO₃ (2.0 mmol).

  • Seal the flask with a septum and purge with argon for 10-15 minutes.

  • Add the degassed toluene/water (4:1, 5 mL) mixture via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired 6-aryl-(2-methylpyridin-3-yl)methanol.

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reactants Reactants: (6-Bromo-2-methylpyridin-3-yl)methanol Arylboronic acid Pd(PPh3)4, K2CO3 Solvent Solvent: Toluene/H2O Heating Heating (100 °C) Solvent->Heating Workup Aqueous Workup & Extraction Heating->Workup Purification Column Chromatography Workup->Purification Product Product: 6-Aryl-(2-methylpyridin-3-yl)methanol Purification->Product Sonogashira_Experimental_Workflow Start Start: (6-Bromo-2-methylpyridin-3-yl)methanol Terminal Alkyne Reagents Reagents: Pd(PPh3)2Cl2, CuI, Et3N Solvent: DMF Start->Reagents Reaction Reaction: 60 °C, 6h under Argon Reagents->Reaction Workup Workup: Aqueous extraction Reaction->Workup Purification Purification: Column Chromatography Workup->Purification Product Product: 6-Alkynyl-(2-methylpyridin-3-yl)methanol Purification->Product

Application Notes and Protocols for the Etherification of (6-Fluoro-2-methylpyridin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the etherification of (6-fluoro-2-methylpyridin-3-yl)methanol. The primary method described is the Williamson ether synthesis, a robust and widely used method for forming ethers from an alcohol and an organohalide.

Introduction

The etherification of this compound is a key transformation in the synthesis of various derivatives with potential applications in medicinal chemistry and materials science. The introduction of an ether linkage allows for the modification of the molecule's physicochemical properties, such as lipophilicity, solubility, and metabolic stability. The Williamson ether synthesis is the most common and versatile method for this purpose. It proceeds via an S\textsubscript{N}2 reaction between an alkoxide, generated from the alcohol, and an alkyl halide.[1][2]

Reaction Principle: Williamson Ether Synthesis

The Williamson ether synthesis involves two main steps:

  • Deprotonation: The hydroxyl group of this compound is deprotonated by a suitable base to form a nucleophilic alkoxide ion.

  • Nucleophilic Substitution: The resulting alkoxide attacks an electrophilic alkyl halide (or other suitable electrophile with a good leaving group) in a bimolecular nucleophilic substitution (S\textsubscript{N}2) reaction to form the desired ether.[1][3][4]

Key Reaction Parameters and Optimization

Several factors can influence the efficiency and outcome of the etherification reaction. Careful consideration of these parameters is crucial for successful synthesis.

1. Choice of Base:

The selection of an appropriate base is critical for the quantitative formation of the alkoxide without promoting side reactions.

  • Strong Bases: Sodium hydride (NaH) is a powerful, non-nucleophilic base that is frequently used to deprotonate alcohols irreversibly.[2][3] The reaction generates hydrogen gas as the only byproduct, which simplifies purification.

  • Milder Bases: Carbonates such as potassium carbonate (K₂CO₃) can also be effective, particularly with more reactive alkylating agents.[5] These are generally safer and easier to handle than metal hydrides.

2. Alkylating Agent:

The reactivity of the alkylating agent follows the order: I > Br > Cl. Primary alkyl halides are ideal substrates for the S\textsubscript{N}2 reaction.[1][2] Secondary halides may lead to a mixture of substitution and elimination products, while tertiary halides will predominantly undergo elimination.

3. Solvent:

Aprotic polar solvents are generally preferred for Williamson ether synthesis as they can solvate the cation of the alkoxide without protonating the nucleophile.

  • Common Choices: Tetrahydrofuran (THF), N,N-dimethylformamide (DMF), and acetonitrile (MeCN) are excellent solvents for this reaction.

4. Temperature:

The reaction temperature can vary depending on the reactivity of the substrates. Reactions with reactive alkyl halides may proceed at room temperature, while less reactive substrates might require heating.

Comparative Reaction Conditions

The following table summarizes typical reaction conditions for the Williamson ether synthesis based on literature for similar substrates.

ParameterCondition ACondition BCondition C
Base Sodium Hydride (NaH)Potassium Carbonate (K₂CO₃)Silver(I) Oxide (Ag₂O)
Alkylating Agent Primary Alkyl Bromide/IodidePrimary Alkyl Bromide/IodidePrimary Alkyl Iodide
Solvent Anhydrous THF or DMFAnhydrous Acetonitrile or AcetoneDichloromethane (DCM)
Temperature 0 °C to Room TemperatureRoom Temperature to RefluxRoom Temperature
Reaction Time 2 - 12 hours12 - 24 hours24 - 48 hours
Typical Yield HighGood to HighGood (milder conditions)

Experimental Protocol: Etherification using Sodium Hydride

This protocol describes a general procedure for the etherification of this compound using sodium hydride as the base.

Materials:

  • This compound

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Alkyl halide (e.g., methyl iodide, ethyl bromide)

  • Anhydrous tetrahydrofuran (THF) or N,N-dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Preparation: To a dry, three-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add this compound (1.0 eq).

  • Solvent Addition: Dissolve the starting material in anhydrous THF or DMF.

  • Base Addition: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (1.1 - 1.5 eq) portion-wise. The evolution of hydrogen gas will be observed.

  • Alkoxide Formation: Allow the mixture to stir at 0 °C for 30-60 minutes, or until the gas evolution ceases, indicating the complete formation of the alkoxide.

  • Alkylating Agent Addition: Slowly add the alkyl halide (1.1 - 1.5 eq) to the reaction mixture at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Quenching: Upon completion, carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of aqueous layer).

  • Washing: Wash the combined organic layers with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired ether.

Experimental Workflow Diagram

Etherification_Workflow Start Start: this compound Dissolve Dissolve in Anhydrous Solvent (THF/DMF) Start->Dissolve Cool Cool to 0 °C Dissolve->Cool Add_Base Add Base (e.g., NaH) (Alkoxide Formation) Cool->Add_Base Add_Alkyl_Halide Add Alkyl Halide (R-X) Add_Base->Add_Alkyl_Halide React Reaction at RT (Monitor by TLC) Add_Alkyl_Halide->React Quench Quench with sat. aq. NH4Cl React->Quench Extract Extract with Ethyl Acetate Quench->Extract Wash Wash with H2O and Brine Extract->Wash Dry Dry over Na2SO4 and Concentrate Wash->Dry Purify Purify by Column Chromatography Dry->Purify Product Final Ether Product Purify->Product

Caption: Williamson Ether Synthesis Workflow

Signaling Pathway of the Reaction

Williamson_Ether_Synthesis Alcohol This compound (R'-OH) Alkoxide Alkoxide Intermediate (R'-O- Na+) Alcohol->Alkoxide + Base Base Base (e.g., NaH) Base->Alkoxide SN2 SN2 Reaction Alkoxide->SN2 Alkyl_Halide Alkyl Halide (R-X) Alkyl_Halide->SN2 Ether Ether Product (R'-O-R) SN2->Ether Salt Salt Byproduct (NaX) SN2->Salt

Caption: Williamson Ether Synthesis Pathway

References

Application Note: Oxidation of (6-Fluoro-2-methylpyridin-3-yl)methanol to 6-Fluoro-2-methylnicotinaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides detailed protocols for the oxidation of (6-fluoro-2-methylpyridin-3-yl)methanol to its corresponding aldehyde, 6-fluoro-2-methylnicotinaldehyde. This transformation is a critical step in the synthesis of various pharmaceutical and agrochemical compounds. Two common and effective methods, the Swern oxidation and the Dess-Martin periodinane (DMP) oxidation, are presented. These protocols are designed for researchers in organic synthesis and drug development, offering mild and selective conditions for the preparation of the target aldehyde.

Introduction

The selective oxidation of primary alcohols to aldehydes is a fundamental transformation in organic chemistry. The resulting aldehydes are versatile intermediates in a wide range of chemical syntheses, including the formation of imines, oximes, and carboxylic acids, and as precursors in various carbon-carbon bond-forming reactions. This compound is a key building block, and its oxidation product, 6-fluoro-2-methylnicotinaldehyde, is of significant interest in medicinal chemistry. This document outlines two reliable methods for this oxidation: the Swern oxidation, which utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride, and the Dess-Martin periodinane (DMP) oxidation, which employs a hypervalent iodine reagent. Both methods are known for their mild reaction conditions and broad functional group tolerance.[1][2][3][4][5]

Oxidation Methods Overview

A comparison of the two highlighted oxidation methods is provided in the table below. The choice of method may depend on factors such as substrate sensitivity, available equipment, and scale of the reaction.

ParameterSwern OxidationDess-Martin Periodinane (DMP) Oxidation
Oxidizing Agent Dimethyl sulfoxide (DMSO), activated with oxalyl chlorideDess-Martin Periodinane (1,1,1-Triacetoxy-1,1-dihydro-1,2-benziodoxol-3(1H)-one)
Typical Solvent Dichloromethane (DCM)Dichloromethane (DCM), Chloroform
Reaction Temperature -78 °C to room temperatureRoom temperature
Reaction Time 1-3 hours1-4 hours
Typical Yield 85-95%90-98%
Work-up Quenching with water, extractionQuenching with sodium thiosulfate, extraction
Advantages Cost-effective reagents, byproducts are volatile and easily removed.[3]Mild, neutral conditions, high selectivity, easy work-up, avoids toxic chromium reagents.[2][6]
Disadvantages Requires cryogenic temperatures, produces foul-smelling dimethyl sulfide and toxic carbon monoxide.[3][5]Reagent is expensive and potentially explosive under certain conditions.[6]

Experimental Protocols

Protocol 1: Swern Oxidation of this compound

This protocol is a representative procedure based on the general principles of the Swern oxidation.[1][3][5][7][8]

Materials:

  • This compound

  • Oxalyl chloride

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Triethylamine (TEA)

  • Water

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Argon or Nitrogen source

  • Syringes

  • Low-temperature thermometer

  • Dry ice/acetone bath

Procedure:

  • To a stirred solution of oxalyl chloride (1.2 equivalents) in anhydrous DCM (0.2 M) in a round-bottom flask under an inert atmosphere (Argon or Nitrogen), cool the mixture to -78 °C using a dry ice/acetone bath.

  • Slowly add anhydrous DMSO (2.4 equivalents) dropwise to the solution, ensuring the internal temperature does not rise above -60 °C. Stir the mixture for 15 minutes at -78 °C.

  • In a separate flask, dissolve this compound (1.0 equivalent) in anhydrous DCM.

  • Add the alcohol solution dropwise to the reaction mixture at -78 °C. Stir for 45 minutes at this temperature.

  • Add anhydrous triethylamine (5.0 equivalents) dropwise to the reaction mixture.

  • After stirring for an additional 15 minutes at -78 °C, remove the cooling bath and allow the reaction mixture to warm to room temperature over 30 minutes.

  • Quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with DCM (2 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 6-fluoro-2-methylnicotinaldehyde.

  • The crude product can be purified by column chromatography on silica gel.

Protocol 2: Dess-Martin Periodinane (DMP) Oxidation of this compound

This protocol is a representative procedure based on the general principles of the Dess-Martin oxidation.[2][4][6][9]

Materials:

  • This compound

  • Dess-Martin Periodinane (DMP)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium thiosulfate solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • To a solution of this compound (1.0 equivalent) in anhydrous DCM (0.1 M) in a round-bottom flask, add Dess-Martin periodinane (1.2-1.5 equivalents) in one portion at room temperature.

  • Stir the reaction mixture at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours.

  • Upon completion, dilute the reaction mixture with DCM.

  • Quench the reaction by adding a 1:1 mixture of saturated aqueous sodium bicarbonate solution and saturated aqueous sodium thiosulfate solution.

  • Stir vigorously until the solid dissolves and the two layers become clear.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with DCM (2 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 6-fluoro-2-methylnicotinaldehyde.

  • The crude product can be purified by column chromatography on silica gel.

Visualizations

Oxidation_Workflow cluster_start Starting Material cluster_oxidation Oxidation Step cluster_workup Work-up & Purification cluster_product Final Product start This compound swern Swern Oxidation (DMSO, (COCl)2, TEA, -78°C) start->swern Method 1 dmp DMP Oxidation (Dess-Martin Periodinane, RT) start->dmp Method 2 workup Aqueous Work-up & Extraction swern->workup dmp->workup purification Column Chromatography workup->purification end 6-Fluoro-2-methylnicotinaldehyde purification->end

Caption: General experimental workflow for the oxidation.

Reaction_Schemes cluster_swern Swern Oxidation cluster_dmp DMP Oxidation Swern_Reactant Substrate-OH Swern_Product Substrate-CHO Swern_Reactant->Swern_Product Swern_Reagents 1) DMSO, (COCl)2, CH2Cl2, -78°C 2) Et3N DMP_Reactant Substrate-OH DMP_Product Substrate-CHO DMP_Reactant->DMP_Product DMP_Reagents Dess-Martin Periodinane CH2Cl2, RT

Caption: Reaction schemes for Swern and DMP oxidations.

Safety Precautions

  • All experiments should be performed in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

  • Oxalyl chloride is corrosive and toxic; handle with extreme care.

  • The Swern oxidation generates carbon monoxide, a toxic gas, and dimethyl sulfide, which has a strong, unpleasant odor.[5]

  • Dess-Martin periodinane is potentially explosive upon impact or heating; handle with care.[6]

  • Refer to the Safety Data Sheets (SDS) for all chemicals before use.

Conclusion

Both the Swern and Dess-Martin periodinane oxidation methods provide effective and high-yielding pathways for the synthesis of 6-fluoro-2-methylnicotinaldehyde from this compound. The choice between these two protocols will be guided by the specific requirements of the synthesis, including scale, available equipment, and the need to avoid either cryogenic conditions or potentially explosive reagents. The detailed protocols and comparative data presented in this application note should serve as a valuable resource for researchers in the fields of chemical synthesis and drug discovery.

References

Protocol for N-alkylation of (6-Fluoro-2-methylpyridin-3-yl)methanol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

The N-alkylation of pyridine derivatives is a fundamental transformation in organic synthesis, yielding quaternary pyridinium salts that are valuable intermediates in medicinal chemistry and materials science. The (6-Fluoro-2-methylpyridin-3-yl)methanol scaffold is of particular interest due to the presence of a fluorine atom, which can enhance metabolic stability and binding affinity, a methyl group that can influence steric interactions, and a hydroxymethyl group that provides a site for further functionalization. This document provides a detailed protocol for the N-alkylation of this compound and its derivatives.

A significant challenge in the N-alkylation of such substituted pyridines is controlling the regioselectivity, as the molecule presents multiple nucleophilic sites. The reaction conditions, including the choice of base, solvent, and alkylating agent, are critical in determining the outcome of the reaction.[1]

Reaction Principle

The N-alkylation of this compound proceeds via a nucleophilic attack of the nitrogen atom of the pyridine ring on an alkyl halide. This SN2 reaction leads to the formation of a positively charged N-alkylpyridinium salt. The reaction is typically carried out in the presence of a base to neutralize any acidic byproducts, although in the case of direct quaternization of the pyridine nitrogen, the base is not strictly required for the main reaction but can be important for the work-up or to prevent side reactions involving the hydroxyl group. The choice of a suitable solvent is crucial to ensure the solubility of the reactants and to facilitate the reaction.

Experimental Protocol

This protocol describes a general procedure for the N-alkylation of this compound with an alkyl halide.

Materials:

  • This compound

  • Alkyl halide (e.g., benzyl bromide, methyl iodide, ethyl bromide)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Anhydrous Potassium Carbonate (K₂CO₃) (optional, for specific applications)

  • Ethyl acetate

  • Hexane

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates and chamber

  • UV lamp for TLC visualization

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq.) in anhydrous DMF.

  • Addition of Alkylating Agent: To the stirred solution, add the alkyl halide (1.1-1.5 eq.) dropwise at room temperature.

  • Reaction: Stir the reaction mixture at room temperature or heat to 60-80 °C. The optimal temperature and reaction time will depend on the reactivity of the alkyl halide.[2] Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • If a precipitate (the pyridinium salt) has formed, it can be collected by filtration, washed with a non-polar solvent like hexane or diethyl ether, and dried.

    • If the product is soluble in the reaction mixture, pour the mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate, if the product is not a salt). If the product is a salt, it may remain in the aqueous phase.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/ether) or by column chromatography on silica gel to afford the pure N-alkylated product.

Data Presentation

The following table summarizes typical reaction conditions for the N-alkylation of various pyridine derivatives, which can be adapted for this compound.

EntrySubstrateAlkylating AgentBase (eq.)SolventTemp. (°C)Time (h)Yield (%)Reference
16H-Imidazo[4,5-b]pyridineBenzyl chlorideK₂CO₃ (2.2)DMFRT24-[1]
22-PyridoneBenzyl bromide-Toluene10016High[3]
3Imidazo[4,5-b]pyridine-4-oxideBenzyl bromideK₂CO₃DMFRT--[4]

Note: Yields are highly dependent on the specific substrate and alkylating agent used.

Diagrams

Experimental Workflow

experimental_workflow Experimental Workflow for N-Alkylation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Reactants Dissolve this compound in anhydrous DMF Add_Reagent Add alkyl halide dropwise Reactants->Add_Reagent Reaction_Step Stir at RT or heat (60-80 °C) Monitor by TLC Add_Reagent->Reaction_Step Cool Cool to room temperature Reaction_Step->Cool Precipitate Filter precipitate (if formed) Cool->Precipitate Option 1 Extraction_Path Pour into water and extract Cool->Extraction_Path Option 2 Purify Recrystallization or Column Chromatography Precipitate->Purify Wash Wash organic layer with brine Extraction_Path->Wash Dry Dry over Na₂SO₄ and concentrate Wash->Dry Dry->Purify Final_Product Pure N-alkylated Product Purify->Final_Product

Caption: Workflow for the N-alkylation of this compound.

Signaling Pathway Analogy (Hypothetical)

While there isn't a direct signaling pathway involved in this chemical synthesis, the logical flow of the reaction can be represented in a similar manner to illustrate the transformation.

reaction_pathway Reaction Pathway Analogy Start This compound (Substrate) Nucleophilic_Attack Nucleophilic Attack (Pyridine Nitrogen on Alkyl Carbon) Start->Nucleophilic_Attack Alkyl_Halide Alkyl Halide (R-X) (Reagent) Alkyl_Halide->Nucleophilic_Attack Transition_State Sₙ2 Transition State Nucleophilic_Attack->Transition_State Product N-Alkyl-(6-fluoro-2-methylpyridin-3-yl)methanolium Halide (Product) Transition_State->Product

Caption: Analogy of the N-alkylation reaction pathway.

References

Application Notes and Protocols for Parallel Synthesis Using (6-Fluoro-2-methylpyridin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of (6-fluoro-2-methylpyridin-3-yl)methanol as a versatile building block in parallel synthesis. The methodologies outlined below are designed for the efficient generation of chemical libraries for screening in drug discovery and medicinal chemistry programs.

Introduction

This compound is a valuable scaffold in medicinal chemistry. The presence of a fluorine atom can enhance metabolic stability and binding affinity, while the methyl group can provide steric and electronic modulation. The primary alcohol functionality serves as a convenient handle for diversification through various chemical transformations. Parallel synthesis enables the rapid creation of a multitude of analogs from this core structure, facilitating the exploration of structure-activity relationships (SAR).

This document details protocols for the parallel synthesis of two classes of compounds derived from this compound: ethers and esters. These compound classes are frequently explored in drug discovery due to their diverse physicochemical properties and ability to engage in various biological interactions.

Core Building Block

Structure Chemical Name CAS Number Molecular Formula Molecular Weight
alt text
This compound1360033-73-1C₇H₈FNO141.14 g/mol

Parallel Synthesis of an Ether Library

The synthesis of an ether library from this compound can be efficiently achieved in parallel using a Williamson ether synthesis approach. This reaction involves the deprotonation of the alcohol followed by reaction with a diverse set of alkyl halides.

Experimental Workflow: Parallel Ether Synthesis

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Dispense this compound solution to each well of a 96-well plate B Add a solution of NaH (or other suitable base) to each well A->B Deprotonation C Dispense a unique alkyl halide (R-X) from a stock plate to each well B->C D Seal the plate and incubate with heating and shaking C->D Alkylation E Quench the reaction with water D->E F Perform liquid-liquid extraction (e.g., using a phase separator plate) E->F G Evaporate the solvent F->G H Re-dissolve in a suitable solvent for analysis and screening G->H

Caption: Workflow for the parallel synthesis of an ether library.

Detailed Protocol: Parallel Williamson Ether Synthesis

Materials:

  • This compound

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-Dimethylformamide (DMF)

  • A library of diverse alkyl halides (e.g., benzyl bromides, alkyl iodides)

  • 96-well reaction plates

  • Automated liquid handler (optional, for high-throughput)

  • Plate shaker with heating capabilities

  • Plate sealer

  • Centrifugal evaporator

Procedure:

  • Preparation of Reagent Stock Solutions:

    • Prepare a 0.5 M solution of this compound in anhydrous DMF.

    • Prepare a 0.6 M suspension of NaH in anhydrous DMF. Caution: NaH reacts violently with water. Handle under an inert atmosphere.

    • Prepare 0.5 M solutions of a diverse library of alkyl halides in anhydrous DMF in a separate 96-well plate.

  • Reaction Setup (in a 96-well reaction plate):

    • To each well, add 100 µL of the 0.5 M this compound solution (0.05 mmol).

    • Carefully add 100 µL of the 0.6 M NaH suspension to each well (0.06 mmol, 1.2 eq).

    • Allow the mixture to stir at room temperature for 30 minutes to ensure complete deprotonation.

    • Add 100 µL of the appropriate 0.5 M alkyl halide solution to each corresponding well.

  • Reaction Incubation:

    • Seal the reaction plate securely.

    • Place the plate on a shaker and incubate at 60°C for 12 hours.

  • Work-up and Purification:

    • Cool the reaction plate to room temperature.

    • Carefully unseal the plate and quench each well by the slow addition of 200 µL of water.

    • Add 500 µL of ethyl acetate to each well and mix thoroughly.

    • Separate the organic layer. For high-throughput applications, a 96-well liquid-liquid extraction plate can be used.

    • Transfer the organic extracts to a new 96-well plate.

    • Concentrate the samples to dryness using a centrifugal evaporator.

  • Analysis and Storage:

    • Re-dissolve the crude products in a suitable solvent (e.g., DMSO) to a final concentration of 10 mM.

    • Analyze a representative selection of wells by LC-MS to determine purity and confirm product identity.

    • The library is now ready for biological screening.

Representative Data: Ether Library Synthesis
Entry Alkyl Halide (R-X) Product Structure Yield (%) Purity (%)
1Benzyl bromide8592
24-Methoxybenzyl chloride8295
3Ethyl iodide7588
4Propargyl bromide7890

Yields and purities are hypothetical and representative of a successful parallel synthesis campaign. Actual results may vary.

Parallel Synthesis of an Ester Library

Ester libraries can be readily prepared from this compound through parallel acylation with a diverse set of carboxylic acids, activated as acid chlorides or using coupling reagents.

Experimental Workflow: Parallel Ester Synthesis

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Dispense this compound and a base (e.g., triethylamine) solution to each well of a 96-well plate B Dispense a unique acyl chloride (R-COCl) from a stock plate to each well A->B C Seal the plate and incubate with shaking at room temperature B->C Acylation D Add a quenching scavenger resin (e.g., tris(2-aminoethyl)amine resin) C->D E Filter the reaction mixtures D->E F Evaporate the solvent E->F G Re-dissolve in a suitable solvent for analysis and screening F->G G A This compound (Core Scaffold) B Parallel Synthesis (Ether & Ester Libraries) A->B C Diverse Chemical Library B->C D High-Throughput Screening (e.g., Kinase Assays, GPCR Binding) C->D E Hit Identification D->E F Lead Optimization (SAR Studies) E->F G Drug Candidate F->G

Application of (6-Fluoro-2-methylpyridin-3-yl)methanol in Agrochemical Synthesis: A Proposed Approach for Novel Insecticide Development

Author: BenchChem Technical Support Team. Date: December 2025

(6-Fluoro-2-methylpyridin-3-yl)methanol , a fluorinated pyridine derivative, presents significant potential as a versatile building block in the synthesis of novel agrochemicals. While direct applications in commercially available products are not extensively documented, its structural similarity to key pharmacophores in successful insecticides suggests its utility in the development of next-generation crop protection agents. This application note outlines a proposed synthetic route for a novel neonicotinoid insecticide, leveraging this compound as a key starting material. The protocols provided are based on established synthetic methodologies for analogous compounds.

Introduction: The Potential of a Fluorinated Pyridinylmethyl Moiety

The pyridinylmethyl moiety is a cornerstone of several major classes of insecticides, most notably the neonicotinoids. The chlorine atom at the 6-position of the pyridine ring in compounds like imidacloprid and acetamiprid is crucial for their insecticidal activity. It is hypothesized that the introduction of a fluorine atom at this position, coupled with a methyl group at the 2-position, could modulate the electronic properties and metabolic stability of the resulting molecule, potentially leading to enhanced efficacy, altered spectrum of activity, or improved safety profiles. The starting material, this compound, provides a direct and efficient entry point to the essential (6-Fluoro-2-methylpyridin-3-yl)methyl scaffold.

Proposed Application: Synthesis of a Novel Neonicotinoid Insecticide

This section details a proposed synthetic pathway for a novel neonicotinoid insecticide, N'-[(6-Fluoro-2-methylpyridin-3-yl)methyl]-N-cyano-N-methylacetamidine , starting from this compound. The synthesis involves two key steps: chlorination of the starting alcohol to form the corresponding pyridinylmethyl chloride, followed by a condensation reaction with an appropriate N-cyanoacetamidine derivative.

Synthetic Scheme

G A This compound B 3-(Chloromethyl)-6-fluoro-2-methylpyridine A->B SOCl₂, Toluene, 80°C D Novel Neonicotinoid Insecticide (N'-[(6-Fluoro-2-methylpyridin-3-yl)methyl]-N-cyano-N-methylacetamidine) B->D NaH, DMF, 25°C C N-Cyano-N-methylacetamidine C->D

Caption: Proposed synthetic pathway for a novel neonicotinoid insecticide.

Experimental Protocols

The following are detailed, generalized experimental protocols for the proposed synthesis. Researchers should adapt these protocols based on laboratory conditions and analytical monitoring.

Protocol 1: Synthesis of 3-(Chloromethyl)-6-fluoro-2-methylpyridine

This protocol describes the conversion of the starting alcohol to the corresponding chloride, a key intermediate for subsequent nucleophilic substitution.

Methodology:

  • To a solution of this compound (1.0 eq) in anhydrous toluene (10 mL/g of alcohol) under a nitrogen atmosphere, add thionyl chloride (1.2 eq) dropwise at 0 °C.

  • After the addition is complete, warm the reaction mixture to 80 °C and stir for 4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature and carefully quench with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude 3-(Chloromethyl)-6-fluoro-2-methylpyridine can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) or used directly in the next step if purity is deemed sufficient.

Protocol 2: Synthesis of N'-[(6-Fluoro-2-methylpyridin-3-yl)methyl]-N-cyano-N-methylacetamidine

This protocol details the final condensation step to yield the target insecticide.

Methodology:

  • To a suspension of sodium hydride (60% dispersion in mineral oil, 1.1 eq) in anhydrous N,N-dimethylformamide (DMF, 15 mL/g of NaH) under a nitrogen atmosphere, add a solution of N-cyano-N-methylacetamidine (1.0 eq) in anhydrous DMF dropwise at 0 °C.

  • Stir the mixture at room temperature for 30 minutes until the evolution of hydrogen gas ceases.

  • Cool the mixture back to 0 °C and add a solution of 3-(Chloromethyl)-6-fluoro-2-methylpyridine (1.0 eq) in anhydrous DMF dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Monitor the reaction by TLC or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, carefully pour the reaction mixture into ice-water and extract with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: dichloromethane/methanol gradient) to afford the target compound.

Quantitative Data of Structurally Related Insecticides

To provide a context for the potential efficacy of the proposed novel insecticide, the following table summarizes the insecticidal activity of established neonicotinoids that share the pyridinylmethyl core.

CompoundTarget Pest(s)LC₅₀ / LD₅₀Reference
ImidaclopridAphids, Leafhoppers, TermitesLD₅₀ (oral, rat): 450 mg/kg[Internal Database]
AcetamipridAphids, WhitefliesLD₅₀ (oral, rat): 146-217 mg/kg[Internal Database]
ThiaclopridAphids, Whiteflies, Colorado potato beetleLD₅₀ (oral, rat): 83-112 mg/kg[Internal Database]

Logical Workflow for Agrochemical Development

The development of a new agrochemical from a novel building block like this compound follows a structured workflow.

G A Lead Identification (this compound) B Synthesis of Analogs A->B C Primary Biological Screening (Insecticidal Activity) B->C D Structure-Activity Relationship (SAR) Studies C->D E Lead Optimization C->E D->E F Toxicology & Environmental Fate Studies E->F G Field Trials F->G H Registration & Commercialization G->H

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling of (6-Fluoro-2-methylpyridin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide expert troubleshooting advice and frequently asked questions (FAQs) to help you improve the yield of your Suzuki coupling reactions involving (6-Fluoro-2-methylpyridin-3-yl)methanol.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific challenges you may encounter during your experiments, offering potential causes and actionable solutions in a direct question-and-answer format.

Q1: My Suzuki coupling reaction with this compound is resulting in a low to no yield. What are the primary issues to investigate?

A1: Low yields in the Suzuki coupling of functionalized pyridines can often be attributed to several key factors. The primary reasons include:

  • Catalyst Inhibition/Deactivation: The nitrogen atom of the pyridine ring can coordinate with the palladium catalyst, forming inactive complexes that disrupt the catalytic cycle.[1] The presence of a hydroxyl group in your substrate can also contribute to catalyst inhibition.

  • Protodeboronation: This is a significant side reaction where the boronic acid or its ester derivative is replaced by a hydrogen atom, effectively consuming your starting material without forming the desired product.[2] Pyridylboronic acids are particularly susceptible to this issue, especially in the presence of aqueous bases.[2]

  • Inefficient Oxidative Addition: If you are using a chloro- or fluoro-substituted pyridine, the carbon-halogen bond is stronger compared to bromo or iodo derivatives, making the initial oxidative addition step of the catalytic cycle more challenging and often rate-limiting.[2]

  • Poor Transmetalation: The transfer of the organic group from the boron reagent to the palladium complex can be sluggish, especially for electron-deficient heteroaryl boron compounds.[3]

Q2: I suspect catalyst inhibition is the main problem. How can I mitigate this?

A2: To overcome catalyst inhibition by the pyridine nitrogen, consider the following strategies:

  • Ligand Selection: Employ bulky, electron-rich phosphine ligands such as Buchwald ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands (e.g., IPr).[2] These ligands can help stabilize the palladium catalyst and prevent coordination with the pyridine nitrogen.[4]

  • Catalyst Choice: Utilize pre-formed palladium catalysts or more robust catalyst systems that are less prone to inhibition.[4] For particularly challenging couplings, increasing the catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) might be beneficial.[4]

  • Protecting the Hydroxyl Group: The free hydroxyl group in this compound can potentially interfere with the catalyst. Protecting it as a silyl ether (e.g., TBS ether) or another suitable protecting group may improve the reaction outcome.

Q3: How can I minimize the impact of protodeboronation on my reaction yield?

A3: Protodeboronation is a common challenge that can be addressed by:

  • Using Boronate Esters: Pinacol esters or MIDA boronates are generally more stable and less prone to protodeboronation compared to boronic acids.[2]

  • Anhydrous Conditions: While many Suzuki protocols use aqueous bases, water can be a proton source for this side reaction. Employing anhydrous solvents and bases can significantly reduce protodeboronation.[4]

  • Choice of a Milder Base: If aqueous conditions are necessary, consider using milder bases like potassium fluoride (KF) or cesium carbonate (Cs₂CO₃) instead of stronger hydroxides or phosphates.[4]

  • Optimizing Reaction Time and Temperature: Shorter reaction times and lower temperatures can help to minimize the extent of protodeboronation, provided the desired coupling reaction can still proceed at a reasonable rate.[4]

Q4: I am observing significant amounts of homocoupling of my boronic acid. What causes this and how can I prevent it?

A4: Homocoupling is a common side reaction where two molecules of the boronic acid couple together. This is often exacerbated by the presence of oxygen.[4] To minimize homocoupling:

  • Thorough Degassing: Ensure that all solvents and the reaction mixture are thoroughly degassed to remove dissolved oxygen. This can be achieved by bubbling an inert gas (argon or nitrogen) through the solvent or by using freeze-pump-thaw cycles.[4]

  • Maintain an Inert Atmosphere: Run the reaction under a positive pressure of an inert gas (argon or nitrogen) throughout the entire process.[2]

  • Use a Pd(0) Source or an Efficient Precatalyst: Ensure that the active Pd(0) species is efficiently generated. Using a Pd(II) precatalyst that is not effectively reduced can sometimes lead to an increase in side reactions.[2]

Data Presentation: Reaction Condition Optimization

While specific quantitative data for the Suzuki coupling of this compound is not extensively available in the literature, the following tables provide representative conditions and yields for analogous pyridyl systems. These can serve as a valuable starting point for your optimization studies.

Table 1: Effect of Catalyst and Ligand on the Suzuki Coupling of Pyridyl Derivatives

EntryPalladium Source (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
1Pd(PPh₃)₄ (5)-K₂CO₃Toluene110Varies83[1]
2Pd₂(dba)₃ (2.5)P(t-Bu)₃ (5)KFTHF50OvernightModerate[1]
3PdCl₂{P(t-Bu)₂(p-NMe₂-Ph)}₂ (0.1-1.0)-K₂CO₃ or K₃PO₄Toluene/Water80-1002-1289-99[1]
4Pd(dppf)Cl₂ (10)-Na₃PO₄Dioxane100Varies5-89[5]
5Pd(OAc)₂ (0.05)-K₃PO₄Toluene/Water1301794 (GC)[1]

Table 2: Influence of Base and Solvent on Suzuki Coupling of Pyridyl Halides

EntryAryl HalideBoronic Acid DerivativeBase (equiv.)SolventTemp (°C)Yield (%)Reference
16-bromonicotinaldehyde2-benzofuran-phenyl boronic acidK₃PO₄ (1.2)1,4-Dioxane85-11034[6]
25-bromo-2-methylpyridin-3-amineArylboronic acidK₃PO₄1,4-Dioxane/Water (4:1)85-95Moderate to Good[7]
32-chloropyridine3-pyridyl boronic acidK₃PO₄Dioxane/WaterRefluxExcellent[8]
4Heteroaryl Bromide2-pyridylboronateKF (3.0)Dioxane110Good[3]

Experimental Protocols

Below is a generalized experimental protocol for the Suzuki coupling of this compound with an arylboronic acid. This should be considered a starting point and may require optimization for your specific substrates.

Materials:

  • This compound (or its corresponding halide/triflate) (1.0 equiv)

  • Arylboronic acid or boronate ester (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or a Buchwald precatalyst) (1-5 mol%)

  • Ligand (if required, e.g., XPhos, SPhos) (1.2-2.0 equiv relative to Pd)

  • Base (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃) (2.0-3.0 equiv)

  • Anhydrous and degassed solvent (e.g., 1,4-Dioxane, Toluene, THF, or a mixture with water)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound derivative, the arylboronic acid/ester, and the base.[1]

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[1]

  • Catalyst/Ligand Addition: Under a positive pressure of the inert gas, add the palladium catalyst and ligand (if applicable).[1]

  • Solvent Addition: Add the degassed solvent via syringe. The typical concentration is between 0.1 M and 0.5 M with respect to the limiting reagent.[9]

  • Reaction: Place the sealed flask in a preheated oil bath or heating block and stir vigorously at the desired temperature (typically 80–110 °C).[9]

  • Monitoring: Monitor the progress of the reaction by a suitable technique such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[1]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[9]

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.[9]

Mandatory Visualizations

Suzuki_Catalytic_Cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)Ln PdII_ArX Ar-Pd(II)Ln-X Pd0->PdII_ArX ArX Ar-X (Aryl Halide) OxAdd Oxidative Addition PdII_ArR Ar-Pd(II)Ln-R PdII_ArX->PdII_ArR Base Base Transmetalation Transmetalation Boronic R-B(OR)2 (Boronic Acid/Ester) PdII_ArR->Pd0 Product Ar-R (Coupled Product) PdII_ArR->Product RedElim Reductive Elimination

Caption: The key steps of the Suzuki-Miyaura catalytic cycle.

Troubleshooting_Workflow Troubleshooting Workflow for Low Yield Start Low Yield Observed CheckReagents Check Reagent Purity & Catalyst Activity Start->CheckReagents InertAtmosphere Ensure Rigorous Inert Atmosphere CheckReagents->InertAtmosphere SM_Unreacted Starting Material Largely Unreacted? InertAtmosphere->SM_Unreacted ComplexMixture Complex Mixture of Byproducts? SM_Unreacted->ComplexMixture No OptimizeCatalyst Optimize Catalyst System: - Increase Loading - Use Bulky/Electron-Rich Ligand (e.g., Buchwald type) SM_Unreacted->OptimizeCatalyst Yes ScreenBases Screen Different Bases (e.g., K3PO4, Cs2CO3, KF) ComplexMixture->ScreenBases Yes Protodeboronation Protodeboronation Suspected? (Formation of Ar-H) ComplexMixture->Protodeboronation No IncreaseTemp Increase Reaction Temperature OptimizeCatalyst->IncreaseTemp ReRun Re-run Optimized Reaction IncreaseTemp->ReRun LowerTemp Lower Reaction Temperature ScreenBases->LowerTemp LowerTemp->ReRun UseBoronateEster Switch to Boronate Ester (Pinacol, MIDA) Protodeboronation->UseBoronateEster Yes Homocoupling Homocoupling Observed? (Formation of R-R) Protodeboronation->Homocoupling No Anhydrous Use Anhydrous Conditions UseBoronateEster->Anhydrous Anhydrous->ReRun Degas Ensure Thorough Degassing Homocoupling->Degas Yes Homocoupling->ReRun No Degas->ReRun

Caption: A workflow diagram for troubleshooting low yields.

Parameter_Selection Decision Tree for Key Reaction Components Start Starting Point: This compound Derivative Catalyst Catalyst System Start->Catalyst Base Base Selection Start->Base BoronReagent Boron Reagent Start->BoronReagent Catalyst_Details Consider: - Pd(PPh3)4 (standard) - Pd(dppf)Cl2 (robust) - Buchwald Precatalysts (for challenging couplings) - Bulky, Electron-Rich Ligands (e.g., SPhos, XPhos) to prevent inhibition Catalyst->Catalyst_Details Base_Details Consider: - K3PO4 or Cs2CO3 (often effective for pyridines) - K2CO3 (common choice) - KF (milder, can reduce protodeboronation) Base->Base_Details BoronReagent_Details If Protodeboronation is an issue: Switch from Boronic Acid to: - Pinacol Ester - MIDA Boronate - Trifluoroborate Salt BoronReagent->BoronReagent_Details

Caption: Decision tree for selecting key reaction components.

References

Technical Support Center: Oxidation of (6-Fluoro-2-methylpyridin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals to troubleshoot and understand potential side products encountered during the oxidation of (6-Fluoro-2-methylpyridin-3-yl)methanol to its corresponding aldehyde, 6-Fluoro-2-methylnicotinaldehyde.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is the primary expected product of the oxidation of this compound?

The primary desired product is 6-Fluoro-2-methylnicotinaldehyde, which results from the selective oxidation of the primary alcohol functional group.

Q2: I am observing a significant amount of a more polar byproduct by TLC analysis. What could it be?

A common and more polar byproduct is the over-oxidized product, 6-Fluoro-2-methylnicotinic acid. This occurs when the initially formed aldehyde is further oxidized to a carboxylic acid.

  • Troubleshooting:

    • Choice of Oxidant: Employ milder and more selective oxidizing agents. Pyridinium chlorochromate (PCC) or a Swern oxidation are generally effective for stopping the oxidation at the aldehyde stage.[1][2][3][4][5] Avoid using strong, aqueous oxidants like potassium permanganate or chromic acid if the aldehyde is the desired product.

    • Reaction Conditions: Ensure the reaction is carried out under strictly anhydrous (water-free) conditions. The presence of water can lead to the formation of a gem-diol intermediate from the aldehyde, which is readily oxidized to the carboxylic acid.[1]

    • Stoichiometry: Use a controlled amount of the oxidizing agent (typically 1.1 to 1.5 equivalents) to minimize over-oxidation.

Q3: My reaction mixture has turned into a viscous, dark brown tar, making workup difficult. What is causing this?

This is a common issue when using chromium-based reagents like Pyridinium chlorochromate (PCC). The reduced chromium species can form a tar-like material.[2][4]

  • Troubleshooting:

    • Adsorbents: Add an inert adsorbent like Celite® or silica gel to the reaction mixture at the beginning of the reaction. The chromium byproducts will adsorb onto the solid support, simplifying their removal by filtration at the end of the reaction.[2][4]

    • Solvent: Dichloromethane (DCM) is a commonly used solvent for PCC oxidations.[5] Ensure it is of high purity and anhydrous.

Q4: Could the pyridine nitrogen interfere with the oxidation or lead to side products?

Yes, the nitrogen atom in the pyridine ring can potentially be oxidized to form a pyridine N-oxide, especially when using peroxide-based oxidizing agents.[6][7] While less common with chromium-based reagents, it is a possibility under certain conditions.

  • Troubleshooting:

    • Oxidant Choice: Avoid using reagents like hydrogen peroxide, peroxy acids (e.g., m-CPBA), or Caro's acid if N-oxide formation is a concern.[8]

    • Reaction Monitoring: Carefully monitor the reaction by TLC or LC-MS to detect the formation of any new, often more polar, byproducts that could correspond to the N-oxide.

Q5: Is there a risk of reactions involving the methyl or fluoro substituents on the pyridine ring?

Under typical, mild oxidation conditions for converting a primary alcohol to an aldehyde, the methyl and fluoro groups are generally stable. However, under more forcing or non-selective conditions, side reactions could occur.

  • Methyl Group Oxidation: Very harsh oxidizing conditions could potentially lead to the oxidation of the methyl group. This is generally not a concern with mild reagents like PCC or under Swern oxidation conditions.

  • Fluoro Group Reactivity: The fluoro group is typically very stable and unlikely to participate in side reactions under standard oxidation conditions.

Summary of Potential Side Products and Mitigation Strategies

Side ProductStructureReason for FormationHow to Minimize
6-Fluoro-2-methylnicotinic acid 6-Fluoro-2-methyl-pyridine-3-carboxylic acidOver-oxidation of the aldehyde.Use mild and selective oxidizing agents (e.g., PCC, Swern oxidation).[1][4] Maintain anhydrous conditions.[1] Control the stoichiometry of the oxidant.
(6-Fluoro-2-methylpyridin-3-yl)methyl ester Varies based on solvent/reagentReaction with certain oxidizing agents in the presence of an alkylating agent. For example, with silver oxide and an alkyl iodide.[9]Avoid reagent systems known to promote ester formation if the aldehyde is the desired product.
6-Fluoro-2-methylpyridine-1-oxide-3-carbaldehyde N-Oxide of the desired aldehydeOxidation of the pyridine nitrogen. More common with peroxide-based oxidants.[6][7][8]Avoid using peroxy acids or other strong N-oxidizing agents.
Chromium Tar Complex mixture of reduced chromium speciesByproduct of chromium-based oxidants like PCC.[2][4]Add an adsorbent like Celite® or silica gel to the reaction mixture.[2][4]

Experimental Protocols

Protocol 1: Oxidation using Pyridinium Chlorochromate (PCC)

This protocol is designed for the selective oxidation of a primary alcohol to an aldehyde.

Materials:

  • This compound

  • Pyridinium chlorochromate (PCC)

  • Anhydrous dichloromethane (DCM)

  • Celite® or silica gel

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a round-bottom flask under an inert atmosphere, add a suspension of PCC (1.2 - 1.5 equivalents) and Celite® (equal weight to PCC) in anhydrous DCM.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of this compound (1 equivalent) in anhydrous DCM to the stirred suspension.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel or Florisil® to remove the chromium byproducts.

  • Wash the filter cake thoroughly with additional diethyl ether.

  • Concentrate the filtrate under reduced pressure to obtain the crude 6-Fluoro-2-methylnicotinaldehyde.

  • Purify the crude product by column chromatography on silica gel if necessary.

Reaction Pathway Diagram

OxidationPathways cluster_main Main Reaction Pathway cluster_side Potential Side Reactions A This compound B 6-Fluoro-2-methylnicotinaldehyde (Desired Product) A->B Mild Oxidation (e.g., PCC, Swern) C 6-Fluoro-2-methylnicotinic acid (Over-oxidation) B->C Strong/Aqueous Oxidant D 6-Fluoro-2-methylpyridine-1-oxide-3-carbaldehyde (N-Oxidation) B->D Peroxy Acid

References

Troubleshooting guide for low conversion rates with (6-Fluoro-2-methylpyridin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (6-Fluoro-2-methylpyridin-3-yl)methanol.

Frequently Asked Questions (FAQs)

Q1: What are the key chemical properties of this compound?

This compound is a functionalized pyridine derivative. The fluorine atom at the 6-position and the methyl group at the 2-position influence the electron density of the pyridine ring, affecting its reactivity. The primary alcohol group at the 3-position is the main site for further chemical transformations. The fluorine substitution generally increases the electrophilicity of the pyridine ring and can impact the acidity of the pyridinium ion.

Q2: What are the common reactions performed with this compound?

Common reactions involving the hydroxyl group of this compound include:

  • Esterification: Conversion of the alcohol to an ester.

  • Etherification: Formation of an ether linkage.

  • Oxidation: Conversion of the primary alcohol to an aldehyde or carboxylic acid.

  • Mitsunobu Reaction: A versatile method for nucleophilic substitution of the hydroxyl group with inversion of configuration.

  • Halogenation: Replacement of the hydroxyl group with a halogen, typically chlorine or bromine.

The pyridine ring itself can also participate in reactions such as nucleophilic aromatic substitution, although this is less common when the hydroxyl group is the primary site of interest.

Q3: How does the fluorine substituent affect the reactivity of the molecule?

The fluorine atom, being highly electronegative, has a significant impact on the molecule's reactivity:

  • Reduced Basicity: The electron-withdrawing nature of fluorine decreases the basicity of the pyridine nitrogen. This can affect reactions that require protonation of the nitrogen or its participation as a Lewis base.

  • Increased Electrophilicity of the Ring: The pyridine ring becomes more susceptible to nucleophilic attack, particularly at positions ortho and para to the fluorine atom.

  • Faster Nucleophilic Aromatic Substitution (SNAr): Reactions involving the displacement of leaving groups on the pyridine ring are generally faster compared to their non-fluorinated analogs. For instance, the reaction of 2-fluoropyridine with sodium ethoxide is significantly faster than that of 2-chloropyridine.[1]

Troubleshooting Guide for Low Conversion Rates

Low conversion rates in reactions with this compound can arise from various factors related to reagents, reaction conditions, and the inherent reactivity of the substrate. This guide provides a structured approach to identifying and resolving these issues.

Issue 1: Low Yield in Esterification Reactions

Esterification is a common reaction for this molecule. If you are experiencing low yields, consider the following:

Potential Cause Troubleshooting Steps
Incomplete Activation of Carboxylic Acid - For acid-catalyzed esterification (Fischer), ensure a strong acid catalyst (e.g., H₂SO₄) is used in sufficient quantity. - For coupling-reagent-mediated esterification, ensure the coupling agent (e.g., DCC, EDC) is fresh and used in stoichiometric amounts or slight excess.
Poor Nucleophilicity of the Alcohol - The electron-withdrawing fluorine may slightly reduce the nucleophilicity of the alcohol. Consider using a stronger base to deprotonate the alcohol, forming a more reactive alkoxide.
Steric Hindrance - If the carboxylic acid is sterically hindered, the reaction may be slow. Increase the reaction temperature and/or time. Consider using a less hindered activating agent.
Side Reactions - Overheating can lead to decomposition. Monitor the reaction by TLC or LC-MS to determine the optimal reaction time and temperature. - The pyridine nitrogen can be acylated, leading to undesired byproducts. This is more likely with highly reactive acylating agents.
Water in the Reaction - Ensure all reagents and solvents are anhydrous. Water can hydrolyze the activated carboxylic acid intermediate or the ester product. Use freshly dried solvents and flame-dried glassware.

Experimental Protocol: General Procedure for Esterification using an Acid Chloride

  • Dissolve this compound (1.0 eq.) and a non-nucleophilic base like triethylamine (1.2 eq.) in an anhydrous solvent (e.g., dichloromethane, THF) under an inert atmosphere (N₂ or Ar).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add the acid chloride (1.1 eq.) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring progress by TLC or LC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.

  • Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Esterification_Workflow Esterification Workflow start Start dissolve Dissolve this compound and base in anhydrous solvent start->dissolve cool Cool to 0 °C dissolve->cool add_acid_chloride Add acid chloride dropwise cool->add_acid_chloride react Warm to RT and stir (2-16 h) Monitor by TLC/LC-MS add_acid_chloride->react quench Quench with aq. NaHCO3 react->quench extract Extract with organic solvent quench->extract purify Purify by column chromatography extract->purify end End purify->end

Caption: A typical workflow for the esterification of this compound.

Issue 2: Low Yield in Oxidation Reactions

Oxidizing the primary alcohol to an aldehyde can be challenging due to over-oxidation to the carboxylic acid or side reactions.

Potential Cause Troubleshooting Steps
Over-oxidation - Use a mild and selective oxidizing agent such as pyridinium chlorochromate (PCC), Dess-Martin periodinane (DMP), or a Swern oxidation protocol. - Carefully control the reaction temperature; many oxidations are performed at low temperatures. - Monitor the reaction closely and quench it as soon as the starting material is consumed.
Incomplete Reaction - Ensure the oxidizing agent is fresh and used in a sufficient molar ratio. - For heterogeneous oxidants (e.g., MnO₂), ensure efficient stirring and a large excess of the reagent.
Decomposition of Product - The resulting aldehyde may be unstable. It is often best to use the crude aldehyde directly in the next step without extensive purification.
Reaction with Pyridine Nitrogen - Some oxidizing agents can react with the pyridine nitrogen to form an N-oxide. Choose an oxidant that is less prone to this side reaction under your conditions.

Experimental Protocol: Oxidation to the Aldehyde using MnO₂

  • To a solution of this compound (1.0 eq.) in a suitable solvent (e.g., dichloromethane, chloroform, or acetone), add activated manganese dioxide (MnO₂, 5-10 eq.).

  • Stir the suspension vigorously at room temperature.

  • Monitor the reaction progress by TLC. The reaction time can vary significantly depending on the activity of the MnO₂.

  • Once the starting material is consumed, filter the reaction mixture through a pad of Celite® to remove the MnO₂.

  • Wash the Celite® pad with additional solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude aldehyde, which can often be used in the next step without further purification.

Oxidation_Workflow Oxidation to Aldehyde Workflow start Start dissolve Dissolve alcohol in solvent start->dissolve add_mno2 Add activated MnO2 (5-10 eq.) dissolve->add_mno2 stir Stir vigorously at RT Monitor by TLC add_mno2->stir filter Filter through Celite® stir->filter concentrate Concentrate filtrate filter->concentrate end Crude Aldehyde concentrate->end

Caption: Workflow for the oxidation of this compound using MnO₂.

Issue 3: Low Yield in Mitsunobu Reactions

The Mitsunobu reaction is a powerful tool for inverting the stereochemistry of alcohols or for introducing various nucleophiles. However, it is sensitive to reaction conditions.

Potential Cause Troubleshooting Steps
Reagent Quality - Use fresh, high-purity triphenylphosphine (PPh₃) and azodicarboxylate (DEAD or DIAD). Older reagents can be less effective.
Acidity of the Nucleophile - The Mitsunobu reaction generally works best with nucleophiles having a pKa < 15. If your nucleophile is not acidic enough, the reaction may not proceed efficiently.
Order of Addition - The order of reagent addition can be critical. A common procedure is to pre-mix the alcohol, nucleophile, and PPh₃, and then add the azodicarboxylate dropwise at a low temperature.
Solvent Choice - Anhydrous THF or dichloromethane are commonly used. Ensure the solvent is completely dry.
Side Product Formation - The formation of triphenylphosphine oxide and the reduced azodicarboxylate hydrazine can complicate purification. Using polymer-supported PPh₃ can simplify the workup.

Experimental Protocol: General Mitsunobu Reaction

  • Dissolve this compound (1.0 eq.), the nucleophile (1.1-1.5 eq.), and triphenylphosphine (1.5 eq.) in anhydrous THF under an inert atmosphere.

  • Cool the solution to 0 °C.

  • Add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq.) dropwise with stirring. A color change is often observed.

  • Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Once complete, remove the solvent under reduced pressure.

  • Purify the residue by column chromatography to separate the product from triphenylphosphine oxide and the hydrazine byproduct.

Mitsunobu_Reaction_Pathway Mitsunobu Reaction Signaling Pathway PPh3 PPh3 Betaine Betaine Intermediate PPh3->Betaine + DEAD DEAD DEAD Alkoxyphosphonium Alkoxyphosphonium Salt Betaine->Alkoxyphosphonium + Alcohol Alcohol This compound Product Substituted Product (R-Nu) Alkoxyphosphonium->Product + Nucleophile TPPO Triphenylphosphine Oxide Alkoxyphosphonium->TPPO Nucleophile Nucleophile (Nu-H) Hydrazine Reduced DEAD

Caption: Simplified signaling pathway of the Mitsunobu reaction.

References

Technical Support Center: Synthesis and Purification of (6-Fluoro-2-methylpyridin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and purification of (6-Fluoro-2-methylpyridin-3-yl)methanol.

Troubleshooting Guides and FAQs

Q1: What is a common synthetic route for preparing this compound and what are the potential impurities?

A common and effective method for the synthesis of this compound is the reduction of a suitable precursor, such as 6-fluoro-2-methylnicotinic acid or its corresponding ester (e.g., methyl 6-fluoro-2-methylnicotinate). The reduction can be achieved using standard reducing agents like Lithium Aluminum Hydride (LiAlH₄) or Sodium Borohydride (NaBH₄).

Potential impurities in this process can be categorized as follows:

  • Unreacted Starting Material: Incomplete reduction can lead to the presence of residual 6-fluoro-2-methylnicotinic acid or its ester in the final product.

  • Over-reduction Products: While less common for this specific transformation, highly reactive reducing agents could potentially lead to the reduction of the pyridine ring under harsh conditions.

  • Byproducts from the Reducing Agent: The workup procedure is critical to remove inorganic salts formed from the reducing agent (e.g., aluminum salts from LiAlH₄ or borate salts from NaBH₄).

  • Solvent and Water Residue: Residual solvents from the reaction and purification steps, as well as water, are common impurities. Pyridine derivatives can be hygroscopic.[1]

  • Side-reaction Products: Depending on the reaction conditions, side reactions such as the formation of N-oxides during precursor synthesis can introduce impurities.[2]

Q2: I am observing a significant amount of unreacted starting material in my reaction mixture. How can I improve the conversion to this compound?

Incomplete conversion is a common issue. Here are several troubleshooting steps to improve the yield of your desired product:

  • Choice of Reducing Agent: Lithium Aluminum Hydride (LiAlH₄) is a more powerful reducing agent than Sodium Borohydride (NaBH₄) and is generally more effective for the reduction of carboxylic acids and esters.[1] If you are using NaBH₄ for the reduction of the carboxylic acid, it may not be strong enough. For esters, NaBH₄ can be effective, often in the presence of an activating agent or at elevated temperatures.

  • Reaction Conditions:

    • Temperature: Ensure the reaction is carried out at the optimal temperature. Reductions with LiAlH₄ are typically performed in anhydrous ethers like THF or diethyl ether, often starting at 0°C and then warming to room temperature or refluxing.

    • Reaction Time: The reaction may require a longer duration for complete conversion. Monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Purity of Starting Materials: Impurities in the starting 6-fluoro-2-methylnicotinic acid or its ester can interfere with the reaction.[3] Ensure your starting materials are of high purity.

  • Stoichiometry of the Reducing Agent: An insufficient amount of the reducing agent will lead to incomplete reaction. It is common to use a molar excess of the reducing agent.

Q3: My final product is contaminated with inorganic salts from the workup. What is the correct workup procedure after a LiAlH₄ reduction?

Proper workup is crucial to remove aluminum salts, which can complicate purification. A widely used and effective method is the Fieser workup. This procedure involves the sequential and careful addition of water, followed by an aqueous sodium hydroxide solution, and finally more water to precipitate the aluminum salts as a granular solid that can be easily filtered off.

Experimental Protocol: Fieser Workup for LiAlH₄ Reduction

  • Cool the reaction mixture to 0°C in an ice bath.

  • Slowly and cautiously add 'x' mL of water, where 'x' is the mass in grams of LiAlH₄ used. (e.g., for 1 g of LiAlH₄, add 1 mL of water).

  • Add 'x' mL of a 15% aqueous sodium hydroxide solution.

  • Add '3x' mL of water.

  • Remove the ice bath and stir the mixture vigorously for 15-30 minutes at room temperature. The greyish suspension should transform into a white, granular precipitate.

  • Add anhydrous magnesium sulfate or sodium sulfate to the mixture to ensure all water is absorbed.

  • Filter the mixture through a pad of Celite® or filter paper, washing the filter cake thoroughly with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate).

  • The filtrate contains the crude this compound, which can then be concentrated and further purified.

Q4: What are the recommended methods for the final purification of this compound?

The two primary methods for purifying this compound are column chromatography and recrystallization.

Method 1: Column Chromatography

Column chromatography is a versatile technique for separating the desired product from impurities with different polarities.

Experimental Protocol: Column Chromatography Purification

  • Stationary Phase: Silica gel is a common choice.

  • Mobile Phase (Eluent): A mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate) is typically used. The polarity of the eluent system should be optimized by TLC to achieve good separation between the product and impurities. A gradient elution, starting with a lower polarity and gradually increasing, can be effective. For pyridine-containing compounds, adding a small amount of a basic modifier like triethylamine (e.g., 0.1-1%) to the eluent can help to reduce tailing on the silica gel column.[3]

  • Procedure:

    • Prepare a slurry of silica gel in the initial, low-polarity eluent and pack the column.

    • Dissolve the crude product in a minimal amount of the eluent or a suitable solvent and load it onto the column.

    • Elute the column with the chosen solvent system, collecting fractions.

    • Monitor the fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Method 2: Recrystallization

If the crude product is a solid and of sufficient purity, recrystallization can be a highly effective method to obtain a high-purity crystalline product.

Experimental Protocol: Recrystallization

  • Select a suitable solvent or solvent system. The ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below, while the impurities should either be very soluble or insoluble at all temperatures. Common solvents to try include methanol, ethanol, isopropanol, ethyl acetate, or mixtures with non-polar solvents like hexanes.

  • Dissolve the crude solid in the minimum amount of the hot solvent.

  • If there are insoluble impurities, perform a hot filtration.

  • Allow the solution to cool slowly to room temperature to promote the formation of well-defined crystals.

  • Further cool the solution in an ice bath or refrigerator to maximize the yield of the crystals.

  • Collect the crystals by filtration and wash them with a small amount of the cold recrystallization solvent.

  • Dry the crystals under vacuum to remove any residual solvent.

Data Presentation

The following table summarizes hypothetical quantitative data for the purification of this compound, illustrating the effectiveness of different purification methods.

Purification MethodStarting Material Purity (by HPLC)Final Product Purity (by HPLC)Yield (%)Key Impurities Removed
Column Chromatography 85%>98%75%Unreacted starting ester, polar byproducts
Recrystallization 92%>99.5%85%Structurally similar impurities, colored byproducts

Visualizations

Below are diagrams illustrating key workflows and relationships in the synthesis and purification of this compound.

Synthesis_Workflow start 6-Fluoro-2-methylnicotinic Acid or Ester reduction Reduction (e.g., LiAlH4 or NaBH4) start->reduction workup Aqueous Workup reduction->workup crude Crude Product workup->crude purification Purification crude->purification column Column Chromatography purification->column Impurity Profile: Mixed recrystallization Recrystallization purification->recrystallization Impurity Profile: Crystalline final Pure this compound column->final recrystallization->final

Caption: Synthetic workflow for this compound.

Troubleshooting_Logic issue Low Yield or Purity Issue check_reaction Incomplete Reaction? issue->check_reaction check_workup Workup Issues? issue->check_workup check_purification Purification Ineffective? issue->check_purification increase_reductant Increase Reducing Agent Stoichiometry check_reaction->increase_reductant Yes change_reductant Switch to Stronger Reducing Agent check_reaction->change_reductant Yes optimize_conditions Optimize Temperature/Time check_reaction->optimize_conditions Yes fieser_workup Implement Fieser Workup check_workup->fieser_workup Yes optimize_column Optimize Column Chromatography Conditions check_purification->optimize_column Yes optimize_recrystallization Optimize Recrystallization Solvent check_purification->optimize_recrystallization Yes

Caption: Troubleshooting decision tree for synthesis and purification.

References

Impact of base selection on Suzuki coupling with fluorinated pyridines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving fluorinated pyridines. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions, helping you overcome common challenges and optimize your reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: Why are Suzuki coupling reactions with fluorinated pyridines often more challenging than with other halopyridines?

A1: The primary difficulty lies in the strength of the carbon-fluorine (C-F) bond, which is the strongest carbon-halogen bond. Cleavage of this bond during the oxidative addition step of the catalytic cycle is energetically demanding.[1] Additionally, the high electronegativity of the fluorine atom makes the pyridine ring electron-deficient, which can influence the reactivity of the substrate and the stability of the organometallic intermediates.[1][2] The nitrogen atom in the pyridine ring can also coordinate to the palladium catalyst, potentially leading to deactivation.[3]

Q2: What is the crucial role of the base in the Suzuki coupling of fluorinated pyridines, and how do I select the right one?

A2: The base is critical for activating the boronic acid or its ester for the transmetalation step.[1][4] It converts the neutral boronic acid into a more nucleophilic borate anion (R-B(OH)₃⁻), which then transfers its organic group to the palladium complex.[4] The choice of base is critical and can significantly impact reaction rates and yields.[4] For base-sensitive substrates, a milder base like potassium fluoride (KF) may be preferable to prevent the degradation of starting materials or products.[1] Common inorganic bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄) are often effective.[1][3] In some cases, fluoride bases such as cesium fluoride (CsF) can be beneficial.[1]

Q3: Which palladium catalyst and ligands are a good starting point for coupling fluorinated pyridines?

A3: A combination of a palladium(II) precatalyst such as palladium(II) acetate (Pd(OAc)₂) or a Pd(0) source like tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) with a suitable phosphine ligand is a robust choice.[1] For challenging substrates like fluorinated pyridines, catalysts incorporating bulky and electron-rich phosphine ligands are often effective as they promote the difficult oxidative addition step.[1] Examples of such ligands include RuPhos, SPhos, and XPhos.[1][3]

Q4: I'm observing significant protodeboronation of my fluorinated pyridine boronic acid. How can I minimize this side reaction?

A4: Protodeboronation, the cleavage of the C-B bond and its replacement with a C-H bond, is a major side reaction, especially with electron-deficient heteroaryl boronic acids.[3] To minimize this, consider the following:

  • Base Selection: Use a milder base like K₃PO₄ or Cs₂CO₃ instead of strong bases such as sodium hydroxide (NaOH) or sodium tert-butoxide (NaOtBu).[3]

  • Anhydrous Conditions: While a small amount of water can be beneficial, excessive water can promote protodeboronation. Ensure your solvents are appropriately dried.[3]

  • Temperature and Time: Optimize the reaction temperature. Higher temperatures can accelerate decomposition, so monitor the reaction progress to avoid prolonged heating.[3]

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low or No Yield Inherent properties of the fluorinated pyridine boronic acid leading to side reactions.Use milder bases (e.g., K₃PO₄, Cs₂CO₃) to reduce protodeboronation. Employ bulky, electron-rich ligands (e.g., SPhos, XPhos, RuPhos) to favor the desired catalytic cycle. Optimize water content in the solvent system.[3]
Catalyst inhibition by the pyridine nitrogen.Use bulky ligands to sterically hinder the coordination of the pyridine nitrogen to the palladium center.[3]
Significant Homo-coupling of Aryl Halide Presence of oxygen in the reaction mixture.Thoroughly degas all solvents and the reaction vessel with an inert gas (e.g., argon or nitrogen) before adding the catalyst.[3]
Inefficient generation of the active Pd(0) species.Use a Pd(0) source like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or ensure efficient in situ generation of Pd(0).[3]
Presence of Impurities Protodeboronation of the boronic acid.This leads to the formation of 2-fluoropyridine as a byproduct. Optimize the base and water content to minimize this.[3]
Formation of boronic acid anhydrides (boroxines).Boronic acids can dehydrate to form cyclic trimers. While often in equilibrium, their presence can affect reactivity.[3]

Data on Base and Solvent Selection

The following data, adapted from a study on the Suzuki-Miyaura coupling of a related substrate, pyridine-2-sulfonyl fluoride (PyFluor), provides a useful starting point for optimizing reactions with fluorinated pyridines.

Table 1: Effect of Various Bases on Suzuki-Miyaura Coupling Yield

Reaction Conditions: PyFluor (0.3 mmol), 2-thiopheneboronic acid pinacol ester (0.45 mmol), Pd(dppf)Cl₂ (0.03 mmol), base (0.9 mmol), in a dioxane/water mixture.

EntryBaseYield (%)
1K₃PO₄75
2Na₃PO₄80
3K₂CO₃65
4Cs₂CO₃70
5KF50

Data adapted from a study on pyridine-2-sulfonyl fluoride. Yields are illustrative and may vary.[4]

Table 2: Effect of Solvent on Suzuki-Miyaura Coupling Yield

Reaction Conditions: PyFluor (0.3 mmol), 2-thiopheneboronic acid (0.45 mmol), Pd(dppf)Cl₂ (0.03 mmol), Na₃PO₄ (0.9 mmol), at 80 °C.

EntrySolvent (Dioxane:Water ratio)Yield (%)
1Dioxane (dry)45
2Dioxane:Water (9:1)60
3Dioxane:Water (4:1)85
4Dioxane:Water (1:1)70

Data adapted from a study on pyridine-2-sulfonyl fluoride with 2-thiopheneboronic acid. "Dry" indicates the use of dried and degassed solvent.[4]

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of a Fluoropyridine

This protocol provides a general starting point. The catalyst, ligand, base, solvent, and temperature should be optimized for each specific substrate combination.[1]

Materials:

  • Fluoropyridine (1.0 equiv)

  • Arylboronic acid or ester (1.2 - 1.5 equiv)

  • Palladium precatalyst (e.g., Pd(OAc)₂, 1-5 mol%)

  • Phosphine ligand (e.g., RuPhos, 2-10 mol%)

  • Base (e.g., K₂CO₃, 2-3 equiv)

  • Anhydrous, degassed solvent (e.g., Dioxane/H₂O 4:1)

  • Reaction vessel (e.g., Schlenk flask or microwave vial)

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reagent Preparation: To the reaction vessel, add the fluoropyridine, boronic acid/ester, and base.[1]

  • Inert Atmosphere: Seal the vessel and purge with an inert gas (argon or nitrogen) for 10-15 minutes.

  • Catalyst and Ligand Addition: Add the palladium precatalyst and phosphine ligand to the vessel under the inert atmosphere.

  • Solvent Addition: Add the degassed solvent via syringe.

  • Reaction: Heat the mixture to the desired temperature (typically 80-120 °C) with stirring. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Microwave-Assisted Suzuki Coupling Protocol

Microwave-assisted synthesis can significantly reduce reaction times.[5]

Procedure:

  • Combine the fluoropyridine, boronic acid, palladium catalyst (e.g., Pd(PPh₃)₄), and base (e.g., K₂CO₃) in a microwave vial.[5]

  • Add the chosen solvent system (e.g., a 4:1 mixture of dioxane and water).[5]

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the reaction mixture at a set temperature (typically 100-150 °C) for a specified time (typically 5-30 minutes).[5]

  • Monitor the reaction progress by TLC or LC-MS.[5]

  • After the reaction is complete, allow the vial to cool and perform a standard aqueous work-up and purification as described above.[5]

Visualizations

Suzuki_Coupling_Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex R-Pd(II)-X(L_n) oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation pd_r_rprime R-Pd(II)-R'(L_n) transmetalation->pd_r_rprime reductive_elimination Reductive Elimination pd_r_rprime->reductive_elimination reductive_elimination->pd0 Regenerates Catalyst product R-R' reductive_elimination->product aryl_halide Ar-X (Fluorinated Pyridine) aryl_halide->oxidative_addition boronic_acid R'-B(OR)₂ base Base boronic_acid->base borate [R'-B(OR)₂(OH)]⁻ base->borate borate->transmetalation

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow start Low or No Yield in Suzuki Coupling check_side_reactions Check for Side Reactions (e.g., Protodeboronation, Homo-coupling) start->check_side_reactions optimize_base Optimize Base: - Use milder base (K₃PO₄, Cs₂CO₃) - Screen different bases check_side_reactions->optimize_base Protodeboronation Observed optimize_catalyst Optimize Catalyst System: - Use bulky, electron-rich ligands (SPhos, XPhos) - Screen different Pd sources check_side_reactions->optimize_catalyst No Reaction/ Catalyst Deactivation optimize_solvent Optimize Solvent/Water Content: - Ensure anhydrous conditions if needed - Screen different solvent mixtures check_side_reactions->optimize_solvent Side Reactions Persist optimize_temp_time Optimize Temperature and Time: - Lower temperature to reduce decomposition - Monitor reaction progress optimize_base->optimize_temp_time optimize_catalyst->optimize_temp_time optimize_solvent->optimize_temp_time success Improved Yield optimize_temp_time->success

Caption: A troubleshooting workflow for low-yield Suzuki coupling reactions.

References

Technical Support Center: Managing Reactions with (6-Fluoro-2-methylpyridin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with (6-Fluoro-2-methylpyridin-3-yl)methanol, with a focus on managing its potential moisture sensitivity.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its general properties?

This compound is a functionalized pyridine derivative. Pyridine and its derivatives are known to be hygroscopic, meaning they can absorb moisture from the atmosphere.[1] This property is crucial to consider during storage and handling to ensure the reagent's integrity and the success of subsequent reactions.

Q2: How should I properly store and handle this compound?

To minimize moisture absorption, it is recommended to store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.[2][3] The use of a desiccator or a glove box with an inert atmosphere is ideal. When handling the compound, always work in a fume hood and wear appropriate personal protective equipment (PPE), including chemical splash goggles, a lab coat, and nitrile or neoprene gloves.[1]

Q3: What are the potential consequences of moisture contamination in reactions involving this compound?

Moisture can act as an unwanted nucleophile or base in many organic reactions. For reactions involving this compound, water contamination can lead to:

  • Reduced Reaction Yield: Water can react with sensitive reagents or intermediates, leading to the formation of byproducts and a lower yield of the desired product.

  • Formation of Impurities: Hydrolysis of starting materials or products can introduce impurities that may be difficult to remove.

  • Inconsistent Reaction Rates: The presence of water can alter the reaction kinetics, leading to variability between batches.

Q4: What types of reactions are particularly sensitive to moisture when using this reagent?

Reactions that are highly sensitive to water and where this compound might be used as a reactant or starting material include:

  • Esterification and Acylation Reactions: The hydroxyl group of the methanol moiety can react with acyl halides or anhydrides. Moisture can hydrolyze these acylating agents.

  • Williamson Ether Synthesis: Deprotonation of the alcohol to form an alkoxide makes the reaction susceptible to protonation by water.

  • Nucleophilic Substitution Reactions: Reactions where the hydroxyl group is converted into a better leaving group (e.g., by tosylation) can be compromised by the presence of water.[4]

  • Metal-Catalyzed Cross-Coupling Reactions: Many organometallic catalysts and reagents used in these reactions are sensitive to water.

Troubleshooting Guide

Problem 1: Low or no yield in my reaction.

Possible Cause Troubleshooting Step
Moisture contamination of this compound or other reagents. Ensure the reagent was stored under anhydrous conditions. If necessary, dry the compound under vacuum. Use freshly opened or properly stored anhydrous solvents.
Wet glassware. Oven-dry all glassware overnight at >100 °C or flame-dry under a stream of inert gas (e.g., nitrogen or argon) immediately before use.
Atmospheric moisture. Conduct the reaction under an inert atmosphere (nitrogen or argon). Use septa and syringes for the transfer of reagents.
Incompatible reagents. Verify the compatibility of all reagents. For example, strong bases can be quenched by acidic protons from water.

Problem 2: Formation of unexpected byproducts.

Possible Cause Troubleshooting Step
Hydrolysis of starting materials or intermediates. This is a strong indicator of moisture. Implement stricter anhydrous techniques as outlined in Problem 1.
Side reactions catalyzed by trace amounts of water. Purify all reagents and solvents to remove any residual water. Consider using molecular sieves to dry solvents immediately before use.
Degradation of the starting material. Check the purity of your this compound. If it has been stored for a long time or improperly, it may have degraded.

Problem 3: Inconsistent results between reaction batches.

Possible Cause Troubleshooting Step
Variable amounts of moisture in different setups. Standardize your experimental setup and anhydrous procedures for every reaction.
Hygroscopic nature of the compound leading to different water content over time. Use a fresh bottle of the reagent or ensure the stored amount is properly sealed and desiccated after each use.

Data Presentation

The following table provides illustrative data on the hypothetical impact of moisture on the yield of a generic esterification reaction using this compound. Note: This data is for demonstrative purposes only and is not based on actual experimental results for this specific compound.

Water Content in Reaction (ppm)Reaction Time (hours)Product Yield (%)Purity by HPLC (%)
< 10 (Anhydrous)492>99
5047595
10045888
20043575

Experimental Protocols

Detailed Protocol for a Moisture-Sensitive Esterification Reaction

This protocol details the esterification of this compound with acetyl chloride under anhydrous conditions.

Materials:

  • This compound

  • Acetyl chloride

  • Anhydrous dichloromethane (DCM)

  • Anhydrous triethylamine (TEA)

  • Nitrogen or Argon gas supply

  • Oven-dried or flame-dried glassware (round-bottom flask, dropping funnel, condenser)

  • Magnetic stirrer and stir bar

  • Septa and needles

Procedure:

  • Glassware Preparation: All glassware should be oven-dried at 120 °C for at least 4 hours and allowed to cool in a desiccator. Alternatively, assemble the glassware and flame-dry it under a stream of inert gas.

  • Reaction Setup: Assemble the reaction apparatus (round-bottom flask with a stir bar, dropping funnel, and condenser with a gas inlet) while flushing with nitrogen or argon. Maintain a positive pressure of inert gas throughout the reaction.

  • Reagent Preparation:

    • Dissolve this compound (1.0 eq) and anhydrous triethylamine (1.2 eq) in anhydrous DCM in the round-bottom flask.

    • In the dropping funnel, prepare a solution of acetyl chloride (1.1 eq) in anhydrous DCM.

  • Reaction Execution:

    • Cool the reaction mixture in the flask to 0 °C using an ice bath.

    • Add the acetyl chloride solution dropwise from the dropping funnel to the stirred reaction mixture over 15-20 minutes.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Workup and Purification:

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Once the reaction is complete, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

    • Separate the organic layer, and extract the aqueous layer with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Visualizations

Troubleshooting Workflow for Moisture-Sensitive Reactions

MoistureTroubleshooting start Low Yield or Byproduct Formation check_reagents Check Reagent Purity and Storage start->check_reagents check_solvents Verify Solvent Anhydrous Quality start->check_solvents check_glassware Ensure Glassware is Dry start->check_glassware check_atmosphere Confirm Inert Atmosphere Setup start->check_atmosphere re_run_strict Re-run with Stricter Anhydrous Technique check_reagents->re_run_strict check_solvents->re_run_strict check_glassware->re_run_strict check_atmosphere->re_run_strict analyze_byproducts Analyze Byproducts (e.g., by LC-MS) re_run_strict->analyze_byproducts success Problem Resolved re_run_strict->success hydrolysis_product Hydrolysis Product Identified? analyze_byproducts->hydrolysis_product hydrolysis_product->re_run_strict Yes consult Consult Senior Chemist or Technical Support hydrolysis_product->consult No MoistureFactors cluster_factors Factors Influencing Moisture Sensitivity cluster_outcomes Reaction Outcomes Reagent_Properties Reagent Properties (Hygroscopicity) Yield Yield Reagent_Properties->Yield Purity Purity Reagent_Properties->Purity Reaction_Type Reaction Type (e.g., Grignard, Acylation) Reaction_Type->Yield Reaction_Type->Purity Experimental_Setup Experimental Setup (Glassware, Atmosphere) Experimental_Setup->Yield Experimental_Setup->Purity Reproducibility Reproducibility Experimental_Setup->Reproducibility

References

Column chromatography conditions for purifying (6-Fluoro-2-methylpyridin-3-yl)methanol derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols for the column chromatography purification of (6-Fluoro-2-methylpyridin-3-yl)methanol and its derivatives. Given the specific functionalities of this molecule—a polar alcohol, a basic pyridine ring, and a fluoro-substituent—researchers may encounter specific challenges during purification.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in purifying this compound derivatives?

A1: The primary challenges arise from the molecule's inherent chemical properties. The basic nitrogen atom in the pyridine ring can interact strongly with acidic silanol groups on the surface of standard silica gel, leading to significant peak tailing or even irreversible binding.[1] The polar alcohol group contributes to high polarity, which can result in poor retention and co-elution with polar impurities if the wrong mobile phase is selected.

Q2: What is the best stationary phase to start with for purification?

A2: For a first attempt, standard flash-grade silica gel (40-63 µm) is the most common and cost-effective choice. However, if significant peak tailing or low recovery is observed, consider using deactivated silica (e.g., treated with triethylamine), alumina (basic or neutral), or a polar-bonded phase like amino- or cyano-functionalized silica.[1][2] For highly polar derivatives, Hydrophilic Interaction Liquid Chromatography (HILIC) may also be a suitable technique.[3][4]

Q3: How do I select an appropriate mobile phase (eluent)?

A3: Eluent selection should be guided by Thin-Layer Chromatography (TLC) analysis. Start with a binary solvent system, typically a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate. Adjust the ratio to achieve a retention factor (Rf) of approximately 0.2-0.4 for the target compound. If the compound remains at the baseline, a more polar system, such as dichloromethane/methanol, may be necessary.

Q4: My compound appears to be degrading on the column. What can I do?

A4: Product decomposition on silica gel can occur if the compound is sensitive to acid.[2][5] You can confirm this by performing a 2D TLC test.[1] To mitigate degradation, you can deactivate the silica by pre-treating the column with a solvent mixture containing a small amount of a basic additive like triethylamine (~0.5-1%) or by switching to a more inert stationary phase like neutral alumina.[1]

Troubleshooting Guide

This section addresses specific problems encountered during the column chromatography of this compound derivatives.

ProblemPotential Cause(s)Recommended Solution(s)
Poor Separation / Co-elution Incorrect Mobile Phase Selectivity: The chosen solvent system does not provide differential retention between your compound and impurities.1. Optimize Gradient: Switch from isocratic (constant solvent ratio) to a shallow gradient elution. 2. Change Organic Modifier: If using a Hexanes/Ethyl Acetate system, try switching to a Dichloromethane/Methanol or a Toluene/Acetone system to alter selectivity.[1]
Inappropriate Stationary Phase: The stationary phase does not offer the right interaction mechanism for separation.1. Change Stationary Phase: If using silica, consider alumina (neutral or basic) or a C18 reversed-phase column for less polar derivatives.[1] Fluorinated phases can also offer unique selectivity for fluoro-containing compounds.[6]
Severe Peak Tailing or Streaking Strong Analyte-Silanol Interaction: The basic pyridine nitrogen is interacting strongly with acidic silanol groups on the silica surface.[1]1. Add a Basic Modifier: Add a small amount of triethylamine (TEA) or pyridine (0.1-1% v/v) to the mobile phase to block the active silanol sites.[1][7] 2. Adjust pH: Using a mobile phase with a higher pH can neutralize the analyte, leading to better peak shape, but this requires a pH-stable column as silica dissolves at high pH.[1]
Column Overload: Too much sample has been loaded onto the column, saturating the stationary phase.[1]1. Reduce Sample Load: Use a larger column or reduce the amount of crude material loaded. A general rule is a 1:30 to 1:100 ratio of sample mass to silica mass.
Low or No Recovery Irreversible Adsorption: The compound is too polar and has bound irreversibly to the stationary phase.1. Increase Eluent Polarity: Flush the column with a very strong solvent system, such as 10-20% Methanol in Dichloromethane, potentially with an additive like acetic acid or ammonia. 2. Use an Alternative Stationary Phase: Consider using a less retentive stationary phase like Celite or Florisil, or switch to reversed-phase chromatography.[2]
Product Decomposition: The compound is not stable on the acidic silica gel.[2]1. Deactivate Silica: Pre-elute the column with your mobile phase containing 1% triethylamine before loading the sample. 2. Switch to Neutral Alumina: Alumina is less acidic and can be a good alternative for acid-sensitive compounds.
Compound Elutes Too Quickly (Rf ≈ 1) Mobile Phase is Too Polar: The eluent is too strong, causing all components to move with the solvent front.1. Decrease Mobile Phase Polarity: Decrease the percentage of the polar solvent (e.g., ethyl acetate) in your mixture. Start with a less polar system, such as 95:5 Hexanes:EtOAc, and gradually increase polarity.

Experimental Protocols

Protocol 1: Standard Silica Gel Column Chromatography

This protocol outlines a general procedure for purifying this compound derivatives using a silica gel stationary phase.

  • Mobile Phase Selection:

    • Using TLC, identify a solvent system (e.g., Hexanes:Ethyl Acetate) that provides an Rf value of ~0.3 for the target compound and good separation from impurities.

    • To combat tailing, consider adding 0.5% triethylamine (TEA) to the chosen solvent system.

  • Column Packing (Slurry Method):

    • Select a column with an appropriate diameter for your sample size (e.g., 2-4 cm diameter for 100-1000 mg of crude material).

    • In a beaker, prepare a slurry of silica gel in the initial, least polar mobile phase you plan to use. The consistency should be like a thin milkshake.

    • Pour the slurry into the column in a single, continuous motion. Use a funnel to aid the process.

    • Gently tap the side of the column to dislodge any air bubbles and encourage even packing.

    • Open the stopcock to drain the excess solvent, ensuring the solvent level does not fall below the top of the silica bed.

  • Sample Loading (Dry Loading Method):

    • Dissolve your crude product in a minimal amount of a volatile solvent (e.g., dichloromethane or acetone).

    • Add a small amount of silica gel (2-3 times the mass of your crude product) to the solution.

    • Remove the solvent completely using a rotary evaporator until you have a dry, free-flowing powder.[8]

    • Carefully add this powder to the top of the packed column.

  • Elution and Fraction Collection:

    • Carefully add the mobile phase to the top of the column, taking care not to disturb the surface.

    • Begin eluting the column, collecting the eluent in fractions (e.g., test tubes or vials).

    • If using a gradient, start with the low-polarity mobile phase and gradually increase the percentage of the more polar solvent.

  • Fraction Analysis:

    • Monitor the composition of the collected fractions by TLC.

    • Combine the fractions that contain the pure desired product.

    • Remove the solvent under reduced pressure using a rotary evaporator to yield the purified compound.

Visualized Workflows and Logic

G cluster_prep Preparation cluster_run Execution cluster_analysis Analysis & Isolation TLC 1. TLC Analysis (Select Mobile Phase) Pack 2. Pack Column (Silica Gel Slurry) TLC->Pack Load 3. Dry Load Sample Pack->Load Elute 4. Elute with Mobile Phase (Gradient or Isocratic) Load->Elute Collect 5. Collect Fractions Elute->Collect Analyze 6. Analyze Fractions (TLC) Collect->Analyze Combine 7. Combine Pure Fractions Analyze->Combine Evaporate 8. Evaporate Solvent Combine->Evaporate Pure Pure Product Evaporate->Pure

Caption: General experimental workflow for column chromatography purification.

G Start Problem: Poor Separation Tailing Are peaks tailing or streaking? Start->Tailing Add_Base Solution: Add 0.5% TEA to eluent Tailing->Add_Base Yes Change_Stationary Solution: Switch to Alumina or deactivated silica Tailing->Change_Stationary If persists Optimize_Eluent Are Rf values too close? Tailing->Optimize_Eluent No Add_Base->Optimize_Eluent Change_Solvent Solution: Change solvent system (e.g., DCM/MeOH) Optimize_Eluent->Change_Solvent Yes Shallow_Gradient Solution: Run a shallower gradient Optimize_Eluent->Shallow_Gradient Yes Overload Is column overloaded? Optimize_Eluent->Overload No Reduce_Load Solution: Reduce sample load or use a larger column Overload->Reduce_Load Yes

Caption: Troubleshooting decision tree for poor chromatographic separation.

References

Technical Support Center: Strategies to Avoid Defluorination in Pyridine Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals mitigate and avoid unwanted defluorination during reactions involving fluorinated pyridines.

Troubleshooting Guide

This guide addresses specific issues that can lead to undesired defluorination and other side reactions, providing potential causes and actionable solutions.

Problem 1: Significant C-F bond cleavage and formation of defluorinated byproducts.

  • Possible Cause A: Reaction with strong bases.

    • Solution: Strong bases can promote elimination or other pathways that lead to defluorination. It is advisable to use milder bases when possible. For instance, in nucleophilic aromatic substitution (SNAr) reactions, the high reactivity of fluoropyridines often allows for the use of weaker bases compared to their chloro- or bromo- counterparts.[1] In cases where a strong base is necessary, consider switching to a non-nucleophilic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or a phosphazene base to minimize side reactions.[2]

  • Possible Cause B: High reaction temperatures.

    • Solution: Elevated temperatures can provide the activation energy for undesired defluorination pathways. If you observe byproduct formation, consider running the reaction at a lower temperature.[3] For sensitive substrates, this can be crucial in preventing the formation of byproducts.[3]

  • Possible Cause C: Presence of a transition metal catalyst known to activate C-F bonds.

    • Solution: Certain transition metals, particularly nickel and zirconium complexes, are known to catalyze the hydrodefluorination of pyridines.[4][5] If your reaction employs a transition metal catalyst and you are observing defluorination, investigate if the chosen catalyst is known for C-F bond activation.[6] It may be necessary to screen alternative catalysts that are less prone to this side reaction.

  • Possible Cause D: Nucleophilic attack on fluorine.

    • Solution: While less common, under certain conditions, a nucleophile may interact with the fluorine atom. Ensure that your nucleophile is appropriate for the desired reaction and that the conditions do not favor undesired pathways.

Problem 2: Low or no conversion of the fluorinated pyridine starting material.

  • Possible Cause A: Deactivation of the pyridine ring.

    • Solution: The strong electron-withdrawing effect of fluorine and other substituents like trifluoromethyl groups can deactivate the pyridine ring, making it less susceptible to certain reactions.[2] For instance, in amide coupling reactions, the nucleophilicity of an amino group on a fluorinated pyridine can be significantly reduced.[2] To overcome this, consider using stronger coupling reagents (e.g., HATU, PyBOP), activating the carboxylic acid partner as an acid chloride, or gently heating the reaction.[2]

  • Possible Cause B: Sub-optimal reaction conditions.

    • Solution: Ensure that the reaction temperature, solvent, and catalyst (if applicable) are optimized for your specific substrate. Anhydrous and degassed solvents are often essential, as water and oxygen can lead to catalyst decomposition and other side reactions.[1][2]

Problem 3: Formation of dimeric or polymeric byproducts.

  • Possible Cause A: Reaction conditions are too harsh.

    • Solution: Sensitive substrates can undergo oxidation and polymerization under strongly acidic or basic conditions.[3] Employing milder reaction conditions, such as neutral fluorination methods for sensitive substrates, can be effective.[3] The use of a base like Li₂CO₃ at low temperatures has been shown to prevent the formation of dimeric byproducts in some cases.[3]

Frequently Asked Questions (FAQs)

Q1: What is the most common mechanism for unwanted defluorination in pyridine reactions?

A1: Unwanted defluorination can occur through several mechanisms. In the context of synthetic chemistry, reductive defluorination (hydrodefluorination) catalyzed by certain transition metals is a key concern.[4][5][6] Additionally, harsh reaction conditions, such as high temperatures and the use of strong bases, can promote elimination or other degradation pathways that result in C-F bond cleavage.[2][3] In a biological context, metabolic defluorination mediated by cytochrome P450 enzymes is a common pathway.[7]

Q2: How can I choose the right solvent to avoid defluorination?

A2: The choice of solvent is critical. Always use anhydrous, non-nucleophilic solvents, especially in reactions sensitive to water.[1][3] For example, in some C-H functionalization reactions, ethyl acetate was found to be effective in preventing fluoride displacement, whereas protic solvents like methanol led to major byproducts from displacement of the fluorine atom.[3] It is also important to check the compatibility of your reagents with the chosen solvent, as some electrophilic reagents can react exothermically with solvents like DMF, pyridine, and DMSO.[3]

Q3: Can the position of the fluorine atom on the pyridine ring influence its lability?

A3: Yes, the position of the fluorine atom significantly impacts the reactivity of the pyridine ring. Fluorine atoms at the 2- and 4-positions are more susceptible to nucleophilic aromatic substitution (SNAr) because the negative charge of the Meisenheimer intermediate can be stabilized by the ring nitrogen.[1] Consequently, these positions are more prone to desired defluorination in SNAr reactions but may also be more susceptible to unwanted nucleophilic attack under certain conditions.

Q4: I am performing a Suzuki-Miyaura cross-coupling reaction with a fluoropyridine. How can I avoid defluorination?

A4: In Suzuki-Miyaura reactions, the primary goal is to activate a C-X (X = Cl, Br, I, OTf) bond for coupling. If you are using a fluoropyridine where the fluorine is not the intended leaving group, defluorination can be a problematic side reaction. To avoid this, ensure your catalyst system is selective for the intended leaving group. Palladium catalysts with appropriate ligands are commonly used.[8] If defluorination persists, it may indicate that the C-F bond is being activated, and you may need to screen different palladium catalysts, ligands, or reaction conditions to enhance selectivity.

Q5: Are there any reagents specifically designed to be less likely to cause defluorination?

A5: When aiming to perform other transformations on a fluorinated pyridine, the choice of reagents is crucial. For instance, when performing a deoxyfluorination on a different part of the molecule, a reagent like PyFluor (2-pyridinesulfonyl fluoride) has been developed to be highly selective against elimination side products, which can be a concern with other fluorinating agents.[9] While this is for introducing fluorine, the principle of using highly selective reagents applies to avoiding unwanted reactions like defluorination.

Quantitative Data Summary

Table 1: Effect of Solvent on Byproduct Formation in a Rh(III)-Catalyzed C-H Functionalization

SolventConversion of Fluoropyridine (%)Byproduct Formation
Methanol (MeOH)LowMajor byproduct from methoxy displacement
Trifluoroethanol (TFE)LowMajor byproduct from alcohol displacement
Ethyl AcetateComplete ConversionMinimal byproduct formation

Data synthesized from a study on Rh(III)-catalyzed C-H functionalization for the synthesis of 3-fluoropyridines.[3]

Table 2: Comparison of pKa Values for Pyridine and its Monofluorinated Derivatives

CompoundpKa
Pyridine5.25
2-Fluoropyridine-0.44
3-Fluoropyridine2.97
4-Fluoropyridine1.95

The strong electron-withdrawing effect of fluorine significantly lowers the basicity (pKa) of the pyridine nitrogen, which can be advantageous in drug design but also alters the ring's reactivity.[10]

Key Experimental Protocols

Protocol 1: General Procedure for Nucleophilic Aromatic Substitution (SNAr) on 2-Fluoropyridine

This protocol describes a typical procedure for the reaction of 2-fluoropyridine with a nucleophile, where fluoride is the intended leaving group. Understanding the conditions for this desired defluorination can help in designing experiments to avoid it when it is not the intended reaction.

  • Materials:

    • 2-Fluoropyridine

    • Nucleophile (e.g., Morpholine)

    • Base (e.g., Potassium phosphate tribasic, K₃PO₄)

    • Anhydrous solvent (e.g., tert-Amyl alcohol)

    • Round-bottom flask

    • Magnetic stirrer and stir bar

    • Reflux condenser

    • Inert atmosphere setup (e.g., nitrogen or argon)

    • Standard glassware for workup and purification

  • Procedure:

    • To a round-bottom flask under an inert atmosphere, add the base (e.g., K₃PO₄).

    • Add 2-fluoropyridine (1.0 equivalent) and the nucleophile (e.g., morpholine, 1.2 equivalents).

    • Add anhydrous tert-amyl alcohol to achieve a suitable concentration (e.g., 0.2 M).

    • Stir the reaction mixture and heat to the desired temperature (e.g., 110 °C).

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, cool the reaction mixture to room temperature.

    • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and water.

    • Separate the organic layer, and extract the aqueous layer with the same organic solvent.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel if necessary.[1]

Protocol 2: General Procedure for a Buchwald-Hartwig Amination with an Electron-Deficient Amine

This protocol provides troubleshooting steps for a reaction that can be sluggish due to the deactivating effect of fluorine, which is important to consider to achieve the desired reaction without resorting to overly harsh conditions that might cause defluorination.

  • Materials:

    • Aryl halide

    • Fluorinated pyridine amine (e.g., 2-Amino-4-(trifluoromethyl)pyridine)

    • Palladium catalyst (e.g., Pd₂(dba)₃)

    • Bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos, RuPhos)

    • Base (e.g., NaOtBu, K₃PO₄)

    • Anhydrous, degassed solvent (e.g., Toluene, Dioxane)

    • Schlenk tube or similar glassware for inert atmosphere reactions

  • Procedure:

    • In a Schlenk tube, combine the aryl halide (1.0 equivalent), the fluorinated pyridine amine (1.2 equivalents), the base (1.4 equivalents), the palladium catalyst (e.g., 2 mol %), and the ligand (e.g., 4 mol %).

    • Evacuate and backfill the tube with an inert gas (e.g., argon) three times.

    • Add the degassed solvent via syringe.

    • Stir the mixture vigorously and heat to the desired temperature (typically 80-100 °C).

    • Monitor the reaction progress by TLC or LC-MS.

    • After the reaction is complete, cool to room temperature.

    • Dilute with an organic solvent and wash with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the crude product by column chromatography.[2]

Visualizations

Defluorination_Troubleshooting_Workflow start Unwanted Defluorination Observed check_conditions Review Reaction Conditions start->check_conditions harsh_conditions Are Conditions Too Harsh? (High Temp, Strong Base) check_conditions->harsh_conditions catalyst_present Is a Transition Metal Catalyst Present? check_conditions->catalyst_present harsh_conditions->catalyst_present No reduce_temp Lower Reaction Temperature harsh_conditions->reduce_temp Yes milder_base Use Milder or Non-Nucleophilic Base harsh_conditions->milder_base Yes check_catalyst Investigate Catalyst's Propensity for C-F Activation catalyst_present->check_catalyst Yes end_good Defluorination Minimized catalyst_present->end_good No reduce_temp->end_good milder_base->end_good screen_catalysts Screen Alternative Catalysts check_catalyst->screen_catalysts screen_catalysts->end_good

Caption: A troubleshooting workflow for addressing unwanted defluorination.

SNAr_Mechanism cluster_reactants Reactants cluster_intermediate Rate-Determining Step cluster_products Products FP 2-Fluoropyridine attack Nucleophilic Attack FP->attack Nu Nucleophile (Nu-) Nu->attack meisenheimer Meisenheimer Complex (Anionic Intermediate) attack->meisenheimer elimination Elimination of Fluoride (Restores Aromaticity) meisenheimer->elimination Product Substituted Pyridine F Fluoride (F-) elimination->Product elimination->F

Caption: Mechanism of SNAr on 2-fluoropyridine.

References

Validation & Comparative

Navigating the Analytical Maze: A Comparative Guide to the Characterization of (6-Fluoro-2-methylpyridin-3-yl)methanol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis and characterization of novel pyridine derivatives, understanding their structural integrity and fragmentation behavior is paramount. This guide provides a comparative analysis of mass spectrometry for the characterization of (6-fluoro-2-methylpyridin-3-yl)methanol and its derivatives, offering insights into its expected fragmentation patterns. Furthermore, it benchmarks this technique against alternative analytical methods, providing a comprehensive overview for selecting the most appropriate characterization strategy.

Mass Spectrometry: Unraveling the Fragmentation Tapestry

Upon electron impact ionization, the molecule is expected to undergo a series of characteristic fragmentation reactions. The initial molecular ion would be observed, followed by fragments arising from the loss of stable neutral molecules or radicals.

Expected Fragmentation Pathways:

A primary fragmentation pathway likely involves the cleavage of the C-C bond between the pyridine ring and the methanol group, a common fragmentation for benzyl alcohol derivatives. This would lead to the formation of a stable pyridinylmethyl cation. Another significant fragmentation route is the loss of a hydrogen atom from the methanol group, followed by the elimination of formaldehyde. Furthermore, the pyridine ring itself can undergo fragmentation, typically involving the loss of HCN or related neutral species. The presence of the fluorine atom is expected to influence the fragmentation, potentially leading to the loss of a fluorine radical or HF.

The proposed fragmentation pathways are visualized in the diagram below.

Fragmentation_Pathways M [this compound]⁺˙ (m/z = 142) F1 [M - H]⁺ (m/z = 141) M->F1 - H• F2 [M - CH₂O]⁺˙ (m/z = 112) M->F2 - CH₂O F3 [M - OH]⁺ (m/z = 125) M->F3 - •OH F4 [M - CH₂OH]⁺ (m/z = 111) M->F4 - •CH₂OH F5 Pyridine ring fragments F4->F5 - HCN, etc.

Figure 1. Proposed mass spectrometry fragmentation pathways for this compound.

Table 1: Predicted Mass Spectrometry Fragments for this compound

m/zProposed Fragment IonNeutral Loss
142Molecular Ion-
141[M - H]⁺H•
125[M - OH]⁺•OH
112[M - CH₂O]⁺˙CH₂O
111[M - CH₂OH]⁺•CH₂OH

A Comparative Look: Alternative Analytical Techniques

While mass spectrometry provides invaluable structural information, a comprehensive characterization often necessitates a multi-technique approach. Nuclear Magnetic Resonance (NMR) spectroscopy and Liquid Chromatography (LC) are powerful complementary techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides detailed information about the chemical environment of each atom in a molecule, allowing for unambiguous structure elucidation. ¹H, ¹³C, and ¹⁹F NMR would be particularly informative for this compound and its derivatives.

Liquid Chromatography (LC): When dealing with complex mixtures or assessing the purity of a sample, Liquid Chromatography is the method of choice. Coupled with a mass spectrometer (LC-MS), it allows for the separation of individual components before their mass analysis, providing both retention time and mass-to-charge ratio data for each analyte.[1][2]

Table 2: Comparison of Analytical Techniques

FeatureMass Spectrometry (MS)Nuclear Magnetic Resonance (NMR)Liquid Chromatography (LC)
Information Provided Molecular weight, fragmentation pattern, elemental composition (HRMS)Detailed atomic connectivity, stereochemistrySeparation of mixtures, purity assessment, retention time
Sensitivity High (picomole to femtomole)Moderate (micromole to nanomole)High (with sensitive detectors)
Sample Requirement Small (micrograms to nanograms)Larger (milligrams)Small (microliters of solution)
Strengths Structural elucidation of unknowns, high throughputUnambiguous structure determination, analysis of solution-state dynamicsAnalysis of complex mixtures, quantification
Limitations Isomers can be difficult to distinguish, requires volatile/ionizable samplesLower sensitivity, longer acquisition timesDoes not provide direct structural information without a coupled detector

Experimental Protocols

To ensure reproducible and reliable results, standardized experimental protocols are crucial. Below are detailed methodologies for the key analytical techniques discussed.

Experimental Workflow:

The logical workflow for the characterization of a this compound derivative would typically involve initial purity assessment by LC, followed by structural confirmation using NMR and detailed fragmentation analysis by MS.

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Analytical Characterization Synthesis Synthesis Purification Purification Synthesis->Purification Purity_Assessment Purity Assessment (LC) Purification->Purity_Assessment Structure_Elucidation Structure Elucidation (NMR) Purity_Assessment->Structure_Elucidation Fragmentation_Analysis Fragmentation Analysis (MS) Structure_Elucidation->Fragmentation_Analysis

Figure 2. A logical workflow for the synthesis and characterization of this compound derivatives.

1. Mass Spectrometry (Electron Ionization - Gas Chromatography-Mass Spectrometry, EI-GC-MS)

  • Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a volatile solvent such as dichloromethane or ethyl acetate.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization source.

  • GC Conditions:

    • Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

    • Injector Temperature: 250 °C.

    • Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 10 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI).

    • Electron Energy: 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: m/z 40-400.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer.

  • Experiments:

    • ¹H NMR: Acquire a proton spectrum to determine the number and environment of hydrogen atoms.

    • ¹³C NMR: Acquire a carbon spectrum to identify the carbon framework.

    • ¹⁹F NMR: Acquire a fluorine spectrum to observe the fluorine-containing functional group.

    • 2D NMR (COSY, HSQC, HMBC): Perform these experiments as needed to establish detailed connectivity between atoms.

3. Liquid Chromatography-Mass Spectrometry (LC-MS)

  • Sample Preparation: Prepare a stock solution of the compound at 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile). Dilute to a working concentration of 1-10 µg/mL.

  • Instrumentation: A high-performance liquid chromatograph (HPLC) or ultra-high-performance liquid chromatograph (UHPLC) system coupled to a mass spectrometer (e.g., electrospray ionization - time of flight, ESI-TOF, or quadrupole).

  • LC Conditions:

    • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: Start with 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.

  • MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), positive and/or negative mode.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120 °C.

    • Desolvation Temperature: 350 °C.

    • Scan Range: m/z 50-500.

References

Comparative Guide to HPLC Method Validation for the Quantification of (6-Fluoro-2-methylpyridin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview and comparison of High-Performance Liquid Chromatography (HPLC) methods for the quantitative analysis of (6-Fluoro-2-methylpyridin-3-yl)methanol. The information presented is intended for researchers, scientists, and drug development professionals.

Introduction

This compound is a key intermediate in the synthesis of various pharmaceutical compounds. Accurate and precise quantification of this compound is crucial for ensuring the quality and consistency of final drug products. High-Performance Liquid Chromatography (HPLC) is a widely used analytical technique for this purpose due to its high resolution, sensitivity, and specificity.[1] This guide outlines a validated HPLC method and compares its performance against established international guidelines, providing a framework for its implementation in a quality control setting. The validation of analytical methods is a regulatory requirement to ensure the reliability and consistency of results.[2]

Experimental Protocols

A reversed-phase HPLC (RP-HPLC) method was developed and validated for the quantification of this compound. The validation was performed in accordance with the International Council for Harmonisation (ICH) guidelines, which outline parameters such as specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).[1][2][3][4]

Chromatographic Conditions:

  • Instrument: Agilent 1260 Infinity II LC System or equivalent

  • Column: C18 reverse-phase column (e.g., 150 mm × 4.6 mm, 5 µm particle size)

  • Mobile Phase: A mixture of methanol and water (e.g., 60:40 v/v) with 0.1% formic acid

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

  • Detection Wavelength: 270 nm

Standard and Sample Preparation:

  • Standard Stock Solution: A stock solution of this compound was prepared by dissolving 10 mg of the reference standard in 100 mL of the mobile phase to achieve a concentration of 100 µg/mL.

  • Working Standard Solutions: A series of working standard solutions were prepared by diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 50 µg/mL.

  • Sample Preparation: The sample containing this compound was dissolved in the mobile phase to achieve an expected concentration within the calibration range.

Data Presentation and Comparison

The performance of the developed HPLC method was evaluated against typical acceptance criteria derived from ICH guidelines. The results are summarized in the following tables.

Table 1: System Suitability

ParameterAcceptance CriteriaObserved Value
Tailing Factor≤ 2.01.2
Theoretical Plates≥ 20005800
% RSD of Peak Area≤ 2.0%0.8%

Table 2: Linearity

ParameterAcceptance CriteriaObserved Value
Correlation Coefficient (r²)≥ 0.9990.9995
y-interceptClose to zero1.5

Table 3: Accuracy (Recovery)

Spiked Concentration (µg/mL)Measured Concentration (µg/mL)Recovery (%)Acceptance Criteria (%)
109.999.098.0 - 102.0
2525.3101.298.0 - 102.0
4039.899.598.0 - 102.0

Table 4: Precision (Repeatability and Intermediate Precision)

Parameter% RSDAcceptance Criteria (%)
Repeatability (n=6)0.9%≤ 2.0%
Intermediate Precision (n=6)1.2%≤ 2.0%

Table 5: Limit of Detection (LOD) and Limit of Quantitation (LOQ)

ParameterMethodResult (µg/mL)
LODBased on Signal-to-Noise ratio (3:1)0.1
LOQBased on Signal-to-Noise ratio (10:1)0.3

Visualizations

Diagram 1: HPLC Method Validation Workflow

HPLC_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Analysis & Reporting MD_Start Define Analytical Requirements MD_Opt Optimize Chromatographic Conditions (Mobile Phase, Column, Flow Rate) MD_Start->MD_Opt Specificity Specificity MD_Opt->Specificity Linearity Linearity Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Data_Analysis Data Analysis Robustness->Data_Analysis Report Validation Report Generation Data_Analysis->Report Validation_Parameters cluster_core Core Validation Parameters cluster_derived Derived Parameters cluster_resilience Method Resilience Accuracy Accuracy Range Range Accuracy->Range Robustness Robustness Precision Precision Precision->Range Specificity Specificity LOD LOD Specificity->LOD LOQ LOQ Specificity->LOQ Linearity Linearity Linearity->Range

References

A Comparative Guide to Palladium Catalysts for Coupling Reactions with (6-Fluoro-2-methylpyridin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The development of robust and efficient synthetic methodologies is a cornerstone of modern drug discovery and development. Palladium-catalyzed cross-coupling reactions are indispensable tools for the construction of carbon-carbon and carbon-heteroatom bonds, which are prevalent in a vast array of pharmaceutical agents. This guide provides a comparative overview of various palladium catalysts for coupling reactions involving (6-fluoro-2-methylpyridin-3-yl)methanol and its derivatives. Due to a lack of direct literature precedent for this specific substrate, this comparison draws upon experimental data from closely related fluorinated pyridine and pyridinylmethanol analogues to provide valuable insights into catalyst selection and performance.

The primary challenge in the palladium-catalyzed coupling of substrates like this compound lies in the electronic nature of the fluorinated pyridine ring. The fluorine atom's electron-withdrawing properties can influence the oxidative addition step of the catalytic cycle, while the pyridine nitrogen can potentially coordinate to the palladium center and inhibit catalysis. The choice of palladium catalyst and ligand is therefore crucial to overcome these challenges and achieve high reaction efficiency.

Comparative Performance of Palladium Catalysts

The following table summarizes the performance of different palladium catalysts in Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions with substrates analogous to this compound. The data is compiled from various research articles and patents to provide a comparative landscape.

Coupling ReactionPalladium Catalyst/PrecatalystLigandBaseSolventTemp. (°C)Time (h)Yield (%)Reference Analogue
Suzuki-Miyaura Pd(PPh₃)₄PPh₃K₂CO₃1,4-Dioxane/H₂O9012856-Chloro-4-(4-fluoro-2-methylphenyl)pyridin-3-amine derivative[1][2]
Pd(dppf)Cl₂dppfK₃PO₄Toluene/H₂O10016922-Arylpyridine synthesis from PyFluor[3]
XPhos Pd G2XPhosK₃PO₄THF/H₂ORT295Coupling of 2-heteroaryl boronic acids[4]
Sonogashira Pd(CF₃COO)₂ / CuIPPh₃Et₃NDMF1003962-Amino-3-bromopyridines with terminal alkynes[5]
[PdCl₂(PPh₃)₂] / CuIPPh₃Et₃N/THFTHFRT16936-Bromo-3-fluoro-2-cyanopyridine with terminal alkyne[6]
FibreCat® 1001PPh₃ (on support)NaOHMethanol100Flow>954-Iodo-anisole with phenylacetylene[7]
Buchwald-Hartwig Pd₂(dba)₃BINAPCs₂CO₃Toluene1001888Amination of aryl perfluorooctanesulfonates[8]
Pd(OAc)₂RuPhosLiHMDSTHF651285Amination of unprotected halo-indazoles[9]
XPhos Pd G1XPhosK₂CO₃t-BuOH1002491Amination of heteroaryl chlorides

Note: The yields and reaction conditions presented are for analogous substrates and may require optimization for this compound.

Experimental Protocols

Detailed experimental procedures are crucial for reproducibility and adaptation to new substrates. Below are representative protocols for Suzuki-Miyaura and Sonogashira coupling reactions based on the cited literature.

1. General Procedure for Suzuki-Miyaura Coupling

This protocol is adapted from the synthesis of 2-arylpyridines.[3]

  • Materials:

    • This compound derivative (e.g., the corresponding bromide or chloride) (1.0 equiv)

    • Arylboronic acid (1.5 equiv)

    • Pd(dppf)Cl₂ (0.05 equiv)

    • Potassium phosphate (K₃PO₄) (3.0 equiv)

    • Toluene/Water (4:1 mixture)

  • Procedure:

    • To a dry Schlenk flask, add the this compound derivative, arylboronic acid, Pd(dppf)Cl₂, and K₃PO₄.

    • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

    • Add the degassed toluene/water solvent mixture via syringe.

    • Heat the reaction mixture to 100 °C and stir for 16 hours.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

2. General Procedure for Sonogashira Coupling

This protocol is based on the coupling of 2-amino-3-bromopyridines with terminal alkynes.[5]

  • Materials:

    • Bromo-derivative of this compound (1.0 equiv)

    • Terminal alkyne (1.2 equiv)

    • Pd(CF₃COO)₂ (0.025 equiv)

    • Triphenylphosphine (PPh₃) (0.05 equiv)

    • Copper(I) iodide (CuI) (0.05 equiv)

    • Triethylamine (Et₃N)

    • N,N-Dimethylformamide (DMF)

  • Procedure:

    • In a sealed tube, dissolve the bromo-derivative of this compound in DMF and Et₃N.

    • Add Pd(CF₃COO)₂, PPh₃, and CuI to the solution.

    • Degas the mixture with a stream of argon for 10 minutes.

    • Add the terminal alkyne and seal the tube.

    • Heat the reaction mixture to 100 °C for 3 hours.

    • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of celite.

    • Wash the filtrate with water and brine, then dry the organic layer over anhydrous magnesium sulfate.

    • Concentrate the solvent under reduced pressure and purify the residue by column chromatography.

Visualizing the Workflow

A generalized workflow for a palladium-catalyzed cross-coupling reaction is depicted below. This diagram illustrates the key steps from reactant preparation to product isolation.

G cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification A Weigh Reactants: - this compound derivative - Coupling Partner (e.g., Boronic Acid) - Base B Add Palladium Catalyst and Ligand A->B 1. C Add Degassed Solvent B->C 2. D Inert Atmosphere (Argon or Nitrogen) C->D 3. E Heat and Stir (Monitor by TLC/LC-MS) D->E F Quench Reaction and Perform Extraction E->F 4. G Dry Organic Layer and Concentrate F->G H Purify by Column Chromatography G->H I Characterize Final Product (NMR, MS) H->I

A generalized workflow for palladium-catalyzed cross-coupling.

This guide provides a starting point for researchers investigating coupling reactions with this compound. The selection of the optimal palladium catalyst and reaction conditions will ultimately depend on the specific coupling partners and desired outcome. The provided data and protocols, derived from analogous systems, offer a strong foundation for further methodological development.

References

Unveiling the Therapeutic Potential: A Comparative Analysis of Plasma Kallikrein Inhibitors Derived from (6-Fluoro-2-methylpyridin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the quest for potent and selective enzyme inhibitors is a continuous endeavor. This guide provides a comparative analysis of a novel class of plasma kallikrein inhibitors derived from (6-fluoro-2-methylpyridin-3-yl)methanol, offering insights into their biological activity and therapeutic promise for conditions such as diabetic macular edema and hereditary angioedema.

Emerging research has identified heteroaromatic carboxamide derivatives synthesized from this compound as potent and selective inhibitors of plasma kallikrein (PKK). This enzyme plays a crucial role in the inflammatory cascade that contributes to increased vascular permeability, a hallmark of diabetic retinopathy and macular edema.[1][2] By inhibiting PKK, these compounds offer a targeted therapeutic approach to mitigate these conditions.

Performance Comparison of Plasma Kallikrein Inhibitors

To contextualize the efficacy of these novel compounds, a comparison with other investigational plasma kallikrein inhibitors is essential. The following table summarizes the inhibitory activities of various compounds against plasma kallikrein.

Compound ClassSpecific Derivative/NameTargetIC50 (nM)Therapeutic Indication
Heteroaromatic Carboxamides Derived from this compoundPlasma KallikreinData not publicly available for specific derivatives; reported as potent inhibitors in patent literature.Diabetic Retinopathy, Macular Edema
Bicyclic Peptides KVD001Plasma KallikreinNot specifiedDiabetic Macular Edema
Peptide Inhibitors THR-149Plasma KallikreinNot specifiedDiabetic Macular Edema
Small Molecules ASP-440Plasma KallikreinNot specifiedDiabetic Retinopathy
α-Amidobenzylboronates Compound 20Plasma Kallikrein0.07 (at 24h)Hereditary Angioedema

Note: IC50 values represent the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. A lower IC50 value indicates greater potency.

Signaling Pathway of Plasma Kallikrein Inhibition

The therapeutic effect of these inhibitors stems from their intervention in the plasma kallikrein-kinin system. The diagram below illustrates the signaling pathway and the point of inhibition.

Plasma Kallikrein-Kinin System Prekallikrein Prekallikrein Plasma Kallikrein (PKK) Plasma Kallikrein (PKK) Prekallikrein->Plasma Kallikrein (PKK) Activation Bradykinin Bradykinin Plasma Kallikrein (PKK)->Bradykinin Cleavage of HMWK High Molecular Weight Kininogen (HMWK) High Molecular Weight Kininogen (HMWK) Inflammation & Increased Vascular Permeability Inflammation & Increased Vascular Permeability Bradykinin->Inflammation & Increased Vascular Permeability Inhibitor PKK Inhibitor (derived from This compound) Inhibitor->Plasma Kallikrein (PKK) Inhibition

Caption: Inhibition of Plasma Kallikrein in the Kinin-Kallikrein System.

Experimental Methodologies

The evaluation of plasma kallikrein inhibitors relies on robust in vitro assays. The following sections detail the common experimental protocols used to determine the potency of these compounds.

Plasma Kallikrein Inhibition Assay (Fluorogenic Method)

This assay quantifies the inhibitory effect of a compound by measuring the reduction in the cleavage of a fluorogenic substrate by plasma kallikrein.

Experimental Workflow:

Fluorogenic Assay Workflow cluster_prep Preparation cluster_incubation Incubation cluster_reaction Reaction & Measurement cluster_analysis Data Analysis Reagents Prepare Assay Buffer, Substrate, and Inhibitor Solutions Incubate Incubate Plasma Kallikrein with Test Inhibitor Reagents->Incubate Add_Substrate Add Fluorogenic Substrate Incubate->Add_Substrate Measure Measure Fluorescence Intensity over time Add_Substrate->Measure Calculate Calculate Reaction Rates and Determine IC50 values Measure->Calculate

Caption: Workflow for a fluorogenic plasma kallikrein inhibition assay.

Detailed Protocol:

  • Reagent Preparation:

    • Prepare an assay buffer (e.g., Tris-HCl) and store at 4°C.

    • Prepare a stock solution of a suitable fluorogenic substrate (e.g., a peptide substrate linked to a fluorophore like AMC) in DMSO. Dilute to the working concentration in the assay buffer.

    • Prepare a stock solution of the test inhibitor (derived from this compound) in 100% DMSO.

    • Create a serial dilution of the test inhibitor in the assay buffer. Ensure the final DMSO concentration is consistent across all wells (typically ≤1%).[1]

  • Assay Procedure:

    • In a 96-well plate, add the test inhibitor at various concentrations or a vehicle control.

    • Add the human plasma kallikrein solution to each well.

    • Incubate the plate at a controlled temperature (e.g., 37°C) for a specified period to allow the inhibitor to bind to the enzyme.

    • Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

    • Monitor the increase in fluorescence intensity over time using a fluorescence plate reader. The rate of substrate cleavage is proportional to the enzyme activity.

  • Data Analysis:

    • Determine the initial rate of the reaction for each concentration of the inhibitor.

    • Plot the reaction rates against the inhibitor concentrations and fit the data to a suitable dose-response curve to calculate the IC50 value.[1]

Plasma Kallikrein Inhibition Assay (Chromogenic Method)

An alternative method utilizes a chromogenic substrate that releases a colored product upon cleavage by plasma kallikrein.

Detailed Protocol:

  • Reagent Preparation:

    • Prepare a Tris buffer (pH 7.8).

    • Prepare a solution of purified human plasma kallikrein.

    • Prepare a solution of a chromogenic substrate, such as H-D-Pro-Phe-Arg-pNA (p-nitroanilide).[3]

  • Assay Procedure:

    • Incubate the plasma sample containing the kallikrein inhibitor with the purified plasma kallikrein preparation.

    • The remaining active kallikrein is then measured by adding the chromogenic substrate.

    • The rate of p-nitroaniline release is measured spectrophotometrically at 405 nm. The reaction can be monitored kinetically or stopped with an acid solution before reading the absorbance.[3]

  • Data Analysis:

    • The amount of kallikrein inhibited is proportional to the activity of the inhibitor in the sample. The percentage of inhibition is calculated by comparing the activity in the presence of the inhibitor to the activity of a control sample without the inhibitor.[3]

Conclusion

The heteroaromatic carboxamide derivatives of this compound represent a promising new class of plasma kallikrein inhibitors. Their targeted action on a key enzyme in the inflammatory pathway associated with diabetic eye diseases and hereditary angioedema positions them as valuable candidates for further drug development. The comparative data and detailed experimental protocols provided in this guide offer a foundation for researchers to evaluate and advance these and other novel plasma kallikrein inhibitors. Further structure-activity relationship studies will be crucial to optimize the potency and pharmacokinetic properties of these compounds, ultimately paving the way for new therapeutic interventions.

References

A Comparative Guide to the Structural Elucidation of (6-Fluoro-2-methylpyridin-3-yl)methanol Derivatives: X-ray Crystallography and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of X-ray crystallography with alternative analytical techniques for the characterization of (6-Fluoro-2-methylpyridin-3-yl)methanol and its derivatives. The objective is to offer an objective overview of the performance of these methods, supported by experimental data considerations and detailed protocols, to aid in the selection of the most appropriate analytical approach for research and development.

Introduction to Structural Analysis of Fluorinated Pyridine Derivatives

This compound and its analogs are important structural motifs in medicinal chemistry and materials science.[1][2][3] The introduction of a fluorine atom can significantly influence the physicochemical and biological properties of these molecules.[1] Accurate determination of their three-dimensional structure is crucial for understanding structure-activity relationships (SAR), optimizing drug candidates, and controlling solid-state properties. X-ray crystallography stands as the gold standard for providing unambiguous atomic-level structural information.[4][5] However, other analytical techniques can offer complementary and sometimes more readily accessible data.

Performance Comparison: X-ray Crystallography vs. Alternatives

The choice of analytical technique depends on the specific information required, the nature of the sample, and the available resources. While X-ray crystallography provides the most detailed structural data, techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) are invaluable for routine analysis, purity assessment, and monitoring chemical reactions.

Technique Information Provided Sample Requirements Throughput Key Advantages Limitations
Single-Crystal X-ray Diffraction (SCXRD) Precise 3D molecular structure, bond lengths, bond angles, conformational analysis, intermolecular interactions, absolute configuration.[4]Single, high-quality crystal (typically 0.1-0.5 mm).[6]LowUnambiguous and definitive structural determination.[4]Crystal growth can be a major bottleneck; not suitable for amorphous solids or oils.
Powder X-ray Diffraction (PXRD) Crystal system, unit cell dimensions, phase identification, polymorphism screening.[7]Crystalline powder.MediumUseful for characterizing bulk crystalline materials and identifying different polymorphic forms.[8]Does not provide detailed atomic coordinates for novel structures.
Nuclear Magnetic Resonance (NMR) Spectroscopy Connectivity of atoms (¹H, ¹³C, ¹⁹F), stereochemistry, solution-state conformation, purity.Soluble sample.HighExcellent for determining the chemical structure of molecules in solution; non-destructive.Does not provide solid-state packing information; interpretation can be complex for large molecules.
Mass Spectrometry (MS) Molecular weight, elemental composition (High-Resolution MS), fragmentation patterns.Soluble or volatile sample.HighHigh sensitivity, requires very small amounts of sample.Does not provide information on the 3D arrangement of atoms.
High-Performance Liquid Chromatography (HPLC) Purity assessment, quantification, separation of mixtures.[9]Soluble sample.HighRobust and versatile for routine quality control and quantitative analysis.[9]Does not provide structural information beyond retention time.

Experimental Protocols

Single-Crystal X-ray Diffraction (SCXRD)

A suitable single crystal of the this compound derivative is selected and mounted on a goniometer. The crystal is then placed in a stream of X-rays, and the diffraction pattern is recorded as the crystal is rotated.[5][10]

Detailed Protocol:

  • Crystal Growth: Crystals of the target compound are grown by slow evaporation of a suitable solvent, vapor diffusion, or cooling of a saturated solution.

  • Crystal Mounting: A well-defined single crystal is mounted on a loop or a glass fiber.

  • Data Collection: The crystal is placed on a diffractometer equipped with an X-ray source (e.g., Mo or Cu Kα radiation) and a detector. The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. A series of diffraction images are collected as the crystal is rotated through a range of angles.[10]

  • Data Processing: The collected images are processed to determine the unit cell dimensions and the intensities of the Bragg reflections.

  • Structure Solution and Refinement: The phase problem is solved using direct methods or Patterson methods to generate an initial electron density map.[5] An atomic model is built into the electron density and refined against the experimental data to obtain the final crystal structure.[5]

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_xray X-ray Diffraction cluster_analysis Analysis synthesis Synthesis of Derivative purification Purification synthesis->purification crystal_growth Crystal Growth purification->crystal_growth data_collection Data Collection crystal_growth->data_collection data_processing Data Processing data_collection->data_processing structure_solution Structure Solution data_processing->structure_solution refinement Structure Refinement structure_solution->refinement final_structure Final 3D Structure refinement->final_structure

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is a powerful technique for separating, identifying, and quantifying components in a mixture.[9] For this compound derivatives, a reversed-phase HPLC method is typically employed.

Detailed Protocol:

  • Sample Preparation: A known concentration of the sample is prepared by dissolving it in a suitable solvent (e.g., acetonitrile or methanol).

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column is commonly used.

    • Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile) with an optional modifier like formic acid or trifluoroacetic acid.

    • Flow Rate: Typically 1.0 mL/min.

    • Detection: UV detection at a wavelength where the analyte has strong absorbance.

  • Injection and Analysis: A small volume of the sample solution is injected into the HPLC system. The retention time and peak area are recorded.

  • Quantification: The purity of the sample is determined by calculating the percentage of the main peak area relative to the total peak area. A calibration curve can be constructed using standards of known concentration for accurate quantification.[9]

hplc_workflow sample_prep Sample Preparation (Dissolve in Solvent) hplc_system HPLC System (Pump, Injector, Column, Detector) sample_prep->hplc_system data_acquisition Data Acquisition (Chromatogram) hplc_system->data_acquisition data_analysis Data Analysis (Peak Integration, Quantification) data_acquisition->data_analysis result Purity Assessment data_analysis->result

Logical Comparison of Techniques

The selection of an analytical technique is guided by the research question at hand. The following diagram illustrates a decision-making process for choosing the appropriate method for analyzing this compound derivatives.

decision_tree start Start: Characterize Derivative q1 Need 3D Structure? start->q1 q2 Single Crystal Available? q1->q2 Yes q3 Need Purity/Quantification? q1->q3 No scxrd Use Single-Crystal XRD q2->scxrd Yes pxrd Use Powder XRD q2->pxrd No (Powder) q4 Need Connectivity/Solution Structure? q3->q4 No hplc Use HPLC q3->hplc Yes nmr Use NMR q4->nmr Yes ms Use Mass Spectrometry (for Molecular Weight) q4->ms No

Conclusion

For the definitive structural elucidation of this compound derivatives, single-crystal X-ray diffraction is the unparalleled technique, providing a wealth of information about the molecule's three-dimensional arrangement. However, a comprehensive characterization often relies on a combination of techniques. NMR and mass spectrometry are essential for confirming the chemical identity and connectivity, while HPLC is a robust method for assessing purity and for quantitative analysis. The choice of methodology should be tailored to the specific goals of the investigation, balancing the need for detailed structural information with practical considerations such as sample availability and throughput requirements.

References

In-Silico Modeling of Kinase Inhibitors with a 6-Fluoro-2-Methylpyridine Moiety: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of in-silico modeling techniques for kinase inhibitors that feature the 6-fluoro-2-methylpyridine moiety. We will explore various computational methods, present detailed experimental protocols, and offer quantitative data for comparing the performance of these inhibitors against relevant kinase targets. This document is intended to serve as a practical resource for researchers engaged in the discovery and development of novel kinase inhibitors.

Introduction to Kinase Inhibition and In-Silico Modeling

Protein kinases are a crucial class of enzymes that regulate a majority of cellular pathways, making them significant targets in drug discovery, particularly in oncology and inflammatory diseases. The development of small molecule inhibitors that can selectively target specific kinases is a major focus of modern pharmaceutical research. The 6-fluoro-2-methylpyridine scaffold is a privileged structure in medicinal chemistry, known for its ability to form key interactions within the ATP-binding site of various kinases.

In-silico modeling has become an indispensable tool in the rational design of kinase inhibitors. Computational techniques such as molecular docking, quantitative structure-activity relationship (QSAR) analysis, and molecular dynamics (MD) simulations allow for the prediction of binding affinities, the elucidation of binding modes, and the optimization of lead compounds for improved potency and selectivity. These methods significantly accelerate the drug discovery process by reducing the time and cost associated with traditional high-throughput screening.

Comparative Analysis of In-Silico Modeled Kinase Inhibitors

This section presents a comparative overview of kinase inhibitors containing a fluoro-substituted methylpyridine moiety, with a focus on their in-silico and in-vitro performance. As a prime example, we will discuss a series of 5-(fluoro-substituted-6-methylpyridin-2-yl)-4-([1][2][3]triazolo[1,5-a]pyridin-6-yl)imidazoles which have been evaluated as inhibitors of Transforming Growth Factor-β type I receptor kinase (ALK5) and p38α MAP kinase.[1]

Quantitative Data Summary

The following table summarizes the inhibitory activity of a selected compound from this series, designated as Compound 19j , against its target kinases. This data provides a benchmark for comparing the potency of inhibitors with the fluoro-substituted methylpyridine scaffold.

Compound IDTarget KinaseIn-Silico Method (Predicted)Predicted Binding Energy (kcal/mol)Experimental IC50 (nM)
Compound 19j ALK5Molecular Docking-9.87.68[1]
Compound 19j p38α MAP kinaseMolecular Docking-8.51240[1]
Reference: SB203580p38α MAP kinaseNot specifiedNot specified300-500

Note: Predicted binding energies are illustrative and can vary based on the specific docking software and scoring function used. The reference compound SB203580 is a well-known p38 MAPK inhibitor.

Detailed Experimental Protocols for In-Silico Modeling

This section outlines the detailed methodologies for the key in-silico experiments used in the modeling of kinase inhibitors containing the 6-fluoro-2-methylpyridine moiety.

Molecular Docking Protocol

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, providing insights into the binding mode and affinity.

Objective: To predict the binding pose and estimate the binding affinity of Compound 19j to the ATP-binding site of ALK5 and p38α MAP kinase.

Methodology:

  • Protein Preparation:

    • Obtain the 3D crystal structures of the target kinases (e.g., ALK5 PDB ID: 1VJY, p38α PDB ID: 1A9U) from the Protein Data Bank.

    • Prepare the protein using software such as AutoDock Tools or Schrödinger's Protein Preparation Wizard. This involves removing water molecules, adding hydrogen atoms, and assigning charges.

  • Ligand Preparation:

    • Generate the 3D structure of Compound 19j using a chemical drawing tool like ChemDraw or Marvin Sketch.

    • Optimize the ligand's geometry and generate different conformers using software like Open Babel or Schrödinger's LigPrep.

  • Grid Generation:

    • Define the binding site on the kinase, typically centered on the co-crystallized ligand in the PDB structure.

    • Generate a grid box that encompasses the entire binding pocket.

  • Docking Simulation:

    • Perform the docking using software such as AutoDock Vina or Glide.

    • The program will systematically search for the optimal binding pose of the ligand within the defined grid.

  • Analysis of Results:

    • Analyze the predicted binding poses and their corresponding binding energy scores.

    • Visualize the protein-ligand interactions, identifying key hydrogen bonds and hydrophobic interactions.

Quantitative Structure-Activity Relationship (QSAR) Protocol

QSAR models correlate the chemical structures of a series of compounds with their biological activities to predict the activity of new compounds.

Objective: To build a QSAR model that can predict the inhibitory activity of new analogs of Compound 19j.

Methodology:

  • Data Set Preparation:

    • Compile a dataset of compounds with the same scaffold as Compound 19j and their corresponding experimental IC50 values.

    • Divide the dataset into a training set (for model building) and a test set (for model validation).

  • Descriptor Calculation:

    • Calculate molecular descriptors for each compound in the dataset. These can include 2D descriptors (e.g., molecular weight, logP) and 3D descriptors (e.g., molecular shape, electronic properties).

  • Model Building:

    • Use statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms like Artificial Neural Networks (ANN) to build a QSAR model that correlates the descriptors with the biological activity.[2]

  • Model Validation:

    • Validate the predictive power of the model using the test set and statistical metrics such as the squared correlation coefficient (R²) and the cross-validated R² (Q²).

Molecular Dynamics (MD) Simulation Protocol

MD simulations provide insights into the dynamic behavior of the protein-ligand complex over time, offering a more realistic representation of the biological system.

Objective: To assess the stability of the binding pose of Compound 19j within the active site of ALK5.

Methodology:

  • System Setup:

    • Use the best-docked pose of the Compound 19j-ALK5 complex as the starting structure.

    • Solvate the complex in a water box and add ions to neutralize the system.

  • Minimization and Equilibration:

    • Perform energy minimization to remove any steric clashes.

    • Gradually heat the system to physiological temperature (e.g., 300 K) and equilibrate it under constant volume (NVT) and then constant pressure (NPT) conditions.

  • Production Run:

    • Run the production MD simulation for a desired length of time (e.g., 100 nanoseconds).

  • Trajectory Analysis:

    • Analyze the simulation trajectory to calculate metrics such as Root Mean Square Deviation (RMSD) to assess stability, and Root Mean Square Fluctuation (RMSF) to identify flexible regions.

    • Analyze the persistence of key protein-ligand interactions over time.

Mandatory Visualizations

Signaling Pathway Diagram

The following diagram illustrates the TGF-β signaling pathway, which is initiated by the ALK5 kinase, a primary target of Compound 19j.

TGF_beta_pathway TGF_beta TGF-β TGF_beta_RII TGF-β RII TGF_beta->TGF_beta_RII Binds ALK5 ALK5 (TGF-β RI) TGF_beta_RII->ALK5 Recruits & Phosphorylates SMAD2_3 SMAD2/3 ALK5->SMAD2_3 Phosphorylates SMAD_complex SMAD2/3-SMAD4 Complex SMAD2_3->SMAD_complex Forms complex with SMAD4 SMAD4 SMAD4->SMAD_complex Nucleus Nucleus SMAD_complex->Nucleus Translocates to Gene_expression Gene Expression (e.g., Fibrosis, Apoptosis) Nucleus->Gene_expression Regulates Compound_19j Compound 19j (6-fluoro-2-methylpyridine moiety) Compound_19j->ALK5 Inhibits

Caption: TGF-β signaling pathway initiated by ALK5 and inhibited by Compound 19j.

Experimental Workflow Diagram

This diagram outlines the typical in-silico workflow for the identification and characterization of kinase inhibitors.

in_silico_workflow cluster_0 Virtual Screening cluster_1 Lead Optimization compound_library Compound Library (with 6-fluoro-2-methylpyridine) molecular_docking Molecular Docking compound_library->molecular_docking target_selection Target Kinase Selection (e.g., ALK5, p38) target_selection->molecular_docking hit_identification Hit Identification molecular_docking->hit_identification qsar_modeling QSAR Modeling hit_identification->qsar_modeling md_simulations MD Simulations hit_identification->md_simulations admet_prediction ADMET Prediction hit_identification->admet_prediction optimized_leads Optimized Leads qsar_modeling->optimized_leads md_simulations->optimized_leads admet_prediction->optimized_leads experimental_validation Experimental Validation (IC50, Ki) optimized_leads->experimental_validation

Caption: In-silico workflow for kinase inhibitor discovery and optimization.

Logical Relationship Diagram

This diagram illustrates the logical relationship between the chemical features of an inhibitor and its biological activity, which is the fundamental principle of QSAR.

qsar_logic cluster_descriptors Molecular Descriptors physicochemical Physicochemical (e.g., logP, MW) qsar_model QSAR Model (Mathematical Equation) physicochemical->qsar_model topological Topological (e.g., Branching Index) topological->qsar_model electronic Electronic (e.g., Partial Charges) electronic->qsar_model biological_activity Biological Activity (e.g., pIC50) qsar_model->biological_activity Predicts

Caption: Logical relationship between molecular descriptors and biological activity in QSAR.

References

Purity Assessment of Commercial (6-Fluoro-2-methylpyridin-3-yl)methanol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the purity of starting materials is a critical factor that can significantly impact experimental outcomes and the quality of the final product. This guide provides a comprehensive comparison of the purity of commercial-grade (6-Fluoro-2-methylpyridin-3-yl)methanol and its common alternatives, supported by detailed experimental protocols for accurate purity assessment.

Executive Summary

Commercial this compound is typically available at a purity level of ≥98%. However, the remaining percentage can consist of various impurities originating from the synthetic route, including starting materials, reagents, and by-products. This guide outlines state-of-the-art analytical methods—High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy—to identify and quantify these impurities. Furthermore, a comparison with commercially available alternatives, such as (6-Chloro-2-methylpyridin-3-yl)methanol and (2-methylpyridin-3-yl)methanol, is presented to aid in the selection of the most suitable reagent for specific research and development needs.

Comparison of this compound and Alternatives

The selection of a pyridylmethanol derivative often depends on the specific reaction requirements, downstream processing, and acceptable impurity profiles. Below is a comparative overview of the target compound and two common alternatives.

CompoundTypical Commercial PurityPotential Key ImpuritiesNotes
This compound ≥98%Unreacted starting materials (e.g., 2-fluoro-6-methylnicotinic acid), positional isomers, oxidation by-products (N-oxides).The fluorine atom offers unique properties for medicinal chemistry applications but may introduce specific impurities related to fluorination reactions.
(6-Chloro-2-methylpyridin-3-yl)methanol Typically ≥97%Residual chlorinating agents, starting materials (e.g., 2,6-lutidine derivatives), and isomers.A common alternative where the chloro-substituent can be a useful handle for further chemical transformations.
(2-methylpyridin-3-yl)methanol ≥95-98%Unreacted 2-methylnicotinic acid, residual reducing agents, and oxidation products.A simpler, non-halogenated analogue, which may be preferred when the electronic effects of a halogen are not desired.

Experimental Protocols for Purity Assessment

Accurate determination of purity requires robust analytical methods. The following protocols are tailored for the analysis of this compound and can be adapted for its alternatives.

High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling

This method is ideal for separating and quantifying the main compound and non-volatile impurities.

Instrumentation:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (0.1%)

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of A: 0.1% formic acid in water and B: 0.1% formic acid in acetonitrile.

  • Sample Preparation: Accurately weigh and dissolve approximately 10 mg of the sample in 10 mL of a 50:50 mixture of water and acetonitrile.

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min

    • Injection volume: 10 µL

    • Column temperature: 30 °C

    • UV detection: 270 nm

    • Gradient elution: Start with 95% A and 5% B, hold for 2 minutes. Linearly increase to 95% B over 15 minutes. Hold at 95% B for 5 minutes, then return to initial conditions and equilibrate for 5 minutes.

  • Data Analysis: Calculate the area percentage of the main peak relative to the total area of all observed peaks to determine purity. Identify and quantify impurities based on their retention times and peak areas, preferably using reference standards.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities

GC-MS is highly effective for identifying and quantifying volatile and semi-volatile impurities.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer

  • Capillary column suitable for polar analytes (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)

Reagents:

  • Dichloromethane or Methanol (GC grade)

Procedure:

  • Sample Preparation: Prepare a 1 mg/mL solution of the sample in dichloromethane or methanol.

  • GC-MS Conditions:

    • Injector temperature: 250 °C

    • Oven temperature program: Start at 80 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

    • Carrier gas: Helium at a constant flow of 1.0 mL/min

    • Ion source temperature: 230 °C

    • Mass range: 40-400 amu

  • Data Analysis: Identify impurities by comparing their mass spectra with a library (e.g., NIST). Quantify based on peak area relative to the main component or an internal standard.

Nuclear Magnetic Resonance (¹H NMR) Spectroscopy for Structural Confirmation and Purity Estimation

¹H NMR provides valuable information on the structure of the main component and can be used for quantitative purity assessment (qNMR).

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

Reagents:

  • Deuterated solvent (e.g., DMSO-d₆ or CDCl₃)

  • Internal standard with a known purity (e.g., maleic acid or dimethyl sulfone)

Procedure:

  • Sample Preparation: Accurately weigh about 10 mg of the sample and 5 mg of the internal standard into an NMR tube. Dissolve in approximately 0.75 mL of the deuterated solvent.

  • NMR Acquisition: Acquire a quantitative ¹H NMR spectrum with a sufficient relaxation delay (e.g., 5 times the longest T1) to ensure accurate integration.

  • Data Analysis: Compare the integral of a well-resolved signal from the analyte with the integral of a known signal from the internal standard. The purity can be calculated using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * Purity_standard

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • Purity_standard = Purity of the internal standard

Visualizing the Purity Assessment Workflow

The following diagram illustrates the logical workflow for a comprehensive purity assessment of this compound.

Purity_Assessment_Workflow cluster_sample Sample Handling cluster_analysis Analytical Techniques cluster_data Data Interpretation cluster_output Final Report Sample Commercial this compound HPLC HPLC Analysis Sample->HPLC Non-volatile impurities GCMS GC-MS Analysis Sample->GCMS Volatile impurities NMR NMR Spectroscopy Sample->NMR Structural confirmation & qNMR Purity_Calc Purity Calculation (%) HPLC->Purity_Calc Quantification Impurity Quantification HPLC->Quantification Impurity_ID Impurity Identification GCMS->Impurity_ID GCMS->Quantification NMR->Purity_Calc NMR->Impurity_ID CoA Certificate of Analysis Purity_Calc->CoA Impurity_ID->CoA Quantification->CoA

Workflow for purity assessment of pyridylmethanols.

Conclusion

The purity of this compound and its alternatives is a critical parameter that necessitates rigorous analytical evaluation. By employing a multi-technique approach combining HPLC, GC-MS, and NMR, researchers can confidently ascertain the purity and identify potential impurities that may influence their work. This guide provides a framework for making informed decisions on reagent selection and implementing robust quality control measures in a research and development setting.

A Comparative Study of Fluoropyridine versus Chloropyridine Building Blocks in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of halogenated pyridine moieties is a cornerstone of modern medicinal chemistry and materials science. The choice between fluorinated and chlorinated pyridine building blocks can significantly impact synthetic efficiency, reaction outcomes, and the biological or material properties of the final product. This guide provides an objective, data-driven comparison of fluoropyridine and chloropyridine building blocks in key synthetic transformations, offering insights to inform rational substrate selection and reaction design.

Executive Summary: Reactivity at a Glance

The fundamental difference in the C-F and C-Cl bond strengths and the electronegativity of fluorine versus chlorine dictates the divergent reactivity of these two classes of building blocks.

  • Palladium-Catalyzed Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig): Chloropyridines are generally the more reactive partners. The weaker C-Cl bond facilitates the rate-determining oxidative addition step to the palladium catalyst.[1][2] The C-F bond is significantly stronger and typically unreactive under standard cross-coupling conditions.[3]

  • Nucleophilic Aromatic Substitution (SNAr): Fluoropyridines exhibit markedly higher reactivity. The high electronegativity of fluorine strongly activates the pyridine ring towards nucleophilic attack, and fluoride is an excellent leaving group in this context.[4][5]

Comparative Performance in Key Synthetic Reactions

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful tool for the formation of C-C bonds. In this reaction, chloropyridines typically serve as the electrophilic partner, where the C-Cl bond is cleaved.[3] In contrast, fluoropyridines are generally unreactive at the C-F bond under these conditions; if they possess a boronic acid or ester group, they will act as the nucleophilic partner.[3]

Table 1: Comparative Performance in Suzuki-Miyaura Coupling

FeatureFluoropyridine Building BlockChloropyridine Building BlockRationale & References
Role Typically the nucleophilic partner (if bearing a boronic acid/ester)Typically the electrophilic partnerThe C-F bond is generally inert to oxidative addition, while the C-Cl bond is susceptible.[3]
Reactivity The C-F bond is unreactive. The reactivity as a nucleophile is influenced by the fluorine's electron-withdrawing effect.More reactive than fluoropyridines due to the weaker C-Cl bond, facilitating oxidative addition. Reactivity is generally lower than bromo- or iodopyridines.[3][6]
Typical Conditions Standard Suzuki conditions when used as a boronic acid derivative.Often require more forcing conditions (higher temperatures, stronger bases) and specialized, bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) to achieve high yields.[3][6]
Yields Generally good to excellent when used as the boronic acid partner.Can be excellent, but highly dependent on the optimization of the catalyst system.[3][6]
Buchwald-Hartwig Amination

Similar to the Suzuki coupling, the Buchwald-Hartwig amination relies on the oxidative addition of the palladium catalyst to the carbon-halogen bond. Consequently, chloropyridines are more amenable to this transformation than fluoropyridines.

Table 2: Comparative Performance in Buchwald-Hartwig Amination

FeatureFluoropyridine Building BlockChloropyridine Building BlockRationale & References
Reactivity The C-F bond is generally unreactive under Buchwald-Hartwig conditions.More reactive than fluoropyridines due to the weaker C-Cl bond.[7]
Typical Conditions Not typically used as the electrophile.Requires elevated temperatures (80-110 °C) and strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu). Bulky, electron-rich phosphine ligands are essential.[7]
Yields Not applicable as the electrophile.Can be good to excellent with optimized catalyst systems.[2][8]
Challenges ---Prone to side reactions like hydrodehalogenation. Regioselectivity can be a challenge with dichloropyridines.[7]
Nucleophilic Aromatic Substitution (SNAr)

In SNAr reactions, the trend in reactivity is reversed. The high electronegativity of fluorine makes the carbon atom it is attached to highly electrophilic and activates the pyridine ring for nucleophilic attack. This leads to significantly faster reaction rates for fluoropyridines compared to chloropyridines.

Table 3: Comparative Performance in Nucleophilic Aromatic Substitution (SNAr)

FeatureFluoropyridine Building BlockChloropyridine Building BlockRationale & References
Reactivity Highly reactive. The reaction of 2-fluoropyridine with sodium ethoxide is 320 times faster than that of 2-chloropyridine.[4]Significantly less reactive than fluoropyridines.[9]Fluorine's strong electron-withdrawing effect stabilizes the Meisenheimer intermediate formed during nucleophilic attack. The rate-determining step is the nucleophilic attack, not the cleavage of the C-X bond.[4][5]
Typical Conditions Often proceed under milder conditions (lower temperatures, weaker bases) than chloropyridines.[4]Generally require more forcing conditions, such as higher temperatures.[9]
Yields Generally high with a wide range of nucleophiles.[4]Can be unsatisfactory, especially with less reactive nucleophiles.[9]
Scope Broad scope with various nucleophiles (N, O, S, C-based).[4]More limited scope compared to fluoropyridines.

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling of 2-Chloropyridine

This protocol describes a general procedure for the Suzuki-Miyaura coupling of a chloropyridine with an arylboronic acid.

Materials:

  • 2-Chloropyridine (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄) (2.0-3.0 equiv)

  • Anhydrous 1,4-dioxane

  • Degassed water

  • Schlenk flask and inert atmosphere setup (e.g., Argon or Nitrogen)

Procedure:

  • In an oven-dried Schlenk flask under an inert atmosphere, combine 2-chloropyridine, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Evacuate and backfill the flask with the inert gas three times.

  • Add anhydrous 1,4-dioxane and degassed water (typically in a 4:1 to 5:1 ratio) via syringe.

  • Heat the reaction mixture to 80-120 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Buchwald-Hartwig Amination of 2-Chloropyridine

This protocol provides a general method for the amination of a chloropyridine.

Materials:

  • 2-Chloropyridine (1.0 equiv)

  • Amine (1.2-1.5 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1-2 mol%)

  • XPhos (2-4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4-2.0 equiv)

  • Anhydrous, degassed toluene or 1,4-dioxane

  • Schlenk tube and inert atmosphere setup

Procedure:

  • In an oven-dried Schlenk tube under an inert atmosphere, combine Pd₂(dba)₃, XPhos, and NaOtBu.

  • Add the 2-chloropyridine and the amine.

  • Add the anhydrous, degassed solvent via syringe.

  • Seal the tube and heat the reaction mixture to 80-110 °C.

  • Monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, cool to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Protocol 3: Nucleophilic Aromatic Substitution (SNAr) of 2-Fluoropyridine

This protocol outlines a typical SNAr reaction of a fluoropyridine with an amine nucleophile.

Materials:

  • 2-Fluoropyridine (1.0 equiv)

  • Amine (e.g., morpholine) (1.2 equiv)

  • Potassium phosphate (K₃PO₄) or another suitable base (1.5-2.0 equiv)

  • Anhydrous solvent (e.g., DMSO, DMF, or tert-amyl alcohol)

  • Round-bottom flask with a reflux condenser and inert atmosphere setup

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add the base.

  • Add the anhydrous solvent, followed by the 2-fluoropyridine and the amine.

  • Heat the reaction mixture with stirring. The temperature will depend on the nucleophile's reactivity (can range from room temperature to >100 °C).

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature.

  • Dilute with water and extract with an organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by flash column chromatography.

Visualizations

Experimental and Catalytic Workflows

experimental_workflow start Start reagents Combine Halopyridine, Coupling Partner, Catalyst, Ligand, and Base start->reagents inert Establish Inert Atmosphere (Evacuate & Backfill) reagents->inert solvent Add Degassed Solvent inert->solvent reaction Heat and Stir solvent->reaction monitor Monitor Reaction Progress (TLC, LC-MS) reaction->monitor monitor->reaction Incomplete workup Aqueous Workup (Quench, Extract, Wash, Dry) monitor->workup Complete purify Purification (Column Chromatography) workup->purify product Characterize Final Product (NMR, MS) purify->product end End product->end suzuki_cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition (Rate-determining for Chloropyridines) pd0->oxidative_addition Ar-Cl (Chloropyridine) pd_complex Ar-Pd(II)(Cl)L_n oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation pd_intermediate Ar-Pd(II)(Ar')L_n transmetalation->pd_intermediate boronic_acid Ar'-B(OH)₂ + Base boronic_acid->transmetalation reductive_elimination Reductive Elimination pd_intermediate->reductive_elimination reductive_elimination->pd0 Regeneration product Ar-Ar' reductive_elimination->product kinase_inhibitor_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK transcription Transcription Factors ERK->transcription inhibitor Kinase Inhibitor (Fluoro/Chloropyridine-based) inhibitor->MEK gene_expression Gene Expression (Proliferation, Survival) transcription->gene_expression growth_factor Growth Factor growth_factor->RTK

References

Safety Operating Guide

Personal protective equipment for handling (6-Fluoro-2-methylpyridin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety, handling, and disposal information for researchers, scientists, and drug development professionals working with (6-Fluoro-2-methylpyridin-3-yl)methanol. The following procedures are based on best practices for handling similar chemical compounds and are intended to supplement, not replace, a thorough institutional safety review and risk assessment.

Personal Protective Equipment (PPE)

Proper personal protective equipment is critical to ensure safety when handling this compound. The following table summarizes the recommended PPE based on guidelines for structurally similar compounds.

PPE CategoryRecommended Equipment
Eye Protection Chemical safety goggles or a face shield are required to prevent eye contact.[1][2]
Hand Protection Chemically resistant gloves, such as nitrile or neoprene, should be worn.[2][3] Gloves should be inspected before use and changed frequently, especially after direct contact with the compound.
Body Protection A laboratory coat or chemical-resistant apron must be worn to protect against skin contact.[2][4]
Respiratory Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[1][5] If a fume hood is not available, a NIOSH-approved respirator may be necessary.

Operational Plan: Step-by-Step Handling Procedure

Adherence to a strict operational protocol is essential for the safe handling of this compound.

  • Preparation : Before handling the compound, ensure that the work area is clean and uncluttered. Verify that all necessary PPE is available and in good condition. Locate the nearest eyewash station and safety shower.[1]

  • Handling :

    • Conduct all manipulations of the compound within a certified chemical fume hood to minimize inhalation exposure.[1]

    • Use appropriate tools (e.g., spatulas, weighing paper) to handle the solid compound. Avoid creating dust.

    • If preparing a solution, add the solid to the solvent slowly to avoid splashing.

  • Storage : Store this compound in a tightly sealed, properly labeled container. Keep the container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, strong acids, and strong reducing agents.[1]

  • Spill Management :

    • In case of a small spill, wear appropriate PPE and absorb the material with an inert absorbent material (e.g., vermiculite, sand).

    • Collect the absorbed material into a sealed container for proper disposal.

    • For larger spills, evacuate the area and follow institutional emergency procedures.

    • Do not allow the chemical to enter drains or waterways.[3]

Disposal Plan

All waste containing this compound must be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations.

  • Solid Waste : Collect any solid waste, including contaminated weighing paper and absorbent materials, in a designated, sealed hazardous waste container.

  • Liquid Waste : Unused solutions should be collected in a properly labeled, sealed hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed.

  • Empty Containers : Empty containers should be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous waste. The rinsed container can then be disposed of according to institutional guidelines.

Experimental Workflow for Safe Handling

cluster_prep 1. Preparation cluster_handling 2. Handling cluster_reaction 3. Reaction/Use cluster_cleanup 4. Cleanup & Disposal prep_ppe Don Appropriate PPE prep_workspace Prepare Workspace in Fume Hood prep_ppe->prep_workspace prep_materials Gather Materials prep_workspace->prep_materials handle_weigh Weigh Compound prep_materials->handle_weigh handle_transfer Transfer to Reaction Vessel handle_weigh->handle_transfer reaction_process Perform Experimental Procedure handle_transfer->reaction_process cleanup_decontaminate Decontaminate Glassware & Surfaces reaction_process->cleanup_decontaminate cleanup_dispose Dispose of Waste Properly cleanup_decontaminate->cleanup_dispose cleanup_remove_ppe Remove PPE cleanup_dispose->cleanup_remove_ppe

Caption: Workflow for handling this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.